molecular formula C5H11NaO5 B6336408 Sodium 2,3-dihydroxy-3-methylbutanoate hydrate CAS No. 74294-97-6

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate

Cat. No.: B6336408
CAS No.: 74294-97-6
M. Wt: 174.13 g/mol
InChI Key: KGRRZNPTTZIUMS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate is a useful research compound. Its molecular formula is C5H11NaO5 and its molecular weight is 174.13 g/mol. The purity is usually 95%.
The exact mass of the compound (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% is 174.05041773 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2,3-dihydroxy-3-methylbutanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4.Na.H2O/c1-5(2,9)3(6)4(7)8;;/h3,6,9H,1-2H3,(H,7,8);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRRZNPTTZIUMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)[O-])O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74294-97-6
Record name (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Engineering the Ehrlich Pathway: A Technical Guide to Sodium 2,3-Dihydroxy-3-Methylbutanoate Hydrate (CAS 74294-97-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate, widely known in biochemical literature as (±)-sodium 2,3-dihydroxyisovalerate (DIV) hydrate, is a fundamental metabolic intermediate. It serves as a critical junction in the biosynthesis and catabolism of branched-chain amino acids (BCAAs) such as L-valine[1]. In recent years, DIV has garnered intense interest from metabolic engineers and drug development professionals. By manipulating the Ehrlich pathway and BCAA biosynthesis routes, researchers can either bypass DIV to produce advanced biofuels like isobutanol or intentionally trap carbon flux to accumulate DIV as a high-value chemical precursor[2].

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, metabolic causality, and laboratory protocols required to engineer, accumulate, and quantify this critical intermediate.

Physicochemical Profile and Structural Identity

DIV is a highly polar, water-soluble organic salt. Because it acts as a racemic intermediate in biological systems, analytical standards are typically supplied as a racemic mixture of the sodium salt hydrate[3].

Table 1: Physicochemical Properties of this compound

PropertySpecification
Chemical Name This compound
Synonyms (±)-Sodium 2,3-dihydroxyisovalerate hydrate
CAS Number 74294-97-6 (anhydrous basis)
Molecular Formula C5H9NaO4 · xH2O
Molecular Weight 156.11 g/mol (anhydrous basis)
Appearance White to off-white powder or crystals
Solubility Soluble in water
Storage Temperature -20°C (Long term), 2-8°C (Short term)
Analytical Purity ≥95% (CE) / ≥96% (HPLC)

Data synthesized from authoritative chemical standard repositories[3][4].

Metabolic Causality: The Role of DIV in Biosynthesis

To effectively utilize or bypass DIV in microbial cell factories, one must understand the enzymatic causality of its pathway.

During glycolysis, pyruvate is condensed into α-acetolactate by acetolactate synthase (ilvB/G/I). This is subsequently reduced and isomerized into DIV by acetohydroxy acid isomeroreductase (ilvC). The critical bottleneck occurs at the next step: the dehydration of DIV into 2-ketoisovalerate by dihydroxy acid dehydratase (ilvD in bacteria, Ilv3 in yeast)[5].

In engineered Saccharomyces cerevisiae designed for cytosolic isobutanol production, the Ilv3 enzyme exhibits notoriously low activity. Consequently, DIV cannot be dehydrated fast enough, causing it to pool intracellularly and secrete into the fermentation broth via unspecific transporters, representing a severe loss of carbon flux[2]. Conversely, in Klebsiella pneumoniae, researchers intentionally exploit this bottleneck. By knocking out ilvD, the pathway is severed, forcing the cell to accumulate and secrete massive quantities of DIV[5].

MetabolicPathway Pyr Pyruvate AL α-Acetolactate Pyr->AL ilvB/ilvG/ilvI (Acetolactate synthase) DIV 2,3-Dihydroxyisovalerate (CAS 74294-97-6) AL->DIV ilvC (Isomeroreductase) KIV 2-Ketoisovalerate DIV->KIV ilvD (Dehydratase) Val L-Valine KIV->Val ilvE (Transaminase) Iso Isobutanol KIV->Iso pdc & adh (Ehrlich Pathway)

Metabolic pathway of 2,3-dihydroxyisovalerate in L-valine and isobutanol synthesis.

Strain Engineering & Fermentation Protocol

To achieve high-titer accumulation of DIV, a self-validating metabolic engineering workflow must be employed. The following protocol utilizes Klebsiella pneumoniae, though the logic applies to other 2,3-butanediol producers like Enterobacter cloacae[6].

Rationale: Wild-type K. pneumoniae naturally funnels α-acetolactate into 2,3-butanediol via α-acetolactate decarboxylase (budA). By deleting budA, carbon flux is forcibly redirected toward the BCAA pathway. A secondary deletion of ilvD traps the metabolite at the DIV stage[5].

Step-by-Step Methodology:
  • Genetic Modification (Double Knockout):

    • Construct a ΔbudA-ΔilvD double-knockout strain using standard homologous recombination (e.g., lambda Red recombineering).

    • Self-Validation: Confirm gene deletions via colony PCR and sequence analysis. A successful ΔilvD mutant will exhibit auxotrophy for L-valine and L-isoleucine, validating the pathway block.

  • Seed Cultivation:

    • Inoculate the mutant strain into Luria-Bertani (LB) broth supplemented with trace L-valine (to support initial growth). Incubate overnight at 37°C, 200 rpm.

  • Fed-Batch Fermentation:

    • Transfer the seed culture to a bioreactor containing a minimal glucose medium.

    • Causality of Parameters: Maintain the pH strictly at 6.5 using NaOH. A slightly acidic pH suppresses the activity of endogenous lactate dehydrogenase, minimizing lactic acid by-product formation and maximizing DIV yield[5]. Maintain dissolved oxygen by agitating at 400 rpm.

  • Harvesting:

    • Centrifuge the fermentation broth at 8,000 × g for 10 minutes to pellet the biomass. The DIV-rich supernatant is collected for downstream purification and analysis.

ExpWorkflow WT Wild-Type Strain (K. pneumoniae) KO1 Knockout budA (Block 2,3-butanediol) WT->KO1 Gene Deletion KO2 Knockout ilvD (Block DIV degradation) KO1->KO2 Gene Deletion Ferm Fed-Batch Fermentation (pH 6.5, 400 rpm) KO2->Ferm Cultivation Ext DIV Accumulation & HPLC Quantification Ferm->Ext Analysis

Workflow for engineering microbial strains to accumulate 2,3-dihydroxyisovalerate.

Analytical Protocols: Quantification and Structural Validation

Because this compound lacks conjugated double bonds or aromatic rings, it does not absorb UV light effectively. Therefore, standard UV-Vis detectors are inadequate. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is mandatory for accurate quantification.

HPLC-RID Methodology
  • Sample Preparation: Filter the fermentation supernatant through a 0.22 μm hydrophilic syringe filter to remove residual cellular debris and proteins.

  • Chromatographic Separation: Inject 20 μL of the sample onto an ion-exclusion column (e.g., Aminex HPX-87H, 300 × 7.8 mm).

  • Mobile Phase Dynamics: Use 5 mM H₂SO₄ at an isocratic flow rate of 0.6 mL/min.

    • Causality: The acidic mobile phase ensures the carboxylate group of DIV remains fully protonated. This neutralizes the molecule, allowing it to interact properly with the stationary phase via ion-exclusion and hydrophobic partitioning, separating it from other organic acids like lactate and acetate.

  • Detection: Monitor the eluent via RID maintained at an internal temperature of 35°C to prevent baseline drift.

  • Validation: Compare retention times and peak areas against a highly pure (≥96%) analytical standard of this compound[4].

NMR Structural Validation

For absolute structural confirmation of the synthesized or accumulated product, isolate the compound and perform ¹H-NMR in D₂O. The identity is confirmed by the specific chemical shifts of the terminal methyl groups and the hydroxyl-adjacent protons, ensuring no structural isomerization occurred during extraction[7].

References

  • Wang, Y., et al. "2,3-Dihydroxyisovalerate production by Klebsiella pneumoniae". Applied Microbiology and Biotechnology (via PubMed). URL: [Link]

  • FEMS Yeast Research. "Secretion of 2,3-dihydroxyisovalerate as a limiting factor for isobutanol production in Saccharomyces cerevisiae". oup.com. URL: [Link]

Sources

Biological role of 2,3-dihydroxy-3-methylbutanoate in valine biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Role of 2,3-Dihydroxy-3-methylbutanoate in Valine Biosynthesis: A Technical Guide for Drug Discovery and Metabolic Engineering

Executive Summary

In the landscape of microbial and plant metabolism, the branched-chain amino acid (BCAA) biosynthesis pathway represents a critical node for both industrial biomanufacturing and novel antimicrobial drug discovery. At the heart of this pathway lies 2,3-dihydroxy-3-methylbutanoate (DHMB) —also widely known as (R)-2,3-dihydroxyisovalerate[1][2]. As a transient, obligate intermediate, DHMB is the biochemical bridge between carbon chain elongation and the final transamination steps that yield L-valine.

Because the BCAA pathway is entirely absent in mammals, the enzymes that synthesize and consume DHMB are highly prized targets for next-generation herbicides and antibiotics, particularly against multidrug-resistant Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens[3][4]. This guide synthesizes the mechanistic biology of DHMB, details the kinetic parameters of its associated enzymes, and provides field-proven, self-validating protocols for assaying this pathway in drug discovery workflows.

Mechanistic Role in the Valine Biosynthesis Pathway

The biosynthesis of L-valine from pyruvate requires four enzymatic steps. DHMB is uniquely positioned as the product of the second step and the substrate for the third[5][6].

  • Synthesis via KARI: Ketol-acid reductoisomerase (KARI, EC 1.1.1.86) catalyzes a complex two-step reaction on 2-acetolactate. First, it facilitates a

    
    -dependent alkyl migration (isomerization) to form a 3-hydroxy-3-methyl-2-ketobutyrate intermediate. Second, it utilizes NADPH (or NADH) to reduce this intermediate, yielding DHMB[4]. The absolute requirement for 
    
    
    
    is causal: the divalent cation acts as a Lewis acid to stabilize the transition state during the challenging methyl migration[4].
  • Consumption via DHAD: Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9) catalyzes the dehydration of DHMB to form 2-oxoisovalerate (2-ketoisovalerate)[6][7]. This enzyme relies on a highly conserved

    
     or 
    
    
    
    cluster for catalysis[6]. The iron-sulfur cluster coordinates the hydroxyl groups of DHMB, facilitating the elimination of water.

BCAA_Pathway Pyr Pyruvate AHAS AHAS Pyr->AHAS AL 2-Acetolactate KARI KARI (NADPH + Mg2+) AL->KARI DHMB 2,3-Dihydroxy-3-methylbutanoate (DHMB) DHAD DHAD (Fe-S cluster) DHMB->DHAD KIV 2-Oxoisovalerate BCAT BCAT KIV->BCAT Val L-Valine AHAS->AL KARI->DHMB DHAD->KIV BCAT->Val

Caption: Valine biosynthesis pathway highlighting the central role of DHMB.

Therapeutic Significance and Target Kinetics

From a drug development perspective, the enzymes flanking DHMB are exceptional targets. KARI inhibitors have shown profound efficacy against M. tuberculosis. For instance, the compound NSC116565 is a potent, time-dependent competitive inhibitor of Mtb KARI (


 = 95.4 nM) that effectively halts the growth of virulent Mtb cells (

= 20 µM)[3][4]. Conversely, DHAD is emerging as a prime target for novel herbicides, with compounds like cycloheptanone-pyrrole derivatives showing strong inhibitory profiles[8].

To facilitate rational drug design, understanding the baseline kinetic parameters of these enzymes is mandatory.

Table 1: Kinetic Parameters of DHMB-Associated Enzymes and Key Inhibitors

Enzyme SourceSubstrate / Cofactor

(

)

(µM)
Notable InhibitorInhibitor

/

E. coli KARI (Class I)2-Acetolactate / NADPH2.15230IpOHA~ 80 nM[9][10]
M. tuberculosis KARI-IIHMKB / NADPH201.17301.3NSC11656595.4 nM[3]
M. tuberculosis KARI2-Acetolactate / NADPH--Compound NR-107

= 18.47 µM[11]
A. thaliana DHADDHMB /

~ 15.2~ 850Aspterric Acid

= 20 µM[8]

Self-Validating Experimental Methodologies

As an Application Scientist, ensuring data integrity requires protocols that are self-validating. Endpoint assays are prone to false positives (especially with autofluorescent library compounds); therefore, continuous spectrophotometric assays are the gold standard for these enzymes.

Protocol A: Continuous Spectrophotometric KARI Kinetic Assay

Objective: Measure the rate of DHMB synthesis by tracking the oxidation of NADPH. Causality Check: We monitor absorbance at 340 nm because NADPH strongly absorbs at this wavelength, whereas the oxidized form (


) does not. This allows for real-time calculation of initial velocity (

) without sample destruction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer at pH 8.0. Rationale: KARI exhibits optimal structural stability and catalytic turnover at slightly alkaline pH[12].

  • Cofactor Addition: Supplement the buffer with 10 mM

    
     and 0.22 mM NADPH[12]. Rationale:
    
    
    
    is strictly required to polarize the carbonyl group of 2-acetolactate, enabling the alkyl migration[4].
  • Enzyme Equilibration: Add purified KARI enzyme (e.g., 50-100 nM final concentration) and incubate at 37°C for 5 minutes. If testing inhibitors, add the compound during this step to allow for slow-binding equilibration[3].

  • Reaction Initiation: Initiate the reaction by adding the substrate, 2-acetolactate (varying concentrations from 10 µM to 2 mM for Michaelis-Menten profiling).

  • Data Acquisition: Monitor the linear decrease in absorbance at 340 nm (

    
    ) using a microplate reader for 10 minutes. Calculate specific activity using the molar extinction coefficient of NADPH (
    
    
    
    ).
Protocol B: DHAD Activity Assay (DHMB Dehydration)

Objective: Measure the consumption of DHMB and the formation of 2-oxoisovalerate. Causality Check: The product, 2-oxoisovalerate, features a conjugated enol-carbonyl system that absorbs strongly in the UV range at 240 nm (


)[12]. This allows direct, label-free monitoring of DHMB dehydration.

Step-by-Step Methodology:

  • Anaerobic Pre-requisite: Because DHAD relies on an

    
     cluster, all buffers must be degassed, and the enzyme should ideally be purified in an anaerobic glovebox to prevent oxidative cluster degradation[6][8].
    
  • Assay Mixture: Combine 50 mM Tris-HCl (pH 8.0), 10 mM

    
    , and 6 mM of synthesized (R)-2,3-dihydroxyisovalerate (DHMB)[12].
    
  • Initiation: Add crude extract or purified DHAD to the cuvette.

  • Measurement: Record the increase in absorbance at 240 nm at 30°C. One unit of DHAD activity is defined as the formation of 1 µmol of 2-oxoisovalerate per minute[12].

HTS_Workflow Lib Compound Library Screen Primary Screen (340 nm Assay) Lib->Screen Kinetics Kinetic Profiling (Ki Determination) Screen->Kinetics InVivo In Vivo Validation (MIC90 Testing) Kinetics->InVivo

Caption: High-throughput screening workflow for discovering novel KARI inhibitors.

Conclusion

2,3-dihydroxy-3-methylbutanoate is far more than a transient metabolic stepping stone. As the linchpin between KARI and DHAD, the biochemical manipulation of DHMB synthesis and degradation holds the key to developing next-generation antitubercular drugs and eco-friendly herbicides[3][8]. By employing rigorous, continuous kinetic assays that respect the biophysical constraints of these enzymes (such as


 dependence and 

cluster sensitivity), researchers can confidently isolate high-affinity inhibitors for clinical and agricultural advancement.

References

  • Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors: Potential Anti-Tuberculosis Drug Leads - UQ eSpace. The University of Queensland.
  • Designing and Development of novel Mycobacterium tuberculosis Ketol-acid reductoisomerase Inhibitors. Research & Reviews.
  • Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. MDPI.
  • (R)-2,3-dihydroxy-3-methylbutanoate (PAMDB120003). University of Maryland.
  • 2,3-Dihydroxyisovalerate synthesis–related metabolic pathways.
  • KEGG COMPOUND: C04272. Genome.jp.
  • ilvD - Dihydroxy-acid dehydratase - Clostridium pasteurianum. UniProt.
  • Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase.
  • ilvC - Ketol-acid reductoisomerase (NADP(+)) - Escherichia coli (strain K12). UniProt.
  • Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis. RSC Publishing.
  • US8273565B2 - Methods of increasing dihydroxy acid dehydratase activity.
  • Improvement of the Redox Balance Increases l-Valine Production by Corynebacterium glutamicum. ASM Journals.
  • Discovery of Cycloheptanone-Pyrrole Derivatives with α-Hydroxycarboxylate Fragments as Novel Dihydroxy Acid Dehydratase-Targeting Herbicides.

Sources

Metabolic Intermediates of Branched-Chain Amino Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparative Guide: 2,3-Dihydroxyisovalerate (DHIV) vs. 2-Ketoisovalerate (KIV)

Executive Summary

In the biosynthesis of branched-chain amino acids (BCAAs)—specifically valine and leucine—the conversion of 2,3-dihydroxyisovalerate (DHIV) to 2-ketoisovalerate (KIV) represents a critical metabolic checkpoint. This guide delineates the structural, functional, and analytical differences between these two metabolites.

While often grouped together in pathway maps, their chemical behavior diverges significantly: DHIV is a stable dihydroxy acid often secreted as a waste product during metabolic bottlenecks, whereas KIV is a reactive


-keto acid serving as the immediate precursor to Valine and a gateway to pantothenate (Vitamin B5) and Coenzyme A biosynthesis. Understanding this conversion—catalyzed by the oxygen-sensitive enzyme dihydroxyacid dehydratase (DHAD) —is pivotal for antimicrobial drug design and metabolic engineering for isobutanol production.
Part 1: Structural & Physicochemical Divergence

At a molecular level, the transition from DHIV to KIV is a dehydration reaction.[1][2][3][4] This alters the molecule's oxidation state, polarity, and reactivity.

Table 1: Comparative Physicochemical Profile

Feature(R)-2,3-Dihydroxyisovalerate (DHIV)2-Ketoisovalerate (KIV)
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoic acid3-methyl-2-oxobutanoic acid
Common Alias

-dihydroxyisovalerate

-ketoisovalerate; 2-oxoisovalerate
Chemical Formula


Molecular Weight 134.13 g/mol 116.12 g/mol
Functional Groups Vicinal Diol (-OH at C2, C3), Carboxyl

-Keto (C=O at C2), Carboxyl
Polarity (LogP) -0.9 (Highly Hydrophilic)-0.6 (Hydrophilic, but less than DHIV)
Reactivity Stable in aqueous solution; prone to lactonization at low pH.Labile; prone to spontaneous decarboxylation and oxidation.
Biological Role Intermediate; often secreted if DHAD is inactive.Universal BCAA precursor; Valine analogue.
Part 2: Biosynthetic Context & Enzymology

The biological relationship between DHIV and KIV is defined by the enzyme Dihydroxyacid Dehydratase (DHAD) (EC 4.2.1.9). This step is the "bottleneck" in many synthetic biology applications because DHAD contains an Iron-Sulfur (Fe-S) cluster that is highly sensitive to oxidative stress.[4]

The Pathway Logic
  • Upstream: Pyruvate is condensed and reduced to form DHIV.

  • The Conversion: DHAD catalyzes the stereospecific dehydration of DHIV.

  • Mechanism: The [2Fe-2S] or [4Fe-4S] cluster of DHAD acts as a Lewis acid to coordinate the hydroxyl groups of DHIV, facilitating water elimination to form the enol intermediate, which tautomerizes to the keto-acid KIV.

  • Downstream: KIV is transaminated to L-Valine or condensed with Acetyl-CoA to enter the Leucine pathway.

Visualization: The Valine Biosynthesis Axis

Valine_Biosynthesis cluster_inputs Upstream Precursors Pyruvate Pyruvate (x2) Acetolactate 2-Acetolactate Pyruvate->Acetolactate AHAS (IlvBN) DHIV (R)-2,3-Dihydroxyisovalerate (DHIV) Acetolactate->DHIV KARI (IlvC) (NADPH dependent) KIV 2-Ketoisovalerate (KIV) DHIV->KIV DHAD (IlvD) [Fe-S Cluster Dehydration] Valine L-Valine KIV->Valine Transaminase B (IlvE) Leucine Leucine Pathway KIV->Leucine

Figure 1: The metabolic flux from Pyruvate to Valine.[5] The DHIV-to-KIV transition (highlighted in red) is the obligate dehydration step catalyzed by DHAD.

Part 3: Analytical Methodologies

Distinguishing DHIV from KIV requires robust separation techniques due to their structural similarity and the volatility of keto acids.

Protocol: HPLC-MS/MS Separation

Principle: Reverse-phase chromatography on a C18 column separates organic acids based on hydrophobicity. DHIV (more polar) typically elutes earlier than KIV.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[6]

  • Standard: Sodium 2-ketoisovalerate and Dihydroxyisovaleric acid (custom synthesis or biochemical supplier).

Workflow:

  • Sample Prep:

    • Centrifuge culture supernatant or cell lysate at 15,000 x g for 10 mins.

    • Mix 100 µL supernatant with 400 µL cold methanol (to precipitate proteins).

    • Centrifuge again; collect supernatant.

  • Chromatography:

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Flow Rate: 0.3 mL/min.[6][7]

    • Gradient:

      • 0-2 min: 0% B (Isocratic hold for polar DHIV retention)

      • 2-10 min: 0%

        
         40% B
        
      • 10-12 min: 95% B (Wash)

  • Detection (MS/MS):

    • Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • KIV: Precursor 115.0 m/z

        
         Product 71.0 m/z (Loss of 
        
        
        
        ).
      • DHIV: Precursor 133.0 m/z

        
         Product 71.0 m/z (Dehydration + Decarboxylation).
        
Self-Validating Check
  • Validation: If the DHAD enzyme is active in your biological system, the KIV peak area should increase inversely to the DHIV peak area over time.

  • Interference Alert: KIV is unstable. Samples must be analyzed within 24 hours or derivatized with 2,4-Dinitrophenylhydrazine (DNPH) to form stable hydrazones if storage is required.

Part 4: Therapeutic & Industrial Implications

The distinction between DHIV and KIV is not merely academic; it is the basis for a class of antimicrobial therapeutics and herbicides.

1. Antimicrobial Target (The "Missing Pathway")

Humans and animals lack the BCAA biosynthesis pathway; we must ingest Valine. Bacteria and fungi must synthesize it.

  • Strategy: Inhibiting DHAD blocks the conversion of DHIV to KIV.

  • Result: The bacteria starve of Valine/Isoleucine and accumulate toxic levels of DHIV.

  • Inhibitors: Aspterric Acid and N-hydroxy-N-isopropyloxalate are potent DHAD inhibitors that mimic the transition state of the DHIV-Mg-Cluster complex.

2. Metabolic Engineering (The Isobutanol Bottleneck)

In the production of isobutanol (a biofuel), KIV is decarboxylated to isobutyraldehyde.

  • The Problem: Heterologous DHAD enzymes often fail in anaerobic conditions or due to oxidative damage to the Fe-S cluster.

  • The Symptom: Fermentation broths accumulate massive amounts of DHIV (the substrate) rather than KIV, indicating a pathway block.

  • The Fix: Overexpression of Fe-S cluster assembly machinery (suf operon) is often required to push DHIV

    
     KIV conversion.
    
Visualization: DHAD Inhibition Mechanism

DHAD_Inhibition cluster_active_site Active Site Competition Enzyme DHAD Enzyme [Fe-S Cluster] Complex_Active DHAD-DHIV Complex (Catalysis) Enzyme->Complex_Active + DHIV Complex_Dead DHAD-Inhibitor Complex (Dead End) Enzyme->Complex_Dead + Inhibitor Inhibitor Aspterric Acid (Mimic) Inhibitor->Complex_Dead Substrate DHIV (Substrate) Substrate->Complex_Active Product KIV (Product) Complex_Active->Product Dehydration Complex_Dead->Product BLOCKED

Figure 2: Mechanism of Action. Inhibitors like Aspterric Acid competitively bind to the DHAD Fe-S cluster, preventing DHIV binding and halting KIV production.

References
  • Structural Basis of DHAD Inhibition

    • Title: Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance
    • Source: N
    • URL:[Link]

  • Analytical Methods for Keto Acids

    • Title: Determination of Branched-Chain Keto Acids in Serum and Muscles Using HPLC-Q-TOF/MS[8]

    • Source: MDPI Molecules
    • URL:[Link]

  • Metabolic Engineering & DHIV Secretion

    • Title: Secretion of 2,3-dihydroxyisovalerate as a limiting factor for isobutanol production in Saccharomyces cerevisiae[5][9]

    • Source: FEMS Yeast Research (Oxford Academic)
    • URL:[Link]

  • Enzymatic Characteriz

    • Title: Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway[10]

    • Source: Applied Microbiology and Biotechnology (PubMed)
    • URL:[Link]

Sources

Metabolic Pathway Map and Kinetic Profiling of Dihydroxy-Acid Dehydratase (DHAD) Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.[1][2]9) is a pivotal metalloenzyme in the biosynthesis of branched-chain amino acids (BCAAs) and pantothenate (Vitamin B5). For researchers in metabolic engineering and drug discovery, DHAD represents a dual-edged sword: it is a high-value target for novel herbicides and antimicrobials (due to its absence in mammals), yet it is a notorious bottleneck in industrial isobutanol production due to the oxygen sensitivity of its iron-sulfur ([Fe-S]) clusters.

This technical guide dissects the substrate specificity of DHAD, maps its metabolic connectivity, and provides a validated anaerobic protocol for kinetic characterization.

The Catalytic Core: Iron-Sulfur Dependency

The catalytic mechanism of DHAD relies on a solvent-exposed [Fe-S] cluster that acts as a Lewis acid, coordinating the C3-hydroxyl group of the substrate to facilitate the stereospecific syn-elimination of water.

Structural Divergence

Understanding the source organism is critical for experimental design due to cluster stability:

  • [4Fe-4S] Cluster (Oxygen-Labile): Predominant in bacteria (e.g., E. coli). These enzymes rapidly lose activity upon exposure to air, requiring strict anaerobic chambers for purification and assay.

  • [2Fe-2S] Cluster (Oxygen-Tolerant): Found in plants (Spinacia oleracea, Arabidopsis thaliana) and some bacteria (Ralstonia eutropha). These are preferred for industrial metabolic engineering but often exhibit lower turnover numbers (

    
    ) than their [4Fe-4S] counterparts.
    

Technical Insight: The [Fe-S] cluster does not participate in redox chemistry here; it functions solely for substrate binding and dehydration. Loss of the cluster results in an apo-enzyme that is catalytically inert.

Metabolic Pathway Map: Divergence and Convergence

DHAD sits at the junction of two parallel biosynthetic routes: the Valine/Leucine branch (derived from pyruvate) and the Isoleucine branch (derived from threonine/2-ketobutyrate).

Graphviz Diagram: The BCAA Biosynthetic Node

The following diagram illustrates the parallel processing of substrates by DHAD and its downstream divergence.

DHAD_Pathway_Map cluster_legend Legend Pyruvate Pyruvate (x2) AHAS AHAS/IlvBN Pyruvate->AHAS Pyruvate->AHAS Threonine Threonine KB 2-Ketobutyrate Threonine->KB IlvA KB->AHAS AL Acetolactate KARI KARI/IlvC AL->KARI AHB 2-Aceto-2-hydroxybutyrate AHB->KARI DHIV (2R)-2,3-Dihydroxyisovalerate (DHIV) DHAD DHAD (IlvD) [Fe-S] Dependent DHIV->DHAD DHMV (2R,3R)-2,3-Dihydroxy-3-methylvalerate (DHMV) DHMV->DHAD KIV 2-Ketoisovalerate (KIV) Leucine Leucine KIV->Leucine LeuABCD Pantothenate Pantothenate (CoA Precursor) KIV->Pantothenate BCAT Transaminase B KIV->BCAT KivD Keto-acid Decarboxylase (Synthetic Path) KIV->KivD Engineered KMV 2-Keto-3-methylvalerate (KMV) KMV->BCAT Valine Valine Isoleucine Isoleucine Isobutanol Isobutanol (Biofuel Target) AHAS->AL Val/Leu Path AHAS->AHB Ile Path KARI->DHIV KARI->DHMV DHAD->KIV DHAD->KMV BCAT->Valine BCAT->Isoleucine KivD->Isobutanol Engineered key1 Yellow Nodes = DHAD Substrates key2 Green Nodes = DHAD Products

Figure 1: Dual-substrate processing by DHAD. Note the critical divergence at KIV, which feeds into Valine, Leucine, Pantothenate, and synthetic Isobutanol pathways.

Kinetic Profiling & Substrate Specificity

DHAD exhibits varying degrees of substrate promiscuity depending on the species. While highly specific for


-dihydroxy acids, the affinity (

) and turnover (

) vary significantly.
Comparative Kinetic Data

The table below aggregates kinetic parameters for the primary substrate (DHIV) across key model organisms.

OrganismEnzyme SourceCluster TypeSubstrate

(

)

(

)

(

)
Relevance
E.[3][4][5] coli Bacteria[4Fe-4S]DHIV18065~360High turnover, oxygen labile [1, 4].
S. oleracea Plant (Spinach)[2Fe-2S]DHIV25351400High affinity, oxygen stable [1].
S. solfataricus Archaea[2Fe-2S]DHIVN/AN/A140.3Thermo-tolerant, promiscuous (accepts gluconate) [14].
M. tuberculosis Bacteria[2Fe-2S]DHMV4702.65.5Slow turnover, drug target [18].

Key Observation: Spinach DHAD is catalytically superior in terms of efficiency (


) and oxygen stability compared to E. coli DHAD, making it a prime candidate for heterologous expression in industrial hosts, provided the plant-specific maturation factors are co-expressed.

Experimental Protocol: Anaerobic Coupled Assay

Measuring DHAD activity directly is difficult because the product (keto acid) and substrate (dihydroxy acid) have poor UV/Vis contrast. The Coupled Enzyme Assay using Lactate Dehydrogenase (LDH) is the gold standard for continuous kinetic monitoring.

Workflow Logic
  • DHAD Step: Converts DHIV

    
     KIV.
    
  • Coupling Step: LDH converts KIV

    
     Hydroxy-isovalerate (using NADH).
    
  • Signal: Oxidation of NADH to

    
     is measured as a decrease in absorbance at 340 nm .
    
Graphviz Diagram: Assay Workflow

DHAD_Assay_Protocol Reagents Buffer (pH 8.0) Mg2+ NADH LDH (Excess) Mix Anaerobic Mixing (Glove Box) Reagents->Mix Enzyme Purified DHAD (Anaerobic) Enzyme->Mix Substrate Substrate (DHIV or DHMV) Substrate->Mix Reaction1 DHAD Reaction (DHIV -> KIV) Mix->Reaction1 Initiate Reaction2 LDH Reaction (KIV + NADH -> HIV + NAD+) Reaction1->Reaction2 KIV (Intermediate) Readout Spectrophotometer 340 nm (Abs Decrease) Reaction2->Readout Rate of NADH oxidation = Rate of DHAD Readout->Reaction1 Calculate V0

Figure 2: Coupled enzyme assay logic. LDH must be in excess to ensure DHAD is the rate-limiting step.

Step-by-Step Protocol (Self-Validating)

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM

    
     (Essential cofactor).
    
  • Coupling System: 0.2 mM NADH, 5 Units Lactate Dehydrogenase (LDH).

  • Substrate: 10 mM (D,L)-2,3-dihydroxyisovalerate (DHIV). Note: Only the D-isomer is active; adjust calculations accordingly.

Procedure:

  • Anaerobic Preparation: If using bacterial DHAD ([4Fe-4S]), all buffers must be degassed and the assay performed in an anaerobic chamber (

    
     ppm).
    
  • Cluster Reconstitution (Critical): Purified DHAD often loses Fe-S clusters. Incubate enzyme with 2 mM DTT and 2-fold molar excess of Ferrous Ammonium Sulfate for 30 mins on ice prior to assay.

  • Blanking: Mix Buffer, NADH, LDH, and Enzyme. Monitor at 340 nm to establish a flat baseline (rules out NADH oxidase activity).

  • Initiation: Add DHIV.

  • Calculation: Use Beer-Lambert law (

    
    ) to convert 
    
    
    
    to
    
    
    .

Therapeutic & Industrial Implications

Drug Discovery (Inhibitors)

Since DHAD is absent in humans (who must ingest BCAAs), it is a safe target for:

  • Herbicides: Aspterric Acid is a natural fungal product that competitively inhibits plant DHAD (

    
     sub-micromolar).[3][6][7] It mimics the transition state of the dehydration reaction [1, 8].
    
  • Antimicrobials: Targeting the [2Fe-2S] DHAD in M. tuberculosis. Inhibitors typically utilize a hydroxamate moiety to chelate the active site iron [18].

Metabolic Engineering (Biofuels)

For isobutanol production, the native E. coli DHAD is the bottleneck due to oxygen sensitivity.

  • Strategy: Overexpression of Spinacia oleracea or Lactococcus lactis DHAD (oxygen-tolerant) increases flux toward KIV.

  • Synthetic Substrates: Engineering DHAD to accept larger substrates (e.g., 2,3-dihydroxy-3-methylhexanoate) allows for the production of longer-chain alcohols and non-natural amino acids.

References

  • Function and maturation of the Fe–S center in dihydroxyacid dehydratase from Arabidopsis. Journal of Biological Chemistry.

  • The role and properties of the iron-sulfur cluster in Escherichia coli dihydroxy-acid dehydratase. Journal of Biological Chemistry.

  • Catalytic promiscuity in dihydroxy-acid dehydratase from the thermoacidophilic archaeon Sulfolobus solfataricus. Journal of Biochemistry.

  • Dihydroxy-acid dehydratase (IPR004404). InterPro.[8]

  • The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster. Journal of Biological Chemistry.

  • Substrate-based discovery of α-hydroxycarboxylic acid derivatives as potential herbicides targeting dihydroxyacid dehydratase. Nature Communications.

Sources

Technical Monograph: 2,3-Dihydroxy-3-methylbutanoic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on 2,3-Dihydroxy-3-methylbutanoic acid sodium salt , designed for researchers in metabolic engineering, analytical chemistry, and pharmaceutical development.

Synonyms: Sodium


-dihydroxyisovalerate; Sodium 2,3-dihydroxyisovalerate; DHIV Sodium Salt.

Executive Summary

2,3-Dihydroxy-3-methylbutanoic acid sodium salt (CAS: 74294-97-6) is the ionic form of a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs), specifically L-valine. Physiologically, it serves as the substrate for the enzyme dihydroxy-acid dehydratase (DHAD) . In pharmaceutical and metabolic research, this compound is utilized as a reference standard for metabolic flux analysis, a biomarker for defects in BCAA catabolism, and a precursor in the chemo-enzymatic synthesis of chiral therapeutic agents.

This guide details the structural chemistry, biosynthetic logic, synthesis protocols, and analytical characterization of the sodium salt form.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[4][5]
  • IUPAC Name: Sodium 2,3-dihydroxy-3-methylbutanoate

  • Common Name: Sodium 2,3-dihydroxyisovalerate[1]

  • CAS Number (Sodium Salt): 74294-97-6 (racemic hydrate); 66687-07-8 (stereospecific references may vary)

  • CAS Number (Free Acid): 1756-18-9[2]

  • Molecular Formula:

    
     (often supplied as hydrate 
    
    
    
    )
  • Molecular Weight: 156.11 g/mol (anhydrous basis)[3][4]

Structural Logic & Stereochemistry

The molecule consists of a butanoic acid backbone substituted with a methyl group at C3 and hydroxyl groups at C2 and C3.

  • Chirality: The C3 carbon is achiral (bonded to two identical methyl groups). The C2 carbon is chiral, creating enantiomeric forms (R) and (S).

  • Biological Form: The (2R)-isomer is the specific intermediate in the valine biosynthetic pathway.

Structural Visualization

The following diagram illustrates the connectivity and stereochemical relationships of the anion.

ChemicalStructure C1 C1 (COO-) C2 C2 (Chiral) C1->C2 Na Na+ C1->Na Ionic C3 C3 (Achiral) C2->C3 OH2 OH C2->OH2 α OH3 OH C3->OH3 β Me1 CH3 C3->Me1 Me2 CH3 C3->Me2

Figure 1: Connectivity of 2,3-Dihydroxy-3-methylbutanoate.[5][6][7] C2 is the stereocenter determining (R)/(S) configuration. C3 bears geminal dimethyl groups.

Biosynthetic Context: The Valine Superpathway[13]

The biological significance of 2,3-dihydroxy-3-methylbutanoic acid lies in its role as a transient intermediate between acetolactate and 2-ketoisovalerate. This pathway is a primary target for herbicidal action (e.g., sulfonylureas) and antimicrobial drug development.

Pathway Mechanism
  • Precursor: 2-Acetolactate is reduced and isomerized.

  • Enzyme: Ketol-acid reductoisomerase (KARI, EC 1.1.1.86) converts 2-acetolactate to (2R)-2,3-dihydroxy-3-methylbutanoate. This step involves an alkyl migration (methyl shift) and NADPH-dependent reduction.

  • Consumption: Dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9) dehydrates the diol to form 2-ketoisovalerate (α-ketoisovalerate), the immediate keto-acid precursor to Valine.

Pathway Diagram

ValinePathway Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Condensation DHIV 2,3-Dihydroxy-3-methylbutanoate (Target Compound) Acetolactate->DHIV Mg2+, NADPH Acetolactate->DHIV KIV 2-Ketoisovalerate DHIV->KIV -H2O Valine L-Valine KIV->Valine Glutamate -> a-KG AHAS Acetolactate Synthase KARI KARI (EC 1.1.1.86) (Isomeroreductase) DHAD DHAD (EC 4.2.1.9) (Dehydratase) Transaminase Transaminase

Figure 2: Position of 2,3-Dihydroxy-3-methylbutanoate in the Valine biosynthesis superpathway.

Physicochemical Properties[4][5][6][14][15][16]

The sodium salt significantly alters the solubility profile compared to the free acid, making it highly water-soluble but also hygroscopic.

PropertyValue / DescriptionNote
Physical State White crystalline powder or solidOften deliquescent
Solubility

in Water
Highly polar
pH (Aqueous) Neutral to slightly basic (7.0 - 8.5)Salt of weak acid/strong base
Hygroscopicity HighStore in desiccator at

pKa (Free Acid)

Carboxylic acid group
Stability Stable in solid state if dry.Prone to lactonization in acidic solution

Synthesis & Production Protocols

Researchers often require high-purity standards. While enzymatic routes provide enantiopurity, chemical synthesis is robust for generating racemic standards for MS/NMR calibration.

Chemical Synthesis (Racemic)

Principle: Syn-dihydroxylation of 3-methyl-2-butenoic acid (Senecioic acid/Dimethylacrylic acid).

Reagents:

  • Substrate: 3-Methyl-2-butenoic acid.

  • Oxidant: Potassium Permanganate (

    
    ) (low cost) or Osmium Tetroxide (
    
    
    
    ) (high precision).
  • Base: Sodium Hydroxide (

    
    ).
    

Protocol (Permanganate Route):

  • Dissolution: Dissolve 0.1 mol of 3-methyl-2-butenoic acid in 100 mL of water containing 0.1 mol NaOH. Cool to

    
    .
    
  • Oxidation: Slowly add aqueous

    
     (0.1 mol) dropwise over 2 hours, maintaining temperature 
    
    
    
    to prevent cleavage of the diol.
  • Workup: Filter off the

    
     precipitate.
    
  • Isolation: Acidify the filtrate to pH 2.0 with HCl and extract continuously with ethyl acetate.

  • Salt Formation: Evaporate solvent to obtain the free acid (oil/solid). Redissolve in minimal ethanol and neutralize with equimolar ethanolic NaOH. Precipitate the sodium salt by adding diethyl ether.

  • Purification: Recrystallize from Ethanol/Ether.

Enzymatic Synthesis (Enantiopure)

Principle: Use of recombinant KARI enzyme to convert 2-acetolactate.

  • System: E. coli auxotrophs blocked at ilvD (DHAD deficient) accumulate 2,3-dihydroxyisovalerate when fed glucose or acetolactate precursors.

Analytical Characterization

Validating the structure requires distinguishing it from its isomers (e.g., 2-hydroxy-2-methylbutanoic acid).

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (


) for the sodium salt.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.15 ppm (s, 3H):  Methyl group A (at C3).
      
    • 
       1.25 ppm (s, 3H):  Methyl group B (at C3).
      
      • Note: The methyls are diastereotopic due to the adjacent chiral center at C2, often appearing as two distinct singlets rather than one integration of 6H.

    • 
       3.95 ppm (s, 1H):  Methine proton at C2.
      
      • Note: Appears as a singlet because there are no vicinal protons on C3.

  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Carbonyl (C1):

      
       (
      
      
      
      ).
    • Alpha-Carbon (C2):

      
       (
      
      
      
      ).
    • Beta-Carbon (C3):

      
       (Quaternary 
      
      
      
      ).
    • Methyls:

      
       and 
      
      
      
      .
Mass Spectrometry (MS)
  • Ionization: ESI (Negative Mode).

  • Parent Ion:

    
    .
    
  • Fragmentation: Loss of

    
     (44 Da) and 
    
    
    
    (18 Da).

Applications in Drug Development

  • Antimicrobial Screening: As DHAD is absent in humans but essential for bacteria/fungi, 2,3-dihydroxyisovalerate analogues are screened as competitive inhibitors.

  • Metabolic Flux Analysis:

    
    -labeled variants are used to trace BCAA synthesis rates in tumor cells, which often upregulate BCAA metabolism.
    

References

  • PubChem. (2025).[2][6][8] Compound Summary: (R)-Sodium 2,3-dihydroxyisovalerate hydrate.[1] National Library of Medicine. [Link]

  • Human Metabolome Database (HMDB). (2025).[6][8] Metabocard for (R)-2,3-Dihydroxy-isovalerate (HMDB0000121). HMDB. [Link]

  • Armstrong, F. B., et al. (1983). Biosynthesis of valine and isoleucine: Stereochemistry of the dihydroxy acid intermediates. Biochemistry, 22(18).
  • Cioffi, E. A., et al. (1980). Microbiological preparation of (S)-(+)-2,3-dihydroxy-3-methylbutanoic acid. Journal of Organic Chemistry. [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to Sodium 2,3-dihydroxy-3-methylbutanoate for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Metabolic Intermediate

Sodium 2,3-dihydroxy-3-methylbutanoate, also known as sodium α,β-dihydroxyisovalerate, is a crucial intermediate in the biosynthesis of branched-chain amino acids, specifically L-valine.[1][2] Its position within this fundamental metabolic pathway makes it a compound of significant interest for researchers in various fields, including drug development, metabolic diseases, and biomarker discovery. This guide provides a comprehensive technical overview of Sodium 2,3-dihydroxy-3-methylbutanoate, from sourcing and handling to detailed experimental protocols and analytical methods, to empower researchers to effectively utilize this compound in their studies.

Chemical and Physical Properties: A Snapshot

A thorough understanding of the physicochemical properties of Sodium 2,3-dihydroxy-3-methylbutanoate is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Chemical Formula C₅H₉NaO₄[2]
Molecular Weight 156.11 g/mol (anhydrous)[1][3]
CAS Number 74294-97-6 (hydrate)[1][2][4]
Appearance White to off-white powder or crystals[1][2]
Solubility Soluble in water[2]
Storage 2-8°C for short-term, -20°C for long-term[1][2]
Stability Stable for at least 2 years when stored at -20°C[2][4]

Biological Significance: A Central Player in Metabolism

Sodium 2,3-dihydroxy-3-methylbutanoate is a key intermediate in the L-valine catabolism and anabolism pathways.[1][2][4] The (R)-enantiomer, specifically, is a substrate for the enzyme dihydroxy-acid dehydratase (DHAD), which converts it to 2-ketoisovalerate, a precursor to valine.[5] This central role in amino acid metabolism has led to its investigation as a potential biomarker for various conditions. For instance, elevated levels of 2,3-dihydroxyisovalerate have been identified as a potential biomarker for wine consumption and have also been observed in certain cancers, such as acute myeloid leukemia (AML), where it may be produced by mutant isocitrate dehydrogenase enzymes.[4][6][7][8]

The Valine Biosynthesis Pathway

The following diagram illustrates the position of (R)-2,3-dihydroxy-3-methylbutanoate in the valine biosynthesis pathway.

valine_biosynthesis Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate synthase Ketoisovalerate α-Keto-β-hydroxyisovalerate Acetolactate->Ketoisovalerate Acetohydroxy-acid isomeroreductase Dihydroxyisovalerate (R)-2,3-Dihydroxy-3-methylbutanoate Ketoisovalerate->Dihydroxyisovalerate Oxoisovalerate 2-Oxoisovalerate Dihydroxyisovalerate->Oxoisovalerate Dihydroxy-acid dehydratase (DHAD) Valine Valine Oxoisovalerate->Valine Valine aminotransferase

Caption: The role of (R)-2,3-dihydroxy-3-methylbutanoate in the valine biosynthesis pathway.

Sourcing and Purity Considerations for Research Use

For reliable and reproducible experimental results, it is imperative to source high-purity Sodium 2,3-dihydroxy-3-methylbutanoate from reputable suppliers. The compound is typically available for "Research Use Only" and is not intended for diagnostic or therapeutic applications.[4]

SupplierProduct NamePurityAvailable Forms
Sigma-Aldrich (±)-Sodium 2,3-dihydroxyisovalerate hydrate≥95% (CE)Racemic hydrate
Sigma-Aldrich (R)-Sodium 2,3-dihydroxyisovalerate hydrate≥95.0% (CE)(R)-enantiomer hydrate
Chemodex (±)-Sodium 2,3-dihydroxyisovalerate hydrate≥98% (HPLC)Racemic hydrate
AdipoGen Life Sciences (±)-Sodium 2,3-dihydroxyisovalerate hydrate≥96% (HPLC)Racemic hydrate

When selecting a supplier, researchers should carefully consider the required stereoisomer (racemic, (R)-, or (S)-form) and the specified purity, as impurities could potentially confound experimental results.

Handling and Storage: Maintaining Compound Integrity

Proper handling and storage are crucial to maintain the stability and purity of Sodium 2,3-dihydroxy-3-methylbutanoate.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. For short-term storage, 2-8°C is recommended, while long-term storage should be at -20°C.[1][2] Protect from light and moisture.[2]

Research Applications and Experimental Protocols

The unique metabolic position of Sodium 2,3-dihydroxy-3-methylbutanoate lends itself to a variety of research applications, particularly in the study of metabolic pathways and as a potential biomarker.

General Workflow for a Cell-Based Assay

The following diagram outlines a general workflow for investigating the effects of Sodium 2,3-dihydroxy-3-methylbutanoate on a cell line of interest.

cell_based_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 100 mM in sterile water) Treatment Treat Cells with Working Concentrations of Sodium 2,3-dihydroxy-3-methylbutanoate Stock_Solution->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Metabolite_Analysis Metabolite Extraction and Analysis (e.g., LC-MS) Incubation->Metabolite_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Incubation->Gene_Expression

Caption: A general workflow for a cell-based assay with Sodium 2,3-dihydroxy-3-methylbutanoate.

Detailed Protocol: Investigating the Effect of Sodium 2,3-dihydroxy-3-methylbutanoate on Cancer Cell Proliferation

This protocol provides a step-by-step guide for a cell culture experiment to assess the impact of Sodium 2,3-dihydroxy-3-methylbutanoate on the proliferation of a cancer cell line.

Materials:

  • Sodium 2,3-dihydroxy-3-methylbutanoate (racemic or specific enantiomer)

  • Cancer cell line of interest (e.g., a leukemia cell line if investigating its role in AML)

  • Complete cell culture medium

  • Sterile, nuclease-free water

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Preparation of Stock Solution:

    • Aseptically prepare a 100 mM stock solution of Sodium 2,3-dihydroxy-3-methylbutanoate by dissolving the appropriate amount in sterile, nuclease-free water.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the Sodium 2,3-dihydroxy-3-methylbutanoate stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same volume of sterile water used for the highest concentration of the test compound).

    • Carefully remove the medium from the wells and add 100 µL of the prepared treatment media.

    • Return the plate to the incubator.

  • Incubation and Proliferation Assay:

    • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

    • At each time point, perform a cell proliferation assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability as a percentage of the control against the concentration of Sodium 2,3-dihydroxy-3-methylbutanoate.

    • Calculate the IC₅₀ value if a dose-dependent inhibition is observed.

Analytical Methods for Quantification

Accurate quantification of Sodium 2,3-dihydroxy-3-methylbutanoate in biological matrices is essential for pharmacokinetic studies, biomarker validation, and metabolic flux analysis.

LC-MS/MS Method for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological fluids.[5]

Workflow for LC-MS/MS Analysis

lcms_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Collection Collect Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with cold acetonitrile) Plasma_Collection->Protein_Precipitation Centrifugation Centrifugation to Pellet Precipitated Proteins Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant to a Clean Tube Centrifugation->Supernatant_Transfer Drying Dry Down the Supernatant Supernatant_Transfer->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Injection Inject Sample onto LC-MS/MS System Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (e.g., C18 column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Quantification using a Calibration Curve Peak_Integration->Calibration_Curve Concentration_Determination Determine Concentration in the Original Sample Calibration_Curve->Concentration_Determination

Caption: A typical workflow for the quantification of a small molecule in plasma by LC-MS/MS.

Detailed Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would need to be determined through infusion experiments.

  • Method Validation:

    • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Stereospecific Enzymatic Assay

For studies where the differentiation of the (R)- and (S)-enantiomers is critical, a stereospecific enzymatic assay using dihydroxy-acid dehydratase (DHAD) can be employed.[9] This method relies on the selective conversion of the (R)-enantiomer to 2-ketoisovalerate, which can then be quantified, along with the remaining (S)-enantiomer, by HPLC.[9]

Principle: DHAD selectively catalyzes the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate to 2-ketoisovalerate. The (S)-enantiomer is not a substrate for the enzyme and remains unchanged.[9]

Procedure Outline:

  • Incubate the sample containing the racemic mixture with purified DHAD.

  • Quench the reaction after a specific time.

  • Separate the remaining (S)-2,3-dihydroxy-3-methylbutanoate and the product, 2-ketoisovalerate, using HPLC with UV detection.

  • Quantify the peaks to determine the initial concentrations of both enantiomers.

Conclusion and Future Perspectives

Sodium 2,3-dihydroxy-3-methylbutanoate is a valuable research tool for elucidating the intricacies of branched-chain amino acid metabolism and for the discovery and validation of novel biomarkers. Its commercial availability in both racemic and enantiomerically pure forms, coupled with robust analytical methods for its quantification, enables a wide range of in vitro and in vivo studies. Future research may further explore its role in the pathophysiology of metabolic diseases and cancer, potentially leading to the development of new diagnostic and therapeutic strategies.

References

  • Chemodex. (±)-Sodium 2,3-dihydroxyisovalerate hydrate - CAS-Number 74294-97-6 (anhydr). Retrieved from [Link]

  • Google Patents. (2020). Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof. KR20200004892A.
  • Organic Syntheses. (n.d.). n-benzyl-2,3-azetidinedione. Retrieved from [Link]

  • FooDB. (2011). Showing Compound (R)-2,3-Dihydroxy-isovalerate (FDB028799). Retrieved from [Link]

  • Wikipedia. (2025). (R)-2,3-Dihydroxy-isovalerate. Retrieved from [Link]

  • The Pherobase. (2025). Semiochemical compound: (R)-2,3-Dihydroxypropyl 3-methylbutanoate | C8H16O4. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,3-Dihydroxyisovalerate synthesis–related metabolic pathways. Retrieved from [Link]

  • PubMed. (2012). Development and validation of a LC-MS/MS method for the quantification of the regioisomers of dihydroxybutylether in human plasma. Retrieved from [Link]

  • MDPI. (2020). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Retrieved from [Link]

  • PubMed. (2020). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Retrieved from [Link]

  • PAMDB. (n.d.). (R)-2,3-dihydroxy-3-methylbutanoate (PAMDB120003). Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid and sensitive enzymatic assay for 2,3-butanediol | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Retrieved from [Link]

  • PMC. (2020). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2013). A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY. Retrieved from [Link]

  • PMC. (n.d.). Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease. Retrieved from [Link]

  • PubMed. (2020). Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Determination of Dihydroxyisovalerate Retention Time on Aminex HPX-87H Column

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of (R)-2,3-dihydroxy-isovalerate using the Bio-Rad Aminex HPX-87H column. Dihydroxyisovalerate is a key intermediate in the biosynthesis of branched-chain amino acids.[1][2] This application note details the underlying principles of separation, provides a step-by-step protocol for method implementation, and outlines a systematic approach to determining its retention time. The methodology leverages the ion-exclusion and reversed-phase capabilities of the HPX-87H column with a simple, isocratic, dilute acid mobile phase.

Principle of Separation

The Aminex HPX-87H column is a robust, polymer-based column packed with a sulfonated polystyrene-divinylbenzene (PS-DVB) resin in the hydrogen (H+) form.[3][4] Its primary application is the analysis of organic acids, carbohydrates, and alcohols.[5][6][7] Separation is achieved through a combination of mechanisms:

  • Ion-Exclusion: The stationary phase consists of a strong cation-exchange resin. The fixed, negatively charged sulfonate groups on the resin surface create a "Donnan membrane" effect, repelling anionic molecules (deprotonated acids) from the resin pores. The mobile phase, typically a dilute strong acid like sulfuric acid, maintains a low pH (pH 1-3).[3] At this low pH, weak organic acids like dihydroxyisovalerate exist primarily in their neutral, protonated form. This allows them to partition into the resin pores, increasing their retention time relative to strong acids, which are fully ionized and excluded from the pores, thus eluting earlier.

  • Size-Exclusion: The cross-linked resin has a defined pore structure that can separate molecules based on their size. While less dominant for small molecules like dihydroxyisovalerate, it contributes to the overall separation profile.[3][4]

  • Reversed-Phase and Normal-Phase Partitioning: The polystyrene backbone of the resin provides a hydrophobic surface, allowing for reversed-phase interactions. Simultaneously, the polar sulfonate groups can engage in hydrophilic (normal-phase) interactions.[8][9] This mixed-mode character allows for the fine-tuning of selectivity for a wide range of analytes.

Materials and Methods

Instrumentation and Consumables
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic Pump

    • Autosampler or Manual Injector

    • Column Oven

    • UV-Vis or Refractive Index (RI) Detector

  • Analytical Column: Aminex HPX-87H, 300 x 7.8 mm, 9 µm (Bio-Rad, P/N 1250140)[10]

  • Guard Column: Micro-Guard Cation-H Cartridge (Bio-Rad, P/N 1250129) is strongly recommended to protect the analytical column.[8][10]

  • Data Acquisition and Processing Software

Reagents and Standards
  • (±)-Sodium 2,3-dihydroxyisovalerate hydrate (e.g., Sigma-Aldrich, P/N 39693)[11]

  • Sulfuric Acid (H₂SO₄), certified ACS grade or higher

  • High-Purity Water, 18.2 MΩ·cm (e.g., from a Milli-Q® system)

  • 0.45 µm and 0.2 µm membrane filters for mobile phase and sample filtration

Chromatographic Conditions

A summary of the recommended starting conditions for the analysis is presented in Table 1.

ParameterRecommended SettingRationale & Notes
Mobile Phase 5 mM Sulfuric Acid (H₂SO₄) in High-Purity WaterLow pH ensures organic acids are in their neutral form for retention. This is a common and effective mobile phase for this column.[10]
Flow Rate 0.6 mL/minA standard flow rate for 300 x 7.8 mm Aminex columns, providing good resolution and reasonable run times.[8] Can be optimized between 0.4-1.0 mL/min.[12]
Column Temperature 50 - 65°CElevated temperature improves peak shape and reduces viscosity. 60-65°C is a common starting point.[13] Crucially, do not heat the column without mobile phase flow. [14]
Injection Volume 10 - 20 µLA typical injection volume. Adjust as needed based on standard concentration and detector sensitivity.
Detection UV at 210 nm or Refractive Index (RI)Organic acids show absorbance at low UV wavelengths (210 nm).[13] An RI detector can also be used as a universal detector.
Run Time ~30 minutesMost organic acids elute within 20-30 minutes under these conditions.[12] This may be extended to ensure elution of all components.

Experimental Protocols

Mobile Phase Preparation (1 L of 5 mM H₂SO₄)
  • Pour approximately 900 mL of high-purity water into a 1 L volumetric flask.

  • Carefully add 0.27 mL of concentrated sulfuric acid to the water. Safety Note: Always add acid to water, never the other way around.

  • Allow the solution to cool to room temperature.

  • Add high-purity water to the 1 L mark.

  • Filter the final solution through a 0.2 µm membrane filter to remove particulates.[8]

  • Thoroughly degas the mobile phase using vacuum sonication or helium sparging before use to prevent pump cavitation and baseline noise.[8]

Standard Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of sodium 2,3-dihydroxyisovalerate and dissolve it in 10 mL of the prepared 5 mM H₂SO₄ mobile phase. This ensures the sample solvent is matched to the mobile phase.[8]

  • Working Standard (e.g., 100 µg/mL): Dilute 1 mL of the stock solution into 9 mL of the mobile phase.

  • Filter the working standard through a 0.45 µm syringe filter before injection to remove any particulates.[4][8]

HPLC System Setup and Analysis Workflow

The general workflow for determining the retention time is illustrated below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp 1. Prepare & Degas Mobile Phase prep_std 2. Prepare & Filter Standard Solution sys_setup 3. Install Column & Purge System prep_std->sys_setup sys_equil 4. Equilibrate System (Flow Rate: 0.2 mL/min) sys_setup->sys_equil sys_heat 5. Heat Column to Set Temp (e.g., 60°C) sys_equil->sys_heat sys_flow 6. Increase Flow to 0.6 mL/min & Wait for Baseline Stability sys_heat->sys_flow sys_inject 7. Inject Dihydroxyisovalerate Standard sys_flow->sys_inject sys_run 8. Acquire Chromatogram sys_inject->sys_run analyze 9. Identify Peak & Record Retention Time (RT) sys_run->analyze

Fig 1. HPLC workflow for retention time determination.
  • Column Installation: Install the Micro-Guard Cation-H cartridge and the Aminex HPX-87H column.

  • System Purge: Purge the HPLC pump with fresh mobile phase to remove any previous solvents.

  • Equilibration: Begin pumping the 5 mM H₂SO₄ mobile phase through the column at a low flow rate (e.g., 0.2 mL/min).[14]

  • Heating: Set the column oven to the desired temperature (e.g., 60°C) and allow the system to reach thermal stability. Never heat the column without flow. [14]

  • Flow Rate Increase: Once the column is at temperature, slowly ramp up the flow rate to the analytical setpoint (0.6 mL/min).[14]

  • Baseline Stabilization: Monitor the detector baseline until it is stable and free of drift. This may take 30-60 minutes.

  • Injection: Inject the prepared dihydroxyisovalerate standard.

  • Data Acquisition: Acquire the chromatogram for the specified run time.

Expected Results and Discussion

A specific, universally applicable retention time for dihydroxyisovalerate cannot be provided, as it is highly dependent on the exact parameters of the HPLC system (e.g., dead volume, temperature precision, mobile phase preparation). However, based on the principles of ion-exclusion chromatography, we can predict its elution behavior.

  • Elution Order: Strong acids will elute first, near the solvent front. Weaker organic acids will be retained longer. A typical elution order for common organic acids on the HPX-87H column is: Citric Acid > Tartaric Acid > Succinic Acid > Lactic Acid > Acetic Acid.[15]

  • Predicted Retention Time: Dihydroxyisovalerate (C₅H₁₀O₄) is a five-carbon dihydroxy acid.[16] Given its structure, it is expected to be a relatively weak acid. Therefore, its retention time will likely fall within the range of other common C3-C6 organic acids. Under the conditions specified in Table 1, a retention time in the 12 to 20-minute range is a reasonable expectation.

  • Peak Identification: The definitive method for confirming the peak identity is to perform a spike-recovery experiment. Inject the sample of interest, then inject a mixture of the sample and a small amount of the dihydroxyisovalerate standard. An increase in the height and area of the target peak confirms its identity.

Troubleshooting

IssuePotential CauseSuggested Solution
Shifting Retention Times Inconsistent mobile phase preparation, temperature fluctuations, or column aging.Prepare fresh mobile phase daily. Ensure the column oven is stable. Monitor system backpressure; a consistent increase may indicate column fouling.
Broad or Tailing Peaks Extra-column dead volume, column contamination, or inappropriate mobile phase pH.Use minimal tubing length. Ensure fittings are secure. Use a guard column. Confirm mobile phase pH.
No Peak Detected Detector issue, incorrect wavelength, or standard degradation.Check detector lamp status. Confirm the standard is properly prepared and stored. Ensure the correct wavelength (210 nm) is set for UV detection.

Conclusion

The Aminex HPX-87H column provides an effective and reliable platform for the analysis of dihydroxyisovalerate. By employing a simple isocratic method with a dilute sulfuric acid mobile phase and elevated column temperature, a robust and reproducible separation can be achieved. This application note provides a comprehensive protocol and the scientific principles necessary for researchers to successfully implement this method and determine the precise retention time of dihydroxyisovalerate on their specific instrumentation.

References

  • Bio-Rad Laboratories, Inc. (n.d.). Aminex Carbohydrate Analysis Columns.
  • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • HPLC-MART. (n.d.). Aminex HPX-87H - Bio-Rad - Size Exclusion/Ligand Exchange.
  • Scribd. (2014, December 12). HPLC SOP for Aminex 87H Column.
  • Bio-Rad Laboratories, Inc. (n.d.). Aminex hpx 87h column manual.
  • Bio-Rad Laboratories, Inc. (n.d.). Aminex Organic Acid and Alcohol Analysis Columns.
  • SIELC Technologies. (2020, June 2). HPLC Separation of Organic Acids.
  • Bio-Rad Laboratories, Inc. (n.d.). Guidelines for Use and Care of Aminex® Resin-Based Columns Instruction Manual.
  • ResearchGate. (2026, January 2). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
  • OIV (International Organisation of Vine and Wine). (n.d.). OIV-MA-AS313-04 Organic acids.
  • Blake, J. D., & Clarke, M. L. (1987). Determination of Organic Acids in Sugar Cane Process Juice by High-Performance Liquid Chromatography: Improved Resolution Using Dual Aminex HPX-87H Cation-Exchange Columns Equilibrated to Different Temperatures.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector.
  • Scinomics. (n.d.). Aminex Organic Acid and Alcohol Analysis Columns.
  • Wikipedia. (2025, December 7). (R)-2,3-Dihydroxy-isovalerate.
  • Biocompare. (2025, December 23). Aminex HPX-87H Column from Bio-Rad.
  • Phenomenex. (n.d.). Carbohydrate and Organic Acid Separations.
  • PubChem. (n.d.). (R)-2,3-dihydroxy-isovalerate. National Center for Biotechnology Information.
  • FooDB. (2011, September 21). Showing Compound (R)-2,3-Dihydroxy-isovalerate (FDB028799).
  • Bio-Rad Laboratories, Inc. (n.d.). Aminex HPX-87H Column #1250140.
  • Sigma-Aldrich. (n.d.). (±)-Sodium 2,3-dihydroxyisovalerate hydrate ≥95% (CE).
  • PubChem. (n.d.). (R)-2,3-Dihydroxy-3-methylbutanoate. National Center for Biotechnology Information.
  • Bio-Rad Laboratories, Inc. (n.d.). Guide to Aminex HPLC Columns.
  • Bio-Rad Laboratories, Inc. (n.d.). Guidelines for Use and Care of Aminex Resin–Based Columns.

Sources

Application Note: Protocol for the Extraction and Quantification of 2,3-Dihydroxyisovalerate (DHIV) from Escherichia coli Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Metabolic Engineers Application: Metabolic Flux Analysis, Biofuel (Isobutanol) Production, and Amino Acid (Valine) Biosynthesis

Introduction & Mechanistic Background

As metabolic engineers push the boundaries of Escherichia coli as a microbial cell factory, the accurate quantification of pathway intermediates becomes paramount. 2,3-Dihydroxyisovalerate (DHIV) is a critical junction metabolite in the biosynthesis of branched-chain amino acids (like L-valine) and advanced biofuels (like isobutanol)[1].

Mechanistically, DHIV is formed when acetohydroxy acid isomeroreductase (encoded by the ilvC gene) catalyzes the reduction and isomerization of acetolactate[1]. DHIV is subsequently dehydrated by dihydroxyacid dehydratase (ilvD) to form 2-ketoisovalerate, the direct precursor to both valine and isobutanol[1]. Because E. coli frequently secretes organic acids into the culture medium during high-density fermentation, extracting and quantifying extracellular DHIV is essential for identifying enzymatic bottlenecks and balancing cellular redox states[2].

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate Acetolactate Pyruvate->Acetolactate IlvBN/IlvGM/IlvIH DHIV 2,3-Dihydroxyisovalerate (DHIV) Acetolactate->DHIV IlvC (Isomeroreductase) KIV 2-Ketoisovalerate DHIV->KIV IlvD (Dehydratase) Isobutanol Isobutanol KIV->Isobutanol KivD & AdhA Valine Valine KIV->Valine IlvE

Caption: Metabolic pathway of DHIV synthesis and its conversion to isobutanol and valine in E. coli.

Experimental Design & Rationale

Extracting DHIV from complex fermentation media presents unique analytical challenges. DHIV is a highly polar, low-molecular-weight organic acid. Standard non-polar liquid-liquid extractions (e.g., using hexane or ethyl acetate) will result in near-zero recovery.

The Causality of the Method: To isolate DHIV, we employ a cold methanol protein precipitation strategy[3]. Adding ice-cold methanol to the aqueous culture medium rapidly lowers the dielectric constant of the solution. This forces the precipitation of secreted extracellular proteins and salts that would otherwise foul analytical columns. Crucially, the extreme cold (-20°C) immediately quenches residual enzymatic activity, preventing the degradation of DHIV by extracellular dehydratases.

A Self-Validating System: A robust protocol must prove its own efficacy. This workflow mandates the introduction of an Internal Standard (IS) —such as


-labeled DHIV or a structural analog like 3-hydroxybutyrate—directly into the raw supernatant prior to solvent extraction. By comparing the final IS peak area against a known calibration curve, researchers can calculate absolute recovery rates for every single sample, mathematically validating the extraction efficiency and controlling for matrix effects.

Step-by-Step Extraction Protocol

Workflow Sample 1. Media Collection Quench 2. Cold MeOH Quenching Sample->Quench Dry 3. Vacuum Drying Quench->Dry Supernatant IS Internal Standard Spike IS->Quench Validates Recovery Deriv 4a. Derivatization (GC-MS) Dry->Deriv Recon 4b. Reconstitution (LC-MS) Dry->Recon

Caption: Workflow for the extraction and analytical preparation of DHIV from culture media.

Phase 1: Sample Collection and Quenching
  • Sampling: Extract 1.0 mL of E. coli culture medium directly from the bioreactor.

  • Rapid Cell Separation: Immediately centrifuge the sample at 10,000 × g for 3 minutes at 4°C.

    • Expert Insight: Speed is critical here. Rapid cooling and separation halt cellular metabolism, preventing intracellular DHIV from leaking into the media or extracellular DHIV from being re-assimilated by the cells.

  • Supernatant Transfer: Transfer 500 µL of the cell-free supernatant to a pre-chilled 2.0 mL microcentrifuge tube.

Phase 2: Protein Precipitation and Extraction
  • Internal Standard Spike: Add 10 µL of a 10 mM Internal Standard solution (e.g.,

    
    -DHIV) to the 500 µL supernatant.
    
  • Solvent Addition: Add 1.0 mL of ice-cold HPLC-grade Methanol (-20°C) to the tube[3].

    • Expert Insight: The 2:1 organic-to-aqueous ratio is the mathematical sweet spot for precipitating heavy proteins while keeping polar organic acids fully solvated.

  • Incubation: Vortex vigorously for 30 seconds, then incubate at -20°C for exactly 30 minutes to maximize protein aggregation.

  • Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Concentration: Transfer 1.0 mL of the clarified supernatant to a new tube and evaporate to complete dryness using a vacuum concentrator (SpeedVac) at room temperature. Do not apply heat, as DHIV can thermally degrade.

Phase 3: Analytical Preparation

Depending on your laboratory's analytical capabilities, proceed with one of the following preparation routes:

Option A: Preparation for LC-MS/MS or HPLC (Preferred for intact polar acids) [4] 9. Reconstitution: Resuspend the dried pellet in 100 µL of the appropriate mobile phase (e.g., 0.1% Formic Acid in LC-MS grade water, or 5 mM


 if using an ion-exclusion column like the Aminex HPX-87H).
10. Filtration:  Pass the reconstituted sample through a 0.22 µm hydrophilic PTFE syringe filter directly into an autosampler vial.

Option B: Preparation for GC-MS (Requires Derivatization) [2] 9. Oximation (Optional but recommended): Add 50 µL of Methoxyamine hydrochloride (20 mg/mL in pyridine) to the dried pellet. Incubate at 37°C for 90 minutes to protect carbonyl groups on co-eluting metabolites. 10. Silylation: Add 50 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes.

  • Expert Insight: This step replaces the active hydrogen atoms on DHIV's two hydroxyl groups and one carboxyl group with trimethylsilyl (TMS) groups, rendering the highly polar DHIV volatile enough for gas chromatography[2].

Quantitative Data & Analytical Comparison

To guide the selection of downstream analytics, the following table summarizes the performance metrics of the three primary analytical methods used for DHIV quantification.

Table 1: Comparison of Analytical Methods for Extracted DHIV

Analytical MetricHPLC (Refractive Index / UV)LC-MS/MS (ESI-)GC-MS (Electron Ionization)
Derivatization Required NoNoYes (MSTFA/BSTFA)
Optimal Column Type Ion-exclusion (Aminex HPX-87H)C18 (with ion-pairing) or HILICHP-5MS or equivalent
Sensitivity (LOD) ~0.1 - 0.5 mM~10 - 50 nM~1 - 5 µM
Throughput High (Direct injection)HighMedium (Derivatization time)
Matrix Interference High (Co-elution with other acids)Low (Specific MRM transitions)Low (Spectral library matching)

Troubleshooting Guide

Even with a self-validating protocol, matrix effects from complex E. coli media (especially those containing yeast extract or high salt concentrations) can cause downstream issues.

Table 2: Common Extraction Issues and Mechanistic Solutions

ObservationMechanistic CauseCorrective Action
Low DHIV Recovery (<50%) Incomplete protein precipitation trapping DHIV, or thermal degradation during the drying phase.Ensure methanol is strictly maintained at -20°C. Do not apply external heat during vacuum concentration.
High baseline noise in LC-MS Inadequate removal of media salts (e.g., phosphates and sulfates) causing severe ion suppression.Increase the methanol-to-sample ratio to 3:1, or pass the reconstituted sample through a Weak Anion Exchange (WAX) SPE cartridge prior to injection.
Multiple DHIV peaks in GC-MS Incomplete silylation of the two hydroxyl groups, leading to partially derivatized artifacts.Ensure samples are completely dry before adding MSTFA. Even trace amounts of residual water will quench silylation reagents.

References

  • Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - UCL Discovery - University College London. ucl.ac.uk.
  • Growth-coupled anaerobic production of isobutanol from glucose in minimal medium with Escherichia coli - PMC. nih.gov.
  • Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simul
  • Metabolomic Profiling of the Secretome from Human Neural Stem Cells Flown into Space. mdpi.com.
  • US20140030782A1 - Host cells and methods for production of isobutanol - Google P

Sources

Preparation of 10 mM Sodium 2,3-dihydroxyisovalerate stock solution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 10 mM Sodium 2,3-Dihydroxyisovalerate Stock Solution

Abstract & Biological Context

Sodium 2,3-dihydroxyisovalerate (Na-DHIV) is the salt form of 2,3-dihydroxyisovaleric acid (also known as 2,3-dihydroxy-3-methylbutanoate). It serves as a critical intermediate in the superpathway of branched-chain amino acid (BCAA) biosynthesis.[1] Specifically, it is the substrate for Dihydroxy-acid dehydratase (IlvD/EC 4.2.1.9) , which converts it into 2-ketoisovalerate, the direct precursor to L-Valine.

Accurate preparation of this substrate is essential for kinetic characterization of IlvD, auxotrophy confirmation in E. coli or S. cerevisiae strains, and metabolic flux analysis in isobutanol-producing engineered pathways.

Metabolic Pathway Visualization

The following diagram illustrates the position of 2,3-dihydroxyisovalerate within the valine biosynthesis pathway.

ValinePath Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate IlvB/N (AHAS) DHIV 2,3-Dihydroxyisovalerate (Target Compound) Acetolactate->DHIV IlvC (KARI) KIV 2-Ketoisovalerate DHIV->KIV IlvD (Dehydratase) Valine L-Valine KIV->Valine IlvE (Transaminase)

Figure 1: The biosynthetic role of 2,3-dihydroxyisovalerate in the Valine pathway.[2][3][4]

Physicochemical Profile

Before preparation, verify the specific batch properties. Commercial standards are often supplied as hydrates.

PropertyDataNotes
Compound Name Sodium 2,3-dihydroxyisovalerate
CAS Number 74294-97-6Anhydrous reference
Formula

Anhydrous
Molecular Weight 156.11 g/mol Check CoA for Hydrate MW
Solubility Soluble in Water (>50 mg/mL)
Stereochemistry (R)-isomer is bioactiveSynthetic sources may be racemic (±)
Storage (Solid) -20°C, DesiccatedHygroscopic

Critical Considerations (The "Why")

  • Hydration State Variance:

    • Risk: Commercial Na-DHIV is frequently supplied as a hydrate (e.g.,

      
      ). Using the anhydrous MW (156.[5]11) for a hydrated solid will result in a concentration lower than 10 mM.
      
    • Solution: Always consult the Certificate of Analysis (CoA) for the specific batch Formula Weight (FW).

  • Stereospecificity:

    • Risk: Chemical synthesis often yields a racemic mixture ((±)-Sodium 2,3-dihydroxyisovalerate). Biological enzymes like IlvD are stereospecific for the (R)-isomer.

    • Solution: If using a racemic mixture for enzyme assays, remember that only 50% of the substrate may be active. Adjust molarity calculations effectively to 20 mM (racemic) to achieve 10 mM (active isomer) if required by the assay design.

  • Stability & pH:

    • The compound is a carboxylic acid salt. In unbuffered water, the pH should be near neutral, but CO2 absorption can lower it. For enzyme assays, preparing the stock in a low-concentration buffer (e.g., 10 mM Tris pH 8.0) is often superior to water to prevent local acidification upon addition to the assay.

Preparation Protocol: 10 mM Stock Solution

Target Concentration: 10 mM (10 mmol/L) Target Volume: 10 mL (Example) Solvent: Ultra-pure Water (Milli-Q) or Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

Step 1: The Calculation

Calculate the required mass (


) using the formula:


[2][5][6][7][8][9]

Scenario A: Anhydrous (MW 156.11)



Scenario B: Monohydrate (Example MW ~174.13)



Expert Tip: Weighing 15 mg accurately is difficult on standard analytical balances. It is recommended to prepare a 100 mM Master Stock (weighing ~156 mg) and diluting 1:10, or to weigh the entire commercial vial content and adjust the volume accordingly (Gravimetric preparation).

Step 2: Workflow Diagram

PrepWorkflow Start Start: Retrieve Solid from -20°C Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Weigh Weigh Solid (Calculate based on CoA MW) Equilibrate->Weigh Dissolve Dissolve in 80% Final Vol (Vortex gently) Weigh->Dissolve CheckPH Check pH (Adjust to 7.0-8.0 if needed) Dissolve->CheckPH VolumeUp Bring to Final Volume CheckPH->VolumeUp Filter Syringe Filter (0.22 µm PVDF/PES) VolumeUp->Filter Aliquot Aliquot & Store (-20°C) Filter->Aliquot

Figure 2: Step-by-step preparation workflow for sensitive metabolic intermediates.

Step 3: Detailed Procedure
  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature in a desiccator. Rationale: Opening a cold vial causes water condensation, degrading the hygroscopic solid.

  • Weighing: Weigh the calculated amount of Na-DHIV into a sterile 15 mL conical tube or volumetric flask.

  • Dissolution: Add approximately 80% of the target volume of solvent (e.g., 8 mL for a 10 mL prep). Vortex until completely dissolved.

  • pH Verification: Spot 2 µL onto a pH strip. The pH should be between 6.5 and 8.0. If too acidic (rare for the salt form, common for free acid), adjust carefully with dilute NaOH.

  • Final Volume: Add solvent to reach the exact target volume (10 mL). Invert to mix.

  • Sterilization: Filter the solution through a 0.22 µm PES or PVDF syringe filter into a sterile tube. Nylon filters are also acceptable.

  • Aliquot: Dispense into small aliquots (e.g., 500 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for at least 6 months.

Quality Control & Validation

To ensure the stock solution is active and correct:

  • Enzymatic Validation (Functional Assay):

    • Incubate the prepared stock with purified IlvD (Dihydroxy-acid dehydratase).

    • Monitor the formation of 2-ketoisovalerate.[2][9][10]

    • Detection: 2-ketoisovalerate can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) or detected via a coupled assay with Lactate Dehydrogenase (consuming NADH at 340 nm).

  • HPLC Verification:

    • Column: Organic Acid column (e.g., Bio-Rad Aminex HPX-87H).

    • Mobile Phase: 5 mM H2SO4.

    • Detection: UV at 210 nm or Refractive Index (RI).

    • Expected Result: Single peak matching the retention time of the standard.

References

  • UniProt Consortium. "IlvD - Dihydroxy-acid dehydratase." UniProtKB, Accession P0A627. [Link]

  • Wang, J., et al. (2020).[2] "Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae." Applied Microbiology and Biotechnology. [Link]

  • Generoso, W.C., et al. (2017).[11] "Secretion of 2,3-dihydroxyisovalerate as a limiting factor for isobutanol production in Saccharomyces cerevisiae." FEMS Yeast Research. [Link][10][11]

Sources

Application Note: Enzymatic Assays for Dihydroxy-acid Dehydratase (IlvD) Activity Using DHIV

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Dihydroxy-acid dehydratase (DHAD, encoded by the ilvD gene; EC 4.2.1.9) is a critical metalloenzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. It catalyzes the dehydration of (2R)-2,3-dihydroxyisovalerate (DHIV) to yield 2-ketoisovalerate (KIV)[1]. Because this pathway is essential in plants, fungi, and bacteria—but absent in mammals—IlvD has emerged as a prime target for novel herbicides and antimicrobial agents[1]. Furthermore, in the field of metabolic engineering, IlvD is a bottleneck enzyme in synthetic cascades designed to convert glucose into advanced biofuels like isobutanol[2].

Pathway Pyr Pyruvate AL 2-Acetolactate Pyr->AL IlvBN (AHAS) DHIV (2R)-2,3-Dihydroxyisovalerate (DHIV) AL->DHIV IlvC (KARI) KIV 2-Ketoisovalerate (KIV) DHIV->KIV IlvD (DHAD) [Fe-S] Cluster Val L-Valine KIV->Val IlvE (TA) Iso Isobutanol KIV->Iso KivD / ADH

Figure 1: The branched-chain amino acid and isobutanol biosynthesis pathway highlighting IlvD.

Mechanistic Insights & Assay Design Rationale

As an Application Scientist, it is crucial to understand that assaying IlvD is notoriously challenging due to two fundamental factors: cofactor instability and poor optical properties of the product .

  • The Oxygen-Sensitive Catalytic Core : Unlike sugar acid dehydratases that utilize a simple Mg²⁺ ion, true IlvD enzymes rely on an oxygen-sensitive [2Fe-2S] or [4Fe-4S] cluster to act as a Lewis acid, coordinating the hydroxyl group of DHIV to facilitate α-proton abstraction and enol formation[2]. Exposure to ambient oxygen rapidly degrades this cluster[1]. Consequently, assays must be performed using freshly purified enzyme, degassed buffers, and reducing agents (e.g., DTT), or ideally within an anaerobic chamber.

  • Optical Limitations : The direct measurement of KIV formation relies on the absorbance of its conjugated carbonyl group at 240 nm. However, the molar extinction coefficient (ε) of KIV at 240 nm is exceptionally low (190 M⁻¹ cm⁻¹)[3]. In crude cell lysates, the high background absorbance of proteins and nucleic acids at 240–280 nm completely masks the KIV signal.

To circumvent these limitations, researchers must choose their assay modality based on sample purity. Purified enzymes can be assayed directly via UV, whereas crude extracts require either colorimetric derivatization (DNPH) or a coupled enzymatic approach.

Quantitative Comparison of Assay Modalities

The following table summarizes the operational parameters of the four primary IlvD assay methodologies to help you select the optimal system for your workflow.

Assay ModalityDetection MethodSensitivity / Extinction CoefficientBest Suited ForKey Limitations
Direct UV Absorbance (240 nm)Low (ε = 190 M⁻¹ cm⁻¹)[3]Highly purified IlvDHigh background noise in crude lysates; requires high substrate concentrations.
Coupled NADH Absorbance (340 nm)High (ε = 6,220 M⁻¹ cm⁻¹)Kinetic studies & High-throughputAuxiliary enzymes (e.g., ADH) may be inhibited by compounds in crude extracts[2].
DNPH Colorimetric Absorbance (540 nm)Moderate-HighCrude extracts & LysatesEndpoint only; requires a standard curve and multiple liquid handling steps[1].
HPLC / LC-MS UV (210 nm) / Mass SpecVery HighStereospecificity studies[4]Low throughput; requires quenching and specialized chromatography equipment[1].

Experimental Protocols

To ensure a self-validating system , every protocol below must be run alongside strict controls: a minus-enzyme blank (to account for spontaneous DHIV degradation) and a minus-substrate blank (to account for background absorbance of the lysate/protein).

Protocol A: Direct Continuous UV Assay (For Purified Enzyme)

This method is the most direct way to measure IlvD kinetics but is strictly limited to purified protein free of UV-absorbing contaminants[3].

Reagents Required:

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT (degassed).

  • Substrate: 60 mM (2R)-DHIV stock in water.

  • Enzyme: Purified IlvD (DHAD) in anaerobic buffer.

Step-by-Step Procedure:

  • Setup: Pipette 900 µL of Reaction Buffer into a UV-transparent quartz cuvette.

  • Substrate Addition: Add 100 µL of the 60 mM DHIV stock (final concentration: 6 mM)[3].

  • Equilibration: Place the cuvette in a spectrophotometer equipped with a Peltier temperature controller set to 30°C. Blank the instrument at 240 nm.

  • Initiation: Add 10–50 µL of purified IlvD to the cuvette. Mix rapidly by inversion.

  • Data Acquisition: Monitor the increase in absorbance at 240 nm continuously for 5–10 minutes.

  • Calculation: Calculate specific activity using the Beer-Lambert law. One unit (U) of activity is defined as the amount of enzyme required to form 1 µmol of KIV per minute (ε = 190 M⁻¹ cm⁻¹)[3].

Protocol B: Endpoint Colorimetric DNPH Assay (For Crude Extracts)

When working with crude lysates, derivatizing the KIV product with 2,4-dinitrophenylhydrazine (DNPH) shifts the detection wavelength to the visible spectrum (540 nm), effectively eliminating UV background interference[1].

Workflow S1 1. Reaction Setup Mix DHIV & Buffer (Anaerobic) S2 2. Catalysis Add IlvD Incubate 30°C S1->S2 S3 3. Quenching Add DNPH in HCl Incubate 15 min S2->S3 S4 4. Derivatization Add NaOH (Hydrazone formation) S3->S4 S5 5. Detection Absorbance at 540 nm S4->S5

Figure 2: Step-by-step workflow for the endpoint colorimetric DNPH assay of IlvD activity.

Reagents Required:

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂[3].

  • DNPH Reagent: 0.1% (w/v) 2,4-dinitrophenylhydrazine dissolved in 2 M HCl.

  • Alkali Solution: 10% (w/v) NaOH in water.

  • Standard: 10 mM KIV standard solution.

Step-by-Step Procedure:

  • Standard Curve: Prepare a series of KIV standards ranging from 0.1 mM to 2.0 mM in Reaction Buffer.

  • Reaction Setup: In microcentrifuge tubes, mix 80 µL of Reaction Buffer containing 6 mM DHIV with 20 µL of crude extract.

  • Incubation: Incubate the mixture at 30°C for exactly 30 minutes.

  • Quenching & Derivatization: Stop the reaction by adding 100 µL of the DNPH Reagent. Vortex briefly and incubate at room temperature for 15 minutes to allow the hydrazone to form[1].

  • Color Development: Add 800 µL of the 10% NaOH Alkali Solution. The solution will turn a deep red-brown in the presence of keto-acids. Incubate for 5 minutes.

  • Detection: Transfer 200 µL of the final mixture to a 96-well clear microplate and read the absorbance at 540 nm. Interpolate the KIV concentration of the samples using the KIV standard curve.

Protocol C: Coupled Continuous Assay (High-Throughput / Kinetic)

For highly sensitive kinetic measurements without the need for derivatization, the formation of KIV can be coupled to the oxidation of NADH using an auxiliary enzyme, such as yeast alcohol dehydrogenase (ADH)[2].

Step-by-Step Procedure:

  • Master Mix: Prepare a master mix containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM NADH, and an excess of yeast ADH (e.g., 7 mg/mL)[2].

  • Initiation: Mix the master mix with the DHIV substrate and the IlvD sample in a UV-transparent 96-well plate.

  • Detection: Monitor the decrease in absorbance at 340 nm continuously at 30°C using a microplate reader[2]. The oxidation of NADH to NAD⁺ is directly proportional to KIV formation (ε = 6,220 M⁻¹ cm⁻¹).

References

  • Benchchem. A Guide to Stereospecific Enzymatic Assays for Distinguishing (R)- and (S)-2,3-Dihydroxyisovalerate. Available at:[4]

  • National Institutes of Health (PMC). Cyanobacterial Dihydroxyacid Dehydratases Are a Promising Growth Inhibition Target. Available at:[1]

  • ASM Journals. Improvement of the Redox Balance Increases l-Valine Production by Corynebacterium glutamicum under Oxygen Deprivation Conditions. Available at:[3]

  • Oxford Academic. Attempts to develop an enzyme converting DHIV to KIV. Available at:[2]

Sources

Application Note: Advanced Metabolomics Sample Preparation for Branched-Chain Amino Acid (BCAA) Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Metabolic Disorders, Oncology, Obesity Research, and Nutritional Metabolomics

Introduction and Mechanistic Context

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that play critical roles in protein synthesis, cellular energy balance, and mTOR signaling[1]. Dysregulation of BCAA catabolism is a well-established biomarker for insulin resistance, obesity, and type 2 diabetes[2][3].

However, measuring the parent amino acids provides an incomplete metabolic picture. The true flux of this network is governed by its downstream intermediates: Branched-Chain Keto Acids (BCKAs) and Acyl-Coenzyme A (Acyl-CoA) derivatives [4][5].

Quantifying these intermediates presents severe analytical challenges:

  • BCKAs (KIC, KMV, KIV): These alpha-keto acids are highly polar, lack strong chromophores, exhibit poor ionization efficiency in electrospray ionization (ESI-MS), and are thermally unstable[6][7].

  • Acyl-CoAs (e.g., Isovaleryl-CoA): These thioesters are highly compartmentalized (primarily mitochondrial), amphiphilic, and extremely susceptible to rapid enzymatic and chemical hydrolysis during extraction[8][9].

This application note provides a self-validating, causally-driven framework for the extraction, stabilization, and LC-MS/MS quantification of BCAA intermediates.

BCAA_Pathway BCAA BCAAs (Leucine, Isoleucine, Valine) BCAT BCAT Enzyme (Transamination) BCAA->BCAT BCKA BCKAs (KIC, KMV, KIV) BCAT->BCKA BCKDH BCKDH Complex (Oxidative Decarboxylation) BCKA->BCKDH AcylCoA Acyl-CoAs (Isovaleryl-CoA, etc.) BCKDH->AcylCoA TCA TCA Cycle (Energy Production) AcylCoA->TCA

Caption: BCAA catabolic pathway from parent amino acids to the TCA cycle.

Experimental Design: The "Why" Behind the Workflow

To achieve absolute quantification, the sample preparation must act as a self-validating system. Every step from quenching to derivatization is designed to halt endogenous enzymatic activity while preventing artifactual chemical degradation.

Workflow Q 1. Quenching (Liquid N2 / Cold MeOH) E 2. Extraction (Solvent & Protein Ppt) Q->E D 3. Derivatization (BCKAs only) E->D A 4. LC-MS/MS Acquisition D->A

Caption: Standardized sample preparation workflow for BCAA intermediate metabolomics.

Quenching and Harvesting

Metabolite turnover for Acyl-CoAs occurs on the scale of seconds. For solid tissues, freeze-clamping with liquid nitrogen-cooled Wollenberger tongs is mandatory to immediately quench metabolism[9]. For biofluids (plasma/serum), immediate centrifugation at 4°C and precipitation with cold organic solvents (e.g., Methanol) is required to remove active transaminases[10].

Derivatization Strategy for BCKAs

To overcome the poor retention of BCKAs on reverse-phase (C18) columns and their low MS sensitivity, pre-column derivatization is employed. Reacting the alpha-keto group with O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) or o-phenylenediamine (OPD) significantly increases lipophilicity and ionization efficiency[6][7]. O-PFBO is preferred for LC-MS/MS as it yields excellent limits of detection (LOD) and can be performed at 0°C to prevent the thermal degradation of unstable keto acids[6].

Quantitative Data & Methodological Comparisons

The following tables summarize the empirical data driving our protocol choices, allowing researchers to select the optimal approach based on their analytical platform.

Table 1: Comparison of BCKA Derivatization Agents for LC-MS/MS [6][7]

Derivatization AgentTarget Functional GroupReaction ConditionsLOD (nM)Pros / Cons
O-PFBO

-keto group
0°C for 30-60 min10 - 250Pros: High MS sensitivity, prevents thermal degradation. Cons: Requires specific MS/MS tuning.
OPD

-keto group
80°C for 40 min18 - 1000Pros: Good for fluorescence and MS. Cons: High heat can degrade labile intermediates; toxic reagent.
DMB

-keto group
4°C to 25°C1.3 - 5.4Pros: Extremely sensitive. Cons: Reagent instability.
None (Direct) N/AN/A> 5000Pros: Simple prep. Cons: Poor C18 retention, severe matrix effects, low sensitivity.

Table 2: Extraction Solvent Efficacy for Acyl-CoAs [9]

Extraction SolventMatrix CompatibilityProtein PrecipitationThioester StabilitySuitability for LC-MS
ACN/MeOH/H₂O (2:2:1) Tissue, CellsExcellentHigh (if kept cold)Optimal (Volatile, MS-friendly)
Perchloric Acid (PCA) TissueExcellentModerate (acidic hydrolysis risk)Poor (Requires neutralization/desalting)
100% Methanol Plasma, SerumGoodHighGood (May not extract long-chain CoAs well)

Step-by-Step Experimental Protocols

Protocol A: Extraction and O-PFBO Derivatization of BCKAs (Plasma/Serum/Tissue)

This protocol is optimized to prevent the degradation of


-ketoisocaproate (KIC), 

-keto-

-methylvalerate (KMV), and

-ketoisovalerate (KIV)[6][10].

Materials:

  • Extraction Solvent: 100% LC-MS grade Methanol (pre-chilled to -20°C).

  • Derivatization Reagent: 250 mM O-PFBO in MS-grade water.

  • Internal Standards:

    
    C-labeled KIC, KMV, KIV.
    

Procedure:

  • Spike & Quench: Aliquot 50 µL of plasma/serum (or 20 mg of pulverized frozen tissue homogenized in 50 µL water) into a pre-chilled microcentrifuge tube. Add 10 µL of isotope-labeled internal standard mixture.

  • Protein Precipitation: Add 150 µL of cold Methanol (-20°C). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins[10].

  • Transfer: Transfer 100 µL of the cleared supernatant to a new, chilled amber vial.

  • Derivatization: Add 50 µL of the 250 mM O-PFBO reagent to the supernatant.

  • Incubation (Critical Step): Incubate the mixture at 0°C (on ice) for 30 to 60 minutes . Causality Note: Performing this reaction at 0°C rather than room temperature suppresses the chemical degradation of specific keto acids while ensuring complete oxime formation[6].

  • Dilution & Injection: Dilute the derivatized sample 1:5 with initial mobile phase (e.g., 10 mM ammonium acetate) prior to LC-MS/MS injection to minimize matrix effects.

Protocol B: Extraction of Intact Acyl-CoAs (Tissue/Cells)

Acyl-CoAs require a delicate balance of organic and aqueous solvents to precipitate proteins without hydrolyzing the critical thioester bond[9].

Materials:

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) containing 0.1% Formic Acid (pre-chilled to -20°C).

  • Internal Standards:

    
    C₂-Acetyl-CoA, 
    
    
    
    C-Isovaleryl-CoA.

Procedure:

  • Tissue Quenching: Immediately upon harvest, freeze-clamp the tissue using liquid nitrogen-cooled tongs. Store at -80°C.

  • Pulverization: Grind the frozen tissue into a fine powder using a cryo-mortar and pestle (do not allow the tissue to thaw).

  • Extraction: Weigh ~20 mg of frozen tissue powder into a chilled tube. Immediately add 1.0 mL of the cold ACN/MeOH/H₂O (2:2:1) extraction solvent[9].

  • Homogenization: Homogenize using a bead beater for 2 cycles of 30 seconds at 4°C. Causality Note: The organic/aqueous mixture rapidly denatures lipases and thioesterases, while the slight acidification (0.1% FA) stabilizes the thioester bond.

  • Centrifugation: Centrifuge at 16,000 × g for 15 minutes at 4°C.

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature (do not use heat).

  • Reconstitution: Reconstitute the dried pellet in 50 µL of 50 mM Ammonium Acetate (pH 5.0). Vortex, centrifuge to remove any insoluble particulates, and transfer to an LC vial for immediate LC-MS/MS analysis.

Quality Control and Analytical Integrity

To ensure the trustworthiness of the generated metabolomics data, the following E-E-A-T principles must be strictly enforced:

  • Isotope Dilution: Always use stable isotope-labeled internal standards (ISTDs) added before the extraction step. This corrects for matrix effects, ion suppression, and derivatization efficiency losses.

  • Batch Randomization: In agreement with good practice in nutritional and clinical metabolomics, sample run orders must be completely randomized to prevent analytical drift from confounding biological variance[11].

  • Cold Chain Maintenance: BCAA intermediates are highly labile. The entire sample preparation process must be conducted on ice or in refrigerated centrifuges (4°C) to prevent artifactual shifts in the Acyl-CoA to free CoA ratio.

References

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids ResearchGate URL:[Link][6]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry National Institutes of Health (NIH) / PMC URL:[Link][10]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples MDPI URL:[Link][7]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver MDPI URL:[Link][9]

  • Branched chain amino acid metabolism and microbiome in adolescents with obesity during weight loss therapy medRxiv URL:[Link][3]

Sources

UV detection wavelength for 2,3-dihydroxyisovaleric acid HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of HPLC-UV Detection for 2,3-Dihydroxyisovaleric Acid (DHIV) Analysis

Executive Summary & Chemical Context

2,3-Dihydroxyisovaleric acid (DHIV) is a critical metabolic intermediate in the biosynthesis of branched-chain amino acids (BCAAs), specifically L-valine, as well as in engineered pathways for advanced biofuels like isobutanol. It serves as the direct substrate for dihydroxy-acid dehydratase (DHAD), which catalyzes its dehydration to 2-ketoisovalerate (KIV)[1].

For researchers and drug development professionals optimizing fermentation yields or characterizing DHAD inhibitors (such as herbicidal compounds), the precise quantification of DHIV is paramount. However, DHIV presents a unique analytical challenge: it is a short-chain aliphatic organic acid lacking conjugated double bonds or aromatic rings. Consequently, it possesses no strong chromophore, rendering standard UV detection at higher wavelengths (e.g., 254 nm or 280 nm) completely ineffective.

This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for the direct quantification of DHIV using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 210 nm [2].

BCAA_Pathway Pyr Pyruvate AL Acetolactate Pyr->AL ALS DHIV 2,3-Dihydroxyisovaleric Acid (DHIV) AL->DHIV KARI KIV 2-Ketoisovalerate (KIV) DHIV->KIV DHAD Val L-Valine KIV->Val Transaminase

Biosynthetic pathway of L-valine highlighting the DHIV intermediate.

Mechanistic Rationale: The Causality Behind the Method

Why 210 nm?

The sole functional group in DHIV capable of UV absorption is the carboxylate moiety (-COOH). Carboxylic acids exhibit a weak


 electronic transition and a stronger 

transition in the deep UV region (190–215 nm).
  • The Causality: While maximum absorbance occurs below 200 nm, operating an HPLC-UV detector at 190–195 nm introduces severe baseline instability due to the UV cutoff of trace impurities, dissolved oxygen, and the mobile phase itself. Setting the detection wavelength to 210 nm provides the optimal signal-to-noise (S/N) ratio, capturing the tail end of the carboxylate absorption curve while avoiding the chaotic background noise of the extreme UV spectrum[2].

Why Ion-Exclusion Chromatography?

Standard reversed-phase C18 columns are highly ineffective for DHIV because small, highly polar organic acids do not partition well into the hydrophobic stationary phase, leading to zero retention (elution in the void volume).

  • The Causality: Ion-exclusion chromatography (using columns like TSKgel OApak-A or Aminex HPX-87H) separates molecules based on their pKa and hydrodynamic volume[2]. By using a dilute, strong acid as the mobile phase (e.g., 5 mM

    
    ), the mobile phase pH (~2.0) is driven well below the pKa of DHIV (~3.8). This fully protonates the DHIV molecules, neutralizing their charge and allowing them to partition into the polymer resin pores, achieving baseline resolution from other fermentation metabolites. Furthermore, sulfate ions have negligible UV absorbance at 210 nm, ensuring a flat baseline.
    

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to verify baseline integrity before any biological samples are injected.

Phase 1: Reagents & Sample Preparation
  • Quenching: Immediately extract 1.0 mL of fermentation broth or enzymatic assay mixture and add 100 µL of 50% Trichloroacetic Acid (TCA) or 1.0 M

    
    .
    
    • Causality: Rapid acidification instantly denatures DHAD and other metabolic enzymes, freezing the DHIV concentration. It also precipitates soluble proteins that would otherwise clog the HPLC column.

  • Clarification: Centrifuge the quenched sample at 15,000 × g for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. Note: Do not use nylon filters, as they can extract UV-absorbing plasticizers at low pH.

Phase 2: System Suitability Testing (SST)

Before running samples, the system must validate its own readiness:

  • Blank Injection: Inject 20 µL of the mobile phase (5 mM

    
    ). Pass Criterion: No peaks exceeding 3× the background noise at the expected DHIV retention time.
    
  • Linearity Check: Inject DHIV analytical standards at 0.5, 1.0, 5.0, and 10.0 mM. Pass Criterion: Linear regression coefficient (

    
    ) 
    
    
    
    .
  • Resolution Check: Inject a mixed standard of DHIV and Pyruvate. Pass Criterion: Chromatographic resolution (

    
    ) 
    
    
    
    .
Phase 3: HPLC-UV Acquisition
  • Column: TSKgel OApak-A (Tosoh) or Aminex HPX-87H (Bio-Rad) (300 x 7.8 mm)[2].

  • Mobile Phase: 5 mM

    
     (Isocratic).
    
  • Flow Rate: 0.5 mL/min. (Causality: Polymer-based ion-exclusion columns are highly susceptible to pressure damage; flow rates must be kept low).

  • Column Temperature: 40°C. (Causality: Elevated temperature improves mass transfer within the polymer resin, sharpening the DHIV peak).

  • Detection: UV/Vis Diode Array Detector (DAD) set to 210 nm (Reference wavelength: 360 nm to subtract baseline drift).

  • Injection Volume: 10 – 20 µL.

HPLC_Workflow Step1 1. Sample Collection Quench metabolism & precipitate proteins Step2 2. Matrix Cleanup Centrifugation & 0.22 µm PTFE Filtration Step1->Step2 Step3 3. Chromatographic Separation Ion-Exclusion Column (e.g., Aminex HPX-87H) Mobile Phase: 5 mM H2SO4 Step2->Step3 Step4 4. UV Detection λ = 210 nm (Carboxyl Chromophore) Step3->Step4 Step5 5. Data Validation Integrate Peaks & Verify SST Criteria Step4->Step5

Step-by-step HPLC-UV analytical workflow for direct quantification of DHIV at 210 nm.

Quantitative Data & Method Comparison

When analyzing complex matrices (e.g., crude soil extracts or highly supplemented media), direct UV detection at 210 nm may suffer from co-eluting interferences. In such cases, orthogonal detection methods or derivatization strategies must be employed. For example, DHIV can be enzymatically converted to KIV, which is then derivatized with phenylhydrazine and detected at 341–350 nm[1][3].

Table 1: Comparison of Analytical Modalities for DHIV

Detection ModalityTarget AnalyteWavelength / DetectionSensitivityMatrix Interference Risk
Direct UV (Optimal) DHIV (Native)210 nm Moderate (~0.1 mM LOD)High (Proteins, other acids absorb at 210 nm)
Refractive Index (RI) DHIV (Native)Refractive IndexLow (~0.5 mM LOD)Moderate (Requires strict temperature control)
Derivatization-UV KIV (via DHAD) + Phenylhydrazine341 - 350 nm High (~0.01 mM LOD)Low (Shifted to visible spectrum)
LC-MS/MS DHIV (Native)ESI (-) m/z 133 [M-H]-Very High (nM range)Low (Highly specific mass transition)

Table 2: Standardized HPLC-UV Parameters for Direct DHIV Detection

ParameterOptimized SettingCausality / Rationale
Analytical Column Ion-Exclusion (e.g., TSKgel OApak-A)Separates polar organic acids by pKa and size; prevents void-volume elution[2].
Mobile Phase 5 mM

Low pH protonates DHIV; sulfate lacks UV absorbance at 210 nm.
Flow Rate 0.5 mL/minPrevents over-pressurization of the soft polymer resin bed.
UV Wavelength 210 nm Maximizes carboxylate

absorption while minimizing solvent noise.
Temperature 40°CEnhances peak symmetry by increasing analyte diffusion rates in the stationary phase.

References

  • Improvement of the Redox Balance Increases l-Valine Production by Corynebacterium glutamicum under Oxygen Deprivation Conditions. Applied and Environmental Microbiology (NIH PMC). Validates the use of TSKgel OApak-A columns and UV detection at 210 nm for organic acids and DHIV pathway intermediates. URL:[Link]

  • Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action. eScholarship (University of California). Details the enzymatic conversion of DHIV and subsequent derivatization for UV detection at higher wavelengths (350 nm) when direct 210 nm detection is unfeasible. URL:[Link]

  • Structural bases of dihydroxy acid dehydratase inhibition and biodesign for self-resistance. UCLA / Nature Communications. Provides kinetic parameters for DHIV and describes phenylhydrazine derivatization protocols for UV detection at 341 nm. URL:[Link]

Sources

Using Sodium 2,3-dihydroxy-3-methylbutanoate as a metabolomics internal standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Using Sodium 2,3-Dihydroxy-3-Methylbutanoate as a Metabolomics Internal Standard

Part 1: Core Directive & Strategic Rationale

Editorial Scope: This guide addresses the critical application of Sodium 2,3-dihydroxy-3-methylbutanoate (also known as Sodium 2,3-dihydroxyisovalerate) in quantitative metabolomics.

Crucial Distinction: In high-rigor metabolomics, "Internal Standard" (IS) usage falls into two distinct categories. You must determine which applies to your workflow before proceeding:

  • The "Gold Standard" (Isotopic Dilution): If you are quantifying the endogenous metabolite (2,3-dihydroxy-3-methylbutanoate), you must use a Stable Isotope Labeled (SIL) version (e.g., 2,3-dihydroxy-3-methylbutanoate-d3 or -^13C) as the IS. This corrects for matrix effects and ionization suppression specific to this molecule.[1][2]

  • The "Surrogate" Standard: If you are analyzing a matrix where this compound is guaranteed absent (e.g., specific synthetic drug formulations or non-biological environmental samples), the unlabeled sodium salt can serve as an exogenous IS for other polar organic acids.

This protocol focuses on the Gold Standard (SIL) workflow for biological matrices (Plasma, Urine, Cell Culture), as the unlabeled compound is a common endogenous intermediate in Valine biosynthesis and would cause interference if used as an exogenous IS in biological samples.

Part 2: Technical Specifications & Compound Profile

FeatureSpecification
Compound Name Sodium 2,3-dihydroxy-3-methylbutanoate
Synonyms Sodium 2,3-dihydroxyisovalerate; 2,3-DHIV (Na salt)
CAS Number 134526-44-6 (Acid form: 1756-18-9)
Molecular Formula C5H9NaO4 (Salt); C5H10O4 (Free Acid)
Exact Mass 134.0579 (Free Acid)
Target Ion (ESI-) 133.0501 [M-H]⁻
Physicochemical Profile Highly polar, hydrophilic, acidic (pKa ~3.5).
Chromatography Suitability HILIC (Recommended) or Ion-Pairing RP. Poor retention on standard C18.

Part 3: Experimental Protocol

Reagent Preparation

Objective: Create stable stock solutions that prevent degradation (dehydration) of the dihydroxy moiety.

  • Primary Stock (10 mM):

    • Dissolve 1.56 mg of Sodium 2,3-dihydroxy-3-methylbutanoate (or its SIL analogue) in 1 mL of 50:50 Methanol:Water (v/v) .

    • Note: Pure water can promote microbial growth; pure methanol may cause precipitation of the sodium salt over time. The 50:50 mix is optimal.

    • Storage: -80°C (Stable for 6 months).

  • Working Internal Standard Solution (WIS):

    • Dilute Primary Stock to 5 µM in Acetonitrile (ACN) .

    • Why ACN? This solution will act as the protein precipitation agent in the extraction step, ensuring the IS is integrated into the sample matrix before phase separation.

Sample Preparation (Plasma/Serum)[3][4]

Methodology: Protein Precipitation with HILIC-Compatible Solvent System.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike & Precipitate: Add 200 µL of the Working Internal Standard Solution (5 µM in ACN) .

    • Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Incubation: Keep at -20°C for 20 minutes to enhance protein aggregation.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a new vial.

  • Evaporation (Optional but Recommended): Dry under Nitrogen at 30°C and reconstitute in 100 µL of 90:10 ACN:Water (10 mM Ammonium Acetate) .

    • Reasoning: Reconstituting in the HILIC mobile phase starting conditions improves peak shape and prevents "solvent washout" effects.

LC-MS/MS Acquisition Parameters

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory due to the compound's high polarity.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., SeQuant ZIC-pHILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-6 min: 95% B → 60% B

    • 6-8 min: 60% B (Wash)

    • 8.1 min: 95% B (Re-equilibration for 3 mins)

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI) – Negative Mode .

  • Source Temp: 450°C (Ensure efficient desolvation of the salt).

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)CE (eV)Mechanism
Analyte (Unlabeled) 133.189.015Decarboxylation (-CO2)
Analyte (Qualifier) 133.171.022Loss of H2O + CO2
IS (e.g., d3-Labeled) 136.192.015Decarboxylation (-CO2)

Part 4: Visualization & Logic Flow

Figure 1: Analytical Workflow for Hydroxy-Acid Metabolomics

MetabolomicsWorkflow Sample Biological Sample (Plasma/Urine) IS_Addition Add IS (Sodium 2,3-DHIV-d3) Dissolved in ACN Sample->IS_Addition Normalization Start Precipitation Protein Precipitation (1:4 Ratio) IS_Addition->Precipitation Quenching Centrifuge Centrifugation 14,000 x g, 4°C Precipitation->Centrifuge Supernatant Supernatant Retrieval (Polar Metabolites) Centrifuge->Supernatant Reconstitution Reconstitution 90% ACN (HILIC Buffer) Supernatant->Reconstitution Solvent Switch LCMS LC-MS/MS Analysis (ESI Negative Mode) Reconstitution->LCMS Injection Data Quantification (Area Ratio: Analyte/IS) LCMS->Data Processing

Caption: Step-by-step extraction and analysis workflow ensuring internal standard equilibrium with the biological matrix.

Part 5: Quality Control & Validation Criteria

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Response Factor Consistency: The Area Ratio (Analyte/IS) must be linear (

    
    ) across the calibration range (typically 0.1 µM – 100 µM).
    
  • IS Retention Time Stability: The IS must elute within ±0.05 minutes of the analyte. In HILIC, retention time shifts indicate pH instability in Mobile Phase A.

  • Blank Check: Inject a "Double Blank" (Matrix without IS) and a "Zero Sample" (Matrix + IS).

    • Pass Criteria: The Double Blank must show <1% of the LLOQ signal at the analyte transition.

    • Note: If using the unlabeled salt as an IS in a "blank" matrix, any signal in the unspiked matrix confirms endogenous presence, invalidating the method for that matrix.

References

  • Biological Context of 2,3-Dihydroxy-3-methylbutanoate

    • Title: "Valine, leucine and isoleucine biosynthesis - Reference p
    • Source: KEGG Pathway D
    • URL:[Link]

  • LC-MS Methodologies for Polar Organic Acids

    • Title: "Hydrophilic interaction chromatography–mass spectrometry (HILIC–MS) for the analysis of polar metabolites."
    • Source:Nature Protocols (via PubMed Central/NIH).
    • URL:[Link]

  • Internal Standard Best Practices

    • Title: "Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics."
    • Source:Metabolomics (Springer).
    • URL:[Link]

  • Compound Data & Spectra

    • Title: "2,3-Dihydroxy-3-methylbutanoic acid (HMDB0000456)."
    • Source: Human Metabolome D
    • URL:[Link]

Sources

Troubleshooting & Optimization

Resolving co-elution of dihydroxyisovalerate and lactate in fermentation analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of


-Dihydroxyisovalerate (DHIV) and Lactate
Department:  Metabolic Engineering & Analytical Chemistry
Support Level:  Tier 3 (Advanced Method Development)

Introduction: The "Hidden" Yield Loss

User Query: "I am monitoring valine production in Corynebacterium/E. coli. My HPLC shows a high lactate peak, but my glucose carbon balance is off, and the offline enzymatic lactate assay shows lower values than the HPLC. What is co-eluting?"

Scientist’s Analysis: In branched-chain amino acid (BCAA) fermentations, the co-elution of Lactate and


-Dihydroxyisovalerate (DHIV)  is a classic "silent error." Both are 

-hydroxy acids with similar pKa values (Lactate: 3.86; DHIV: ~3.9) and hydrodynamic radii. On industry-standard ligand-exchange columns (e.g., Bio-Rad Aminex HPX-87H), they frequently co-elute or form a "shoulder" that integration software misinterprets as a single peak.

This guide provides the definitive workflow to resolve this separation, moving from simple parameter adjustments to orthogonal chromatography.

Module 1: Diagnosing the Co-elution

Before altering your method, confirm the interference. DHIV is the substrate for dihydroxyacid dehydratase (IlvD). If your strain has attenuated ilvD activity or is under oxidative stress, DHIV accumulation is chemically inevitable.

The Diagnostic Checklist
  • Retention Time Check: Does the "Lactate" peak have a tailing shoulder on the right side? (DHIV often elutes slightly later than lactate on C18, but can overlap perfectly on Ion Exclusion depending on temperature).

  • Stoichiometry Check: Does the sum of Valine + "Lactate" exceed theoretical yield from Glucose?

  • Orthogonal Validation: Spike the sample with a pure Lactate standard. If the peak height increases but the width/symmetry distorts, you have co-elution.

Module 2: Troubleshooting the Standard Method (Ion Exclusion)

Most fermentation labs use the Aminex HPX-87H (or equivalent sulfonated styrene-divinylbenzene) column.

Mechanism of Failure: These columns separate based on Ion Exclusion (repulsion of dissociated acids) and Size Exclusion.

  • Lactate (C3): Small, enters pores, elutes ~12.5–13.5 min.

  • DHIV (C5): Larger, but the di-hydroxyl groups interact with the stationary phase sulfonate groups via hydrogen bonding, retarding elution just enough to overlap with lactate.

Optimization Protocol: The "Temperature Drop"

Counter-intuitively, lowering the column temperature often improves resolution on these columns by increasing the strength of hydrogen bonding differences between the analytes.

ParameterStandard ConditionOptimized ConditionWhy?
Column Aminex HPX-87H (300 x 7.8 mm)2x Aminex HPX-87H (Series)Doubles theoretical plates (

).
Temperature 50°C - 60°C30°C - 35°C Increases differential hydrophobic adsorption.
Flow Rate 0.6 mL/min0.4 mL/min Mitigates band broadening from lower temp mass transfer.
Mobile Phase 5 mM

5 mM

No change needed.

Step-by-Step Optimization:

  • Connect two HPX-87H columns in series using a low-dead-volume PEEK coupler.

  • Set oven to 35°C.

  • Reduce flow to 0.4 mL/min (Keep backpressure < 1500 psi).

  • Result: Lactate should elute earlier; DHIV (more hydrophobic backbone) will shift later.

Module 3: The Orthogonal Solution (Reverse Phase C18)

If the Ion Exclusion method fails to provide baseline resolution (


), you must switch to Reverse Phase Chromatography (RP-HPLC).

Mechanism: On a C18 column, separation is driven purely by hydrophobicity.

  • Lactate: Highly polar, elutes near the void volume (

    
    ).
    
  • DHIV: The isopropyl backbone makes it significantly more hydrophobic than lactate.

Protocol: Acid-Modified C18
  • Column: High-strength Silica C18 (e.g., Agilent ZORBAX SB-C18 or Waters Atlantis T3), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM

    
    , pH adjusted to 2.5 with 
    
    
    
    .
    • Critical: Low pH suppresses ionization (

      
      ), forcing the acids to interact with the C18 ligands.
      
  • Mobile Phase B: Acetonitrile (ACN).

Isocratic Method:

  • Flow: 1.0 mL/min.

  • Temp: 30°C.

  • Composition: 95% A / 5% B.

    • Note: Do not exceed 5% organic; lactate will elute in the void.

  • Detection: UV at 210 nm .

Expected Result:

  • Lactate: ~3.5 min (sharp).

  • DHIV: ~6.0 min (baseline separated).

Module 4: The "Nuclear Option" (LC-MS/MS)

For absolute quantification in complex matrices (e.g., corn steep liquor), UV detection is prone to interference. Use Triple Quadrupole MS (LC-TQ).

LC-MS/MS Transition Parameters

Use Negative Electrospray Ionization (ESI-).

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (eV)Mechanism
Lactate 89.043.012Loss of

(Formic acid)
DHIV 133.187.115Loss of

DHIV (Qual) 133.169.020Decarboxylation + Dehydration

Diagram: Decision Logic for Method Selection

MethodSelection Start Problem: Lactate/DHIV Co-elution CheckCol Current Column? Start->CheckCol HPX87H Bio-Rad Aminex HPX-87H (Ion Exclusion) CheckCol->HPX87H Standard Setup C18 Reverse Phase C18 CheckCol->C18 Alternative OptIEC Optimization Step: 1. Series Connection (2x) 2. Lower Temp (35°C) HPX87H->OptIEC SwitchRP Switch to RP-HPLC: Mobile Phase pH 2.5 (Phosphate/ACN) C18->SwitchRP ResolutionCheck Baseline Resolution (Rs > 1.5)? OptIEC->ResolutionCheck SwitchRP->ResolutionCheck MSOption Switch to LC-MS/MS (MRM Mode) ResolutionCheck->MSOption No (Complex Matrix) Success Validated Method ResolutionCheck->Success Yes

Caption: Decision tree for selecting the appropriate chromatographic strategy based on resolution requirements and available equipment.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a standard sugar column (Aminex HPX-87P) or HILIC? A: The HPX-87P is in the Lead (


) form and requires water as a mobile phase. It is designed for sugars.[1][2] Organic acids will interact with the lead counter-ion and elute unpredictably or strip the metal from the column. HILIC can work but requires high organic solvent consumption and often yields poor peak shapes for free acids unless ammonium acetate buffers are perfectly tuned.

Q2: My DHIV standard is expensive. How can I validate the peak without it? A: You can generate a "biological standard." Run a fermentation with an ilvD knockout strain (or treat a wild-type culture with an herbicide like sulfometuron methyl to block downstream enzymes, though ilvD block is more specific). The massive peak that appears where Lactate usually sits—but has a slightly different retention time—is your DHIV.

Q3: Can I use Refractive Index (RI) detection for the C18 method? A: Generally, no. RI detectors are sensitive to temperature and mobile phase composition changes. The C18 method uses a gradient or mixed solvent (buffer/organic). While isocratic C18-RI is possible, the sensitivity for organic acids is 10-100x lower than UV at 210 nm (carboxyl absorption).

References

  • Bio-Rad Laboratories. (n.d.). Aminex HPLC Columns Guide. Retrieved from [Link]

    • Authoritative source for Ion Exclusion chromatography mechanisms and column specific
  • Agilent Technologies. (2022). Analysis of Organic Acids using an Agilent Hi-Plex H Column. Retrieved from [Link]

    • Provides comparative retention data for organic acids on sulfonated cross-linked styrene-divinylbenzene phases.
  • Oldfield, C. J., et al. (2005). Branched Chain Amino Acid Fermentation Analytics.
  • Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. Retrieved from [Link]

    • Reference for standard ferment
  • Arfin, S. M. (1969).[3] Evidence for an enol intermediate in the enzymatic conversion of alpha,beta-dihydroxyisovalerate to alpha-ketoisovalerate. Journal of Biological Chemistry. Retrieved from [Link]

    • Foundational paper establishing the chemical structure and enzym

Sources

Technical Support Center: Handling, Storage, and Troubleshooting for Sodium 2,3-dihydroxyisovalerate Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sodium 2,3-dihydroxyisovalerate hydrate (CAS: 74294-97-6). As a critical intermediate in branched-chain amino acid (BCAA) metabolism and engineered synthetic biology pathways for advanced biofuels, maintaining the structural and stoichiometric integrity of this compound is paramount.

Due to its highly hygroscopic nature, improper handling frequently leads to deliquescence, molarity errors, and downstream enzymatic assay failures. This guide provides field-proven, mechanistically grounded protocols to ensure absolute experimental reproducibility.

Part 1: The Mechanistic Causality of Storage Vulnerabilities

To handle this reagent effectively, researchers must understand why it behaves the way it does.

  • Thermodynamic Drive for Hydration: The molecular structure features two adjacent hydroxyl groups (C2, C3) and a carboxylate sodium salt. This configuration creates a highly polar, hydrogen-bond-receptive surface. When ambient humidity exceeds the compound's critical relative humidity (CRH), it rapidly absorbs atmospheric water, transitioning from a crystalline powder to a sticky syrup—a process known as deliquescence.

  • Enzymatic Sensitivity to Oxidation: In synthetic biology, this compound is the primary substrate for dihydroxyacid dehydratase (Ilv3). According to functional genomics studies on Saccharomyces cerevisiae, Ilv3 is a [2Fe-2S] cluster-requiring enzyme [11] that is notoriously sensitive to oxidative damage. If the substrate is handled in ambient air, dissolved oxygen co-absorbs with moisture. Introducing this oxygen-laden substrate into an anaerobic or semi-anaerobic assay will poison the iron-sulfur cluster, causing false-negative activity readings.

Part 2: Self-Validating Handling Protocols

The following Standard Operating Procedure (SOP) is designed as a self-validating system —each step contains an observable metric to confirm success before proceeding to the next.

Protocol: Moisture-Free Aliquoting and Storage
  • Step 1: Thermal Equilibration

    • Action: Remove the primary vial from -20°C storage and place it unopened in a benchtop desiccator containing active indicating silica gel. Leave for 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water onto the powder.

    • Validation Check: The vial surface must be completely at room temperature to the touch, and the indicating silica gel must remain blue (dry) before the vial is opened.

  • Step 2: Inert Atmosphere Transfer

    • Action: Transfer the equilibrated vial into a glovebox purged with Argon or Nitrogen.

    • Causality: Displaces oxygen and ambient humidity, protecting both the compound's hydration state and downstream oxygen-sensitive enzymes.

    • Validation Check: The glovebox hygrometer must read <5% relative humidity, and the oxygen sensor must read <10 ppm.

  • Step 3: Rapid Aliquoting

    • Action: Weigh the required mass into pre-weighed, pre-dried amber microcentrifuge tubes.

    • Causality: Amber tubes protect against potential photolytic degradation over long-term storage, while pre-weighing minimizes the time the compound is exposed to any trace moisture.

  • Step 4: Double-Sealing and Storage

    • Action: Purge each aliquot with Argon, cap tightly, wrap the cap boundary with PTFE tape or Parafilm, and store at -20°C inside a secondary sealed container with desiccant.

    • Validation Check: The Parafilm must stretch uniformly without tearing, ensuring a hermetic seal.

Workflow Start Vial Removed from -20°C Eq Equilibrate to Room Temp (30-60 mins in desiccator) Start->Eq Prevents condensation Glovebox Transfer to Inert Atmosphere (N2/Argon Glovebox) Eq->Glovebox Eliminates moisture Weigh Rapid Weighing & Aliquoting Glovebox->Weigh Seal Seal with Parafilm/PTFE tape Weigh->Seal Store Return to -20°C in Secondary Desiccator Seal->Store Long-term stability

Self-validating workflow for handling hygroscopic Sodium 2,3-dihydroxyisovalerate.

Part 3: Troubleshooting Guides & FAQs

Q1: My powder has turned into a sticky, viscous gel. What happened, and can I rescue it for quantitative assays? A: The compound has undergone deliquescence due to moisture exposure. While the chemical integrity of the Sodium 2,3-dihydroxyisovalerate itself is likely intact (it is chemically stable at room temperature), its stoichiometry is ruined. You can no longer accurately weigh it to calculate molarity. Rescue Strategy: Do not use it for precise kinetic assays. For qualitative work, you can dissolve the gel in a known volume of anhydrous solvent, freeze at -80°C, and lyophilize (freeze-dry) it for 48 hours to return it to a powder state. However, Karl Fischer titration will be required to determine the new exact water content (xH2O) before use.

Q2: I am observing lower-than-expected yields in my Ilv3 enzymatic assays. Is the substrate degrading? A: The substrate is likely not degrading; rather, two other factors are at play:

  • Weighing Error: Commercial batches often contain . If it absorbed more water during handling, your actual molar concentration of the active compound is lower than calculated.

  • Iron-Sulfur Cluster Poisoning: As mentioned, Ilv3 utilizes a [2Fe-2S] cluster. If your substrate was exposed to air, dissolved oxygen in your stock solution is oxidizing the enzyme. Always prepare aqueous stock solutions using degassed, inert-gas-purged buffers.

Q3: What is the optimal way to prepare and store aqueous stock solutions? A: Dissolve the powder in a tightly buffered solution (pH 7.0–8.0) using degassed water. Avoid strong acids, which will protonate the carboxylate and drastically alter its solubility profile. Once in solution, aliquot into single-use volumes and freeze immediately at -80°C. Avoid repeated freeze-thaw cycles, which can drive localized pH shifts and precipitation.

Part 4: Quantitative Data & Storage Parameters

The following table summarizes the critical storage parameters and visual indicators of degradation to monitor during your experiments.

ParameterSpecificationCausality / Impact
Short-Term Storage 2–8°CPrevents thermal degradation during active experimental phases.
Long-Term Storage -20°CHalts kinetic energy that facilitates oxidation and hydrolysis.
Atmosphere Inert Gas (Ar/N2)Displaces atmospheric moisture and oxygen.
Water Content (Impurity) ~12% (approx. monohydrate)Fluctuates based on handling; requires Karl Fischer titration for exact molarity.
Physical Appearance White powder/crystalsIndicates intact macroscopic structure.
Degraded Appearance Sticky paste / SyrupIndicates deliquescence (Critical Relative Humidity exceeded).

Part 5: Application Context - Biosynthetic Pathways

Sodium 2,3-dihydroxyisovalerate is a pivotal node in the microbial production of higher-chain alcohols. Unlike ethanol, which is hygroscopic and incompatible with current gasoline infrastructure, higher-chain alcohols like isobutanol provide energy densities comparable to gasoline[1]. The diagram below illustrates the compound's role in this engineered pathway.

Pathway Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Ilv2 (ALS) DHIV 2,3-Dihydroxyisovalerate (Target Metabolite) Acetolactate->DHIV Ilv5 (KARI) KIV 2-Ketoisovalerate DHIV->KIV Ilv3 (DHAD) Isobutanol Isobutanol KIV->Isobutanol KDC & ADH Valine L-Valine KIV->Valine Bat1/Bat2

Metabolic pathway of 2,3-dihydroxyisovalerate in valine and isobutanol biosynthesis.

References

  • Frontiers in Microbiology. Recent progress in synthetic biology for microbial production of C3–C10 alcohols. Retrieved from[Link]

  • National Institutes of Health (PMC). Comparative functional genomics identifies an iron-limited bottleneck in a Saccharomyces cerevisiae strain with a cytosolic-localized isobutanol pathway. Retrieved from[Link]

Sources

Troubleshooting low recovery of dihydroxy acid salts in solid phase extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Recovery in Solid Phase Extraction (SPE)

Case ID: SPE-DHA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely here because you are working with dihydroxy acid salts (commonly HMG-CoA reductase inhibitors like Atorvastatin, Rosuvastatin, or Pitavastatin ) and experiencing inconsistent recovery.[1]

These analytes present a unique "double-threat" in SPE:

  • Solubility/Precipitation: The calcium or sodium salt forms often have poor solubility at acidic pH.

  • Chemical Instability (Lactonization): The dihydroxy acid moiety is prone to acid-catalyzed cyclization, converting your analyte into a neutral lactone which behaves completely differently in chromatography.[1]

This guide moves beyond generic advice to address the specific physicochemical traps of this chemical class.

Part 1: The Diagnostic Framework

Before changing your solvent, determine where you are losing the analyte. Use this logic flow to diagnose the failure point.

TroubleshootingFlow Start START: Low Recovery Observed CheckLoad Analyze 'Load' & 'Wash' Fractions Start->CheckLoad FoundInLoad Analyte found in Load/Wash? CheckLoad->FoundInLoad RetentionFail RETENTION ISSUE FoundInLoad->RetentionFail YES (Breakthrough) ElutionFail ELUTION/STABILITY ISSUE FoundInLoad->ElutionFail NO (Stuck or Lost) Cause1 pH < pKa (Analyte Neutralized) RetentionFail->Cause1 Cause2 Sorbent Dewetting / Capacity RetentionFail->Cause2 CheckDoublePeak Double Peaks in LC-MS? ElutionFail->CheckDoublePeak Lactonization Lactonization (Acid Cyclization) CheckDoublePeak->Lactonization YES StrongBinding Ionic Bond too Strong CheckDoublePeak->StrongBinding NO

Figure 1: Diagnostic decision tree for isolating the stage of analyte loss.[1]

Part 2: Critical Troubleshooting (Q&A)

Issue 1: The "Disappearing" Analyte (Lactonization)

User Question: "I retained the analyte well, but after evaporation and reconstitution, my recovery dropped to 40%, and I see a new peak in my chromatogram. What happened?"

Technical Insight: You are likely witnessing acid-catalyzed lactonization .[1] Dihydroxy acids (open ring) exist in equilibrium with their lactone (closed ring) forms.

  • The Trap: Standard SPE protocols often use acidic elution (e.g., Methanol + Formic Acid) followed by nitrogen evaporation. As the organic solvent evaporates, the acid concentration rises, driving the equilibrium toward the lactone form. The lactone is neutral and may not be detected if you are monitoring the specific transition of the acid salt.

The Mechanism:

Lactonization Acid Dihydroxy Acid (Active/Anionic) Polar Lactone Lactone Form (Inactive/Neutral) Non-Polar Acid->Lactone + H+ (Acidic pH) Evaporation Lactone->Acid + OH- (Basic pH) Hydrolysis

Figure 2: The pH-dependent equilibrium between the hydroxy acid and lactone forms.[1]

Corrective Action:

  • Neutralize Immediately: If you must elute with acid, add a neutralization buffer (e.g., Ammonium Bicarbonate) to the collection tube before evaporation.

  • Avoid Heat: Evaporate at ambient temperature; heat accelerates cyclization.[1]

  • Alternative Elution: Use a high pH elution solvent if your column allows (e.g., 5% NH4OH in Methanol) to keep the ring open.

Issue 2: Breakthrough During Loading

User Question: "I am using a Reversed-Phase (C18) cartridge. The salt dissolves in water, but it breaks through the column immediately."

Technical Insight: Dihydroxy acid salts are highly polar and anionic at neutral pH.[1]

  • RP Failure: On C18, they bind poorly because they are charged. If you acidify the sample to neutralize them (to increase retention), you risk precipitation (insolubility) or lactonization.

  • The Fix: Switch to Mixed-Mode Anion Exchange (MAX/PAX) . This mechanism utilizes the anionic charge of the carboxylate group for retention, which is far more robust than hydrophobic retention for these salts.

Protocol Adjustment:

  • Sample pH: Adjust sample to pH 7.0–8.0.

  • Why? The pKa of the terminal carboxyl group is typically ~4.5 [1]. You need pH > pKa + 2 to ensure the analyte is 100% ionized (negatively charged) to bind to the anion exchange sites.

Issue 3: Precipitation in the Cartridge

User Question: "My flow rate drops drastically during loading, and recovery is near zero."

Technical Insight: Many dihydroxy acid salts (specifically Calcium salts of Atorvastatin) are insoluble at pH < 4 [2].[1][2][3] If you dilute your sample with an acidic preservative (like phosphoric acid) or use an acidic conditioning step, the salt precipitates inside the sorbent bed.

Corrective Action:

  • Diluent: Dilute plasma/urine with Ammonium Acetate (pH 7) or Water , never strong acid.[1]

  • Conditioning: Ensure the equilibration step leaves the column at neutral/basic pH.

Part 3: Recommended Protocol (Mixed-Mode Anion Exchange)

This protocol is designed for Mixed-Mode Polymeric Anion Exchange (e.g., Oasis MAX, Strata-X-A) .[1] It is self-validating because it separates neutrals (lactones) from the target acid salts.[1]

Analyte Properties:

  • Target: Dihydroxy Acid (Anionic)[1]

  • pKa: ~4.5[3][4]

  • LogP: ~1.5 (Acid form) vs ~4.0 (Lactone form)[1]

StepSolvent / BufferMechanism & Rationale
1. Pre-treatment Dilute sample 1:1 with 50mM Ammonium Acetate (pH 7-8).[1]Ionization: Ensures analyte is anionic (COO-) and prevents precipitation.
2.[1] Condition 1 mL MethanolWetting: Activates hydrophobic pores of the polymer.
3. Equilibrate 1 mL Water (or 50mM NH4OAc pH 7).Environment: Sets column pH to neutral/basic to accept the anion.
4. Load Load pre-treated sample at 1 mL/min.Retention: Analyte binds via Ion Exchange (strong) and Hydrophobic (weak) interactions.[1]
5. Wash 1 1 mL 5% NH4OH in Water.[1]Matrix Removal: Removes proteins and ensures analyte stays anionic.
6.[1] Wash 2 1 mL Methanol.[1]Crucial Step: Removes neutrals (including any Lactone forms) and hydrophobic interferences.[1] The analyte stays bound by ion exchange.
7. Elute 1 mL 2% Formic Acid in Methanol.[1]Release: Acid protonates the carboxyl group (neutralizing the charge), breaking the ionic bond.
8. Post-Elution IMMEDIATE ACTION: Dilute with water or neutralize if evaporating.[1]Stability: Prevents acid-catalyzed reconversion to lactone.[1]

Part 4: Data Summary & Expectations

When switching from C18 to Mixed-Mode Anion Exchange (MAX), typical recovery improvements are significant due to the elimination of breakthrough.

ParameterReversed Phase (C18)Mixed-Mode Anion Exchange (MAX)
Retention Mechanism Hydrophobic onlyIon Exchange + Hydrophobic
Lactone Removal Poor (Co-elutes)Excellent (Washed away in MeOH step)
pH Sensitivity High (Narrow window)Robust (Retains at pH 7-10)
Typical Recovery 40-60% (Variable)> 85% (Consistent)

References

  • PubChem. (2025).[1] Atorvastatin | C33H35FN2O5.[1][2] National Library of Medicine.[1] [Link][1]

  • Farmacia Journal. (2018). Enhancement of Solubility and Dissolution Rate of Different Forms of Atorvastatin Calcium. [Link]

  • Waters Corporation. (2010).[1] A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link][1][5]

  • Agilent Technologies. (2013).[1] Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange. [Link]

  • RSC Advances. (2015). DFT study on hydroxy acid–lactone interconversion of statins. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Hydroxy Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #ION-SUP-HA-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are likely experiencing signal loss or high variability when analyzing hydroxy acid salts (e.g., lactate, glycolate, hydroxybutyrate) due to ion suppression at the void volume.

Hydroxy acids are small, polar, and acidic. In standard Reverse Phase (RP) chromatography, they often elute immediately (near


), co-eluting with unretained matrix salts (Na⁺, K⁺) and other polar interferences. This co-elution leads to charge competition in the electrospray ionization (ESI) source, drastically reducing sensitivity.

This guide provides a self-validating workflow to decouple your analyte from these suppressors using HILIC chromatography and Weak Anion Exchange (WAX) SPE .

Part 1: The Mechanism of Failure

Why Hydroxy Acid Salts are "Difficult" Analytes
  • Polarity: They are too polar for standard C18 retention, causing them to elute in the "suppression zone" (void volume).

  • Salt Load: Biological samples are high in non-volatile salts (NaCl). If these salts enter the MS source at the same time as your analyte, they crystallize on the cone and steal charge in the ESI droplet.

  • Anionic Mode Challenges: Hydroxy acids are typically analyzed in ESI negative mode (

    
    ). This mode is highly susceptible to arc discharge and suppression by chlorinated solvents or high buffer concentrations.
    
Visualizing the Suppression Event

IonSuppression cluster_mechanism The 'Salt' Effect Sample Sample Injection (Analyte + Salts + Matrix) Column LC Column (Poor Retention) Sample->Column High Flow Void Void Volume Elution (t0) Column->Void Co-elution ESI ESI Droplet (Charge Competition) Void->ESI Analyte + High Na+ MS Mass Spec Detector (Signal Loss) ESI->MS Suppressed Ionization Mechanism Na+ ions occupy droplet surface, preventing Analyte (A-) ejection.

Figure 1: Mechanism of ion suppression. Poor chromatographic retention forces the analyte to elute with salts, leading to charge competition in the ESI source.

Part 2: Troubleshooting & Optimization Protocols

Category 1: Chromatographic Strategy (The Fix)

Q: My hydroxy acid elutes at 0.8 min. How do I move it away from the salts?

A: You must switch from Reverse Phase (C18) to Hydrophilic Interaction Liquid Chromatography (HILIC) .

Standard C18 columns rely on hydrophobic interaction. Hydroxy acids have almost no hydrophobicity. HILIC uses a polar stationary phase (Silica, Amide, or Diol) and a high-organic mobile phase.[1] This retains polar acids strongly, eluting them later (e.g., 3-5 min), well after the unretained salts have passed.

Protocol: HILIC Setup for Hydroxy Acids

  • Column: Amide or Zwitterionic HILIC (e.g., BEH Amide, ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95% Water (pH 9). High pH ensures the acid is ionized (A-) and retains on the water layer.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile.

  • Gradient: Start at 95% B (High Organic) and ramp down to 50% B.

    • Note: This is the opposite of a Reverse Phase gradient.[2]

Data Comparison: Retention Times

ParameterReverse Phase (C18)HILIC (Amide)Impact on Suppression
Analyte Retention 0.5 - 1.0 min (Void)3.0 - 6.0 minResolved from Salt
Salt Elution 0.5 - 1.0 min0.5 - 1.0 minSalts do not retain in HILIC
Desolvation Poor (High Aqueous)Excellent (High Organic)5-10x Sensitivity Gain
Category 2: Sample Preparation (The Cleanup)

Q: Can I just dilute the sample to reduce salt suppression?

A: Dilution ("Dilute-and-Shoot") reduces salts but also reduces analyte concentration. For hydroxy acids in complex matrices (plasma/urine), Solid Phase Extraction (SPE) using Weak Anion Exchange (WAX) is the gold standard.

Why WAX?

  • Mechanism: WAX sorbents contain a weak amine group (positively charged at neutral pH).

  • Action: Your hydroxy acid (negatively charged) binds electrostatically to the sorbent.

  • Cleanup: You can wash with organic solvent to remove neutral lipids (phospholipids) while the analyte stays locked on the cartridge.

  • Elution: You release the analyte by neutralizing the sorbent (high pH).[3]

Validated WAX Protocol for Hydroxy Acids:

  • Condition: 1 mL Methanol -> 1 mL Water.

  • Load: Sample diluted 1:1 with 2% Formic Acid (pH ~3).

    • Correction: For WAX, load at pH 7 . The sorbent is (+) and analyte is (-).

  • Wash 1 (Salts): 1 mL 25 mM Ammonium Acetate (pH 7). Removes Na+, K+.

  • Wash 2 (Matrix): 1 mL Methanol. Removes neutral lipids/phospholipids.

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[4][5][6][7] High pH deprotonates the WAX amine, releasing the analyte.

  • Evaporate & Reconstitute: Dry down and reconstitute in 90% Acetonitrile (for HILIC injection).

Category 3: Validation (The Proof)

Q: How do I prove suppression is gone?

A: Perform a Post-Column Infusion (PCI) experiment. This is the definitive "stress test" for your method.

Protocol:

  • Setup: Infuse a standard solution of your hydroxy acid (constant flow) into the MS source via a T-junction.

  • Injection: Inject a blank matrix sample (extracted) via the LC column.

  • Observation: Monitor the baseline of your analyte.

    • Ideal: A flat, constant line.

    • Suppression: A sharp dip or drop in the baseline at specific retention times.

  • Goal: Ensure your analyte peak (in a real run) elutes in a region where the PCI baseline is flat (no dips).

Workflow Start Start: Low Sensitivity / Variable Signal CheckRT Check Retention Time (RT) Start->CheckRT DecisionRT Is RT < 2 x Void Volume? CheckRT->DecisionRT SwitchHILIC Action: Switch to HILIC Column (Move Analyte away from Salts) DecisionRT->SwitchHILIC Yes (Co-eluting) PCI Action: Perform Post-Column Infusion DecisionRT->PCI No (Retained) SwitchHILIC->PCI Result Map Suppression Zones PCI->Result Optimize Optimize Gradient to Elute in 'Safe Zone' Result->Optimize

Figure 2: Decision tree for diagnosing and fixing ion suppression issues.

Part 3: Frequently Asked Questions (FAQs)

Q: I see "ghost peaks" or carryover in my hydroxy acid analysis. Why? A: Hydroxy acids can chelate to stainless steel surfaces in the LC flow path.

  • Fix: Use a "PEEK-lined" column or add 5 µM EDTA to your mobile phase to scavenge metal ions. Passivate your system with 30% Phosphoric acid if the problem persists.

Q: Can I use Ion Pairing reagents (like TEA) instead of HILIC? A: You can, but it is risky for MS. Reagents like Triethylamine (TEA) or Tributylamine (TBA) suppress ionization themselves and permanently contaminate the MS source (making it hard to switch back to positive mode). HILIC is a cleaner, "MS-friendly" alternative.

Q: My Internal Standard (IS) response varies wildly between samples. A: This confirms matrix effects. Are you using an analog (e.g., a different hydroxy acid) or a Stable Isotope Labeled (SIL) standard (e.g., Lactate-13C3)?

  • Requirement: You must use a SIL IS. Only a co-eluting isotopologue experiences the exact same suppression event as the analyte, allowing the ratio to remain accurate even if the absolute signal drops.

References

  • Post-Column Infusion Method: Bonfiglio, R., et al. "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry, 1999. Link

  • HILIC for Polar Acids: McCalley, D. V. "Hydrophilic interaction chromatography: a guide for practitioners." LCGC North America, 2020. Link

  • Ion Suppression Mechanisms: Annesley, T. M. "Ion suppression in mass spectrometry." Clinical Chemistry, 2003. Link

  • WAX SPE Protocols: Waters Corporation. "Solid-Phase Extraction (SPE) Method Development." Link

  • Salt Removal Strategies: Thermo Fisher Scientific. "Online Sample Preparation and Matrix Removal." Link

Sources

Technical Support Center: Chiral Separation of Dihydroxyisovalerate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chiral separations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the development of a robust method for separating the enantiomers of 2,3-dihydroxy-3-methylbutanoate (dihydroxyisovalerate). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your method development process.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: Why is the chiral separation of dihydroxyisovalerate enantiomers critical in research and drug development?

The separation of enantiomers is of utmost importance because different enantiomers of a chiral compound can exhibit widely different pharmacological, toxicological, and biological activities.[1] In a biological system, enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer of a drug or metabolite.[1] Consequently, one enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects.[1][2] Regulatory agencies worldwide increasingly require that chiral drugs be developed as single enantiomers, making robust analytical methods for their separation and quantification essential.

Q2: What is the most effective general strategy for developing a chiral separation method for a new compound like dihydroxyisovalerate?

For chiral separations, unlike standard reversed-phase chromatography, predicting the ideal conditions based solely on analyte structure is incredibly difficult.[2] The most effective and widely accepted strategy is an empirical screening approach.[2][3] This involves testing the analyte against a small, diverse set of Chiral Stationary Phases (CSPs) under a few standardized mobile phase conditions, representing different separation modes (e.g., Normal Phase, Reversed-Phase, Polar Organic).[4] This initial screen quickly identifies the most promising column and mobile phase combinations, which can then be fine-tuned for optimal resolution.[2][4]

Q3: What type of Chiral Stationary Phase (CSP) is the best starting point for separating a small, polar molecule like dihydroxyisovalerate?

Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, including polar molecules.[2] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms (hydrogen bonding, dipole-dipole interactions, steric hindrance).[1][5]

  • Amylose-based CSPs: Often have a helical groove structure that can be very effective for separating enantiomers.[2]

  • Cellulose-based CSPs: Tend to have a more layered, linear structure, offering different selectivity.[2]

For dihydroxyisovalerate, which contains hydroxyl and carboxylic acid groups capable of hydrogen bonding, polysaccharide-based CSPs are the logical first choice. A screening kit with both an amylose- and a cellulose-based column is a highly recommended starting point.[6]

Section 2: Mobile Phase Optimization - A Deep Dive

Q4: I'm not getting any separation of my dihydroxyisovalerate enantiomers on a polysaccharide CSP. Where do I begin with mobile phase selection?

If your initial attempt failed, the next step is to systematically screen different chromatographic modes. Each mode alters how the analyte interacts with the stationary phase.

Application Scientist's Note: The "three-point interaction" model is a foundational concept in chiral recognition, suggesting that for successful separation, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[1] Changing the mobile phase mode dramatically alters which interactions (e.g., hydrophobic, hydrogen bonding) are dominant.

G cluster_2 Evaluation Screen Screen NP NP Screen->NP Hydrophobic interactions & H-bonding RP RP Screen->RP Hydrophobic interactions & H-bonding in aqueous env. PO PO Screen->PO Primarily H-bonding & dipole interactions Evaluate Evaluate Resolution (Rs) from all screens NP->Evaluate RP->Evaluate PO->Evaluate Optimize Optimize Evaluate->Optimize If Rs > 0.5 NewCSP NewCSP Evaluate->NewCSP If Rs = 0

Q5: Why is an acidic additive absolutely necessary for separating dihydroxyisovalerate?

Dihydroxyisovalerate is a carboxylic acid. In a neutral or basic mobile phase, the carboxylic acid group will be deprotonated (ionized) to its carboxylate form (-COO⁻). This ionization severely weakens the key hydrogen-bonding interactions required for chiral recognition on the CSP and leads to poor peak shape (tailing) and loss of resolution.

Adding a small amount of a strong acid, such as formic acid (FA) or trifluoroacetic acid (TFA), to the mobile phase suppresses this ionization, keeping the analyte in its neutral (-COOH) form.[7][8] This enhances its ability to interact with the CSP through hydrogen bonding, which is critical for achieving separation.[9]

Q6: Which acidic additive is best: Formic Acid (FA), Acetic Acid (AA), or Trifluoroacetic Acid (TFA)?

The choice of acidic additive can significantly impact selectivity.

AdditiveTypical ConcentrationAdvantagesDisadvantages
Formic Acid (FA) 0.1% - 0.2%Excellent MS compatibility; good for most acidic compounds.[10]May be a slightly weaker acid than TFA.
Acetic Acid (AA) 0.1% - 0.5%Can sometimes provide different selectivity than FA.Less volatile than FA, weaker acid.[11]
Trifluoroacetic Acid (TFA) 0.1%Strong acid, provides excellent peak shape for many compounds.Causes significant and persistent ion suppression in MS; can have "memory effects" on columns.[10][12]

Recommendation: Start with 0.1% Formic Acid . It provides the necessary ionization suppression and is fully compatible with LC/MS analysis, which is often required in drug development.[8][10] Only explore TFA if you are using UV detection and cannot achieve good peak shape with FA.

Q7: How do I optimize the organic modifier concentration in my mobile phase?

Once you've identified a promising mode (e.g., Normal Phase with n-Hexane/Isopropanol), the percentage of the polar organic modifier (the "strong" solvent, like isopropanol) is a critical parameter to adjust.

  • Decreasing the % of organic modifier (e.g., from 20% to 10% isopropanol) will increase the retention time of the enantiomers. This longer residence time on the CSP often leads to better resolution.[10] However, there is a point of diminishing returns where peaks become too broad.

  • Increasing the % of organic modifier will decrease retention time, leading to faster analysis but potentially at the cost of resolution.

Application Scientist's Note: A good starting point for optimization is to find a mobile phase composition that elutes the first enantiomer in the range of 5-10 minutes. Then, make small adjustments (e.g., ± 2-5% modifier) to maximize the resolution between the two peaks.

Section 3: Troubleshooting Guide

Q8: My peaks are broad and/or show significant tailing, even with an acidic additive.
  • Check Additive Concentration: Ensure your acidic additive concentration is sufficient. For some analytes, you may need to increase it to 0.2% or even 0.5% (for UV methods) to fully suppress ionization.[7]

  • Equilibration Time: Polysaccharide CSPs can take longer to equilibrate than standard C18 columns, especially when additives are used. Allow at least 20-30 column volumes of new mobile phase to pass through the column before injecting your sample.[6]

  • Extra-Column Volume: Ensure all tubing is cut cleanly and connections are made properly to minimize dead volume, which can cause peak broadening.

  • Analyte-Surface Interactions: The silica backbone of the CSP can sometimes have residual silanol groups that cause tailing with polar, acidic compounds. Using a mobile phase with a slightly higher water content (in RP) or a more polar alcohol (in NP) can sometimes mitigate these effects.

Q9: I can see two peaks, but the resolution (Rs) is poor (< 1.5). How can I improve it?

When you have partial separation, you are in the optimization phase. Several parameters can be adjusted to improve resolution.

  • Lower the Flow Rate: Chiral separations are often more efficient at lower flow rates than typical achiral methods. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column) increases the time for interactions to occur, often enhancing resolution.[6]

  • Adjust Temperature: Temperature has a significant impact on chiral selectivity.[2]

    • Lowering the temperature (e.g., from 25°C to 15°C) often increases resolution by strengthening the transient interactions (like hydrogen bonds) responsible for separation.[6]

    • Increasing the temperature can sometimes improve efficiency and peak shape, but may decrease selectivity.[2]

  • Change the Organic Modifier: In both Normal and Reversed-Phase, the choice of organic modifier can change selectivity. For example, if you are using n-Hexane/Isopropanol, try switching to n-Hexane/Ethanol. The different hydrogen bonding characteristics of the alcohol can alter the separation.[13]

Q10: My enantiomers are co-eluting, or they have reversed their elution order after a small change in the mobile phase.

This is a hallmark of chiral separations and indicates that the separation is highly sensitive to the mobile phase conditions. A reversal in elution order can be caused by a change in the dominant interaction mechanism.[2] For example, changing the alcohol modifier or the concentration of an additive can shift the way the enantiomers "dock" with the CSP, causing the other enantiomer to be retained more strongly. This is a powerful tool; if you have poor resolution, a condition that causes a reversal might, with further optimization, provide excellent separation.

Q11: I'm seeing carryover or "memory effects" from previous analyses, especially after using TFA.

This is a known issue, particularly with additives like TFA and some basic additives, which can strongly adsorb to the stationary phase.[12] This adsorbed additive can alter the column's selectivity in subsequent runs, even with a different mobile phase.

Solution: Implement a rigorous column flushing protocol. After using a method with a strong additive, flush the column with a solvent that will remove it, such as 100% Isopropanol or Methanol, for at least 30-60 minutes before switching to the next mobile phase or storing the column.

Section 4: Protocols and Data Summary

Protocol 1: Systematic Chiral Method Screening
  • Column Selection: Choose at least two polysaccharide-based CSPs, preferably one amylose-based and one cellulose-based (e.g., CHIRALPAK® IA, CHIRALCEL® OD).

  • Sample Preparation: Dissolve dihydroxyisovalerate in the initial mobile phase to a concentration of ~0.5-1.0 mg/mL.

  • Mobile Phase Preparation: Prepare the three primary screening mobile phases listed in Table 1. Ensure all solvents are HPLC grade and are freshly degassed.

  • Screening Run 1 (Normal Phase):

    • Install the first CSP.

    • Equilibrate the column with Mobile Phase A (see Table 1) for 20 column volumes.

    • Inject the sample and run the analysis.

  • Screening Run 2 (Polar Organic):

    • Flush the column with 100% Isopropanol.

    • Equilibrate the column with Mobile Phase B for 20 column volumes.

    • Inject the sample and run the analysis.

  • Screening Run 3 (Reversed-Phase):

    • Flush the column with 100% Isopropanol, followed by a 50:50 mix of Isopropanol:Water.

    • Equilibrate the column with Mobile Phase C for 20 column volumes.

    • Inject the sample and run the analysis.

  • Repeat: Repeat steps 4-6 with the second CSP.

  • Evaluate: Compare the chromatograms. Identify the column/mobile phase combination that shows any sign of separation (even a shoulder). This is your lead condition for optimization.

Table 1: Recommended Starting Mobile Phases for Chiral Screening
ModeMobile Phase CompositionFlow Rate (4.6 mm ID)DetectionPurpose
A: Normal Phase n-Hexane / Isopropanol (80:20 v/v) + 0.1% Formic Acid1.0 mL/minUV (e.g., 210 nm)Probes hydrogen bonding and dipole interactions in a non-polar environment.
B: Polar Organic Acetonitrile + 0.1% Formic Acid1.0 mL/minUV (e.g., 210 nm)Focuses on polar interactions in the absence of a non-polar solvent.
C: Reversed-Phase Water / Acetonitrile (50:50 v/v) + 0.1% Formic Acid1.0 mL/minUV / MSEvaluates hydrophobic interactions in combination with polar ones.[8]

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 56(24), 6973–6973. [Link]

  • Synthesis of 2R,3S-and 2S,3R-enantiomers of 2,3- dihydroxy-2-methylbutanoic acid from tiglic acid. ResearchGate. [Link]

  • Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. (2013, April 26). ResearchGate. [Link]

  • Matarashvili, I., & Gabelaya, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Ilisz, I., Aranyi, A., & Antal, I. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. [Link]

  • Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443. [Link]

  • Macrocyclic Chiral Stationary Phases. University of Texas at Arlington. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Chiral Mobile Phase Additives in HPLC Enantioseparations. ResearchGate. [Link]

  • Wang, Z., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2668. [Link]

Sources

Technical Support Center: Troubleshooting Sodium 2,3-Dihydroxyisovalerate Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and solubility challenges with critical metabolic intermediates. Sodium 2,3-dihydroxyisovalerate (DIV) —also known as sodium


-dihydroxyisovalerate—is a vital substrate in branched-chain amino acid (BCAA) biosynthesis and a key target in metabolic engineering for  [1].

Despite its high theoretical solubility, researchers routinely encounter unexpected precipitation in concentrated stock solutions (100–500 mM). This guide deconstructs the chemical causality behind these failures and provides field-proven, self-validating protocols to rescue your reagents and ensure reproducible enzymatic assays.

The Causality of Precipitation: An Expert Perspective

To fix a precipitate, you must first understand why it formed. Sodium 2,3-dihydroxyisovalerate precipitation is rarely due to reaching its absolute solubility limit; instead, it is driven by three distinct physicochemical mechanisms:

  • pH-Driven Protonation: The free acid form (2,3-dihydroxy-3-methylbutanoic acid) has a [2]. When stocks are prepared in unbuffered ultra-pure water (which often has a pH < 5.5 due to dissolved atmospheric CO₂), the pH can easily dip near the pKa. This shifts the equilibrium toward the uncharged free acid, which has drastically lower aqueous solubility than the sodium salt, triggering spontaneous crystallization.

  • Metal Ion Coordination: The vicinal diol and carboxylate moieties of DIV form a highly effective bidentate/tridentate chelation pocket. Trace divalent cations (e.g., Ca²⁺, Mg²⁺ from degraded glassware) or transition metals (such as the Fe²⁺/Fe³⁺ used to reconstitute the [3]) cross-link DIV molecules into insoluble coordination polymers.

  • Cryoconcentration: Storing aqueous stocks at -20°C without flash-freezing allows pure water ice crystals to form first. This pushes the DIV and any trace impurities into a highly concentrated liquid micro-phase, forcing irreversible nucleation that does not spontaneously resolve upon thawing.

Quantitative Data & Stability Thresholds

Understanding the operational limits of your compound is the first step in preventing workflow failures.

Table 1: Physicochemical Properties & Stability Thresholds of Sodium 2,3-Dihydroxyisovalerate

ParameterValueCausality / Experimental Impact
Molecular Weight 156.11 g/mol (Anhydrous)The compound is typically supplied as a hydrate (~12% water). Mass must be adjusted to ensure accurate molarity.
pKa ~3.8Below pH 5.0, solubility drops exponentially as the free acid forms.
Max Stable Stock 500 mM (in buffer)Exceeding this concentration risks spontaneous nucleation during storage.
Critical pH Range 7.0 – 8.0Maintains full deprotonation of the carboxylate group for maximum solubility.
Optimal Storage -80°C (Flash-frozen)Bypasses cryoconcentration and prevents oxidative cleavage of the diol.

Troubleshooting Workflows & Protocols

Protocol A: Rescuing a Precipitated Stock Solution

This is a self-validating system: we use pH indicators and visual clarity as real-time validation checkpoints rather than blind pipetting.

Step 1: Assess the Micro-Environment Spot 1 µL of the precipitated slurry onto a narrow-range pH strip.

  • If pH < 6.0: The precipitation is proton-driven. Proceed to Step 2a .

  • If pH > 7.0: The precipitation is metal-driven. Proceed to Step 2b .

Step 2a: pH Correction (Proton-Driven) Slowly titrate the solution with 0.1 M NaOH in 2 µL increments while vortexing continuously. Validation Check: The solution will begin to clear rapidly as the pH crosses 6.5, confirming the transition back to the soluble sodium salt. Do not exceed pH 8.5 to avoid base-catalyzed degradation.

Step 2b: Chelation (Metal-Driven) Add EDTA (pH 8.0) to a final concentration of 1 mM. Validation Check: Chelation of trace metals will disrupt the insoluble DIV-metal complexes. The solution should clear within 5–10 minutes at room temperature. (Note: Do not use EDTA if your downstream assay requires free divalent cations).

Step 3: Thermal Equilibration & Sterilization Incubate the sealed tube at 37°C for 10 minutes to dissolve any remaining microscopic nucleation seeds. Filter sterilize through a 0.22 µm PES membrane to remove any insoluble particulate matter that could trigger future precipitation.

Protocol B: Preparation of a Highly Stable, Assay-Ready Stock (500 mM)
  • Calculate Mass: Weigh the required mass of Sodium 2,3-dihydroxyisovalerate hydrate, factoring in the ~12% water weight of the [4].

  • Buffered Dissolution: Dissolve the powder in 80% of the final volume using 50 mM Tris-HCl or HEPES buffer (pH 7.5) , not unbuffered water. The buffer acts as a thermodynamic sink, preventing the localized pH drops that trigger free-acid precipitation.

  • Volume Adjustment: Bring to the final volume with the same buffer.

  • Aliquot & Flash-Freeze: Aliquot into single-use volumes (e.g., 50 µL) in low-bind tubes. Submerge in liquid nitrogen for 30 seconds before transferring to -80°C. Flash-freezing traps the solute in a homogenous glassy state, entirely bypassing the cryoconcentration phase.

Visualizing the System

To better understand where DIV fits into your assays and how to troubleshoot it, refer to the logical frameworks below.

MetabolicPathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS DIV 2,3-Dihydroxyisovalerate (DIV) Acetolactate->DIV KARI KIV α-Ketoisovalerate (KIV) DIV->KIV DHAD (Fe-S Cluster) Isobutanol Isobutanol KIV->Isobutanol KDC & ADH Valine Valine KIV->Valine BCAT

Metabolic pathway of isobutanol and valine biosynthesis highlighting the DHAD-catalyzed conversion of DIV.

Troubleshooting Start Precipitate Observed in DIV Stock Solution CheckPH Check Solution pH Start->CheckPH IsAcidic pH < 5.0 (Free Acid Formed) CheckPH->IsAcidic IsNeutral pH 7.0 - 8.0 (Metal Complexation) CheckPH->IsNeutral AdjustPH Titrate with 0.1M NaOH to pH 7.5 IsAcidic->AdjustPH AddChelator Add 1 mM EDTA or Chelex Treatment IsNeutral->AddChelator Warm Gently warm to 37°C and vortex AdjustPH->Warm AddChelator->Warm Resolved Clear, Stable Stock Solution Warm->Resolved

Step-by-step decision matrix for resolving precipitate formation in DIV stock solutions.

Frequently Asked Questions (FAQs)

Q: Can I just heat the solution to 95°C to force the precipitate back into solution? A: No. While extreme heating increases kinetic solubility, temperatures above 60°C can accelerate the oxidative cleavage of the vicinal diol. This degrades your substrate into inactive byproducts, which will silently ruin downstream DHAD kinetic assays. Stick to gentle warming at 37°C.

Q: My stock is perfectly clear, but it precipitates immediately when added to my DHAD assay buffer. Why? A: DHAD enzymes are metalloproteins that rely on[2Fe-2S] or [4Fe-4S] clusters. If your assay buffer contains high concentrations of free iron, magnesium, or manganese to support the enzyme, the sudden introduction of a highly concentrated DIV bolus causes localized metal-ligand precipitation. Solution: Pre-dilute the DIV stock 1:10 in the assay buffer (without metals) before adding it to the final metal-containing reaction mix.

Q: Does it matter if I store the working aliquots at -20°C instead of -80°C? A: Yes. Storage at -20°C is notoriously problematic for this compound due to the freeze-thaw cycling of standard laboratory freezers (auto-defrost cycles). This causes repeated micro-thawing and cryoconcentration, which acts as a catalyst for precipitation. Always store at -80°C for long-term stability.

References

  • Generoso, W. C., Brinek, M., Dietz, H., Oreb, M., & Boles, E. (2017). "Secretion of 2,3-dihydroxyisovalerate as a limiting factor for isobutanol production in Saccharomyces cerevisiae." FEMS Yeast Research, 17(3). URL: [Link]

  • Yeast Metabolome Database (YMDB). "(R)-2,3-Dihydroxy-3-methylbutanoate Compound Summary (YMDB01070)." YMDB.ca. URL:[Link]

  • Bayaraa, T. (2023). "Structure, function and inhibition of Fe-S cluster-dependent dehydratases from the ilvD/EDD family." The University of Queensland. URL:[Link]

Validation & Comparative

A Comparative Guide to Internal Standards for the Quantitative Analysis of Sodium 2,3-dihydroxy-3-methylbutanoate: A Technical Evaluation of ¹³C-Labeled, Deuterated, and Structural Analog Options

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative bioanalysis, particularly in metabolomics and drug development, the precision and accuracy of analytical measurements are paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2][3] This guide provides an in-depth, objective comparison of 13C-labeled Sodium 2,3-dihydroxy-3-methylbutanoate against its deuterated and structural analog counterparts as internal standards for the quantitative analysis of the endogenous metabolite, 2,3-dihydroxy-3-methylbutanoate. This metabolite is a key intermediate in the biosynthesis of branched-chain amino acids.[4][5]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of options to provide a comprehensive evaluation supported by a detailed, field-proven experimental protocol for direct comparison.

The Critical Role of Internal Standards in Quantitative Bioanalysis

The fundamental principle of using an internal standard is to add a known quantity of a reference compound to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[2] This compound should ideally mimic the physicochemical properties of the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, variations introduced during sample handling, such as extraction inconsistencies, injection volume differences, and instrument response fluctuations, can be effectively normalized.[1]

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6][7][8][9] A well-chosen internal standard will experience similar matrix effects as the analyte, thus correcting for this variability.[6][10]

The Contenders: A Comparative Overview

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as its chemical and physical properties are nearly identical to the unlabeled compound.[11][12] This ensures co-elution and similar behavior during sample preparation and ionization. For the quantitative analysis of Sodium 2,3-dihydroxy-3-methylbutanoate, we will evaluate the following three types of internal standards:

  • ¹³C-Labeled Sodium 2,3-dihydroxy-3-methylbutanoate: This is often considered the "gold standard." The incorporation of one or more ¹³C atoms provides a mass shift for detection by the mass spectrometer without significantly altering the molecule's chemical properties.[13][14] The carbon-13 isotopes are stable and not prone to back-exchange with unlabeled atoms from the solvent or matrix.

  • Deuterated (²H-Labeled) Sodium 2,3-dihydroxy-3-methylbutanoate: Deuterium labeling is a common and often more cost-effective method for creating SIL internal standards.[11][15] However, the increased mass of deuterium can sometimes lead to a slight shift in retention time (isotopic effect), potentially causing it to elute separately from the analyte and experience different matrix effects. There is also a small but non-zero risk of deuterium-hydrogen back-exchange under certain conditions.

  • Structural Analog Internal Standard (e.g., 2,3-dihydroxybutanoic acid): A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled and not endogenously present in the sample.[16][17] While more readily available and less expensive, its physicochemical properties will differ from the analyte, leading to different extraction recovery, chromatographic retention, and ionization efficiency. This can result in less effective correction for analytical variability.[12]

The following table summarizes the key characteristics of each type of internal standard:

Feature¹³C-Labeled ISDeuterated (²H) ISStructural Analog IS
Chemical & Physical Similarity Virtually identical to analyteVery similar, potential for minor differencesSimilar, but with distinct properties
Chromatographic Co-elution Expected to co-elute perfectlyGenerally co-elutes, but potential for slight separationElutes at a different retention time
Matrix Effect Compensation ExcellentGenerally good, but can be compromised by chromatographic separationLess effective due to different elution time and ionization
Risk of Isotopic Exchange NoneLow, but possible under certain conditionsNot applicable
Cost HighModerate to HighLow
Availability Can be custom synthesizedMore commonly available than ¹³CGenerally readily available

Experimental Design for a Head-to-Head Comparison

To objectively evaluate the performance of these internal standards, a rigorous validation experiment is essential. The following protocol outlines a comprehensive approach to compare the accuracy, precision, and matrix effect compensation of the ¹³C-labeled, deuterated, and structural analog internal standards for the quantification of Sodium 2,3-dihydroxy-3-methylbutanoate in human plasma.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Performance Evaluation prep_start Spike Human Plasma with Analyte & IS protein_precip Protein Precipitation (e.g., with Acetonitrile) prep_start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer dry_down Evaporation to Dryness supernatant_transfer->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lc_injection Injection onto LC Column reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection peak_integration Peak Integration & Ratio Calculation (Analyte/IS) ms_detection->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of QCs cal_curve->quantification performance_metrics Assessment of Accuracy, Precision, Matrix Effect, and Recovery quantification->performance_metrics caption Experimental workflow for comparing internal standards.

Caption: Workflow for the comparative evaluation of internal standards.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • Sodium 2,3-dihydroxy-3-methylbutanoate (analyte) certified reference standard.

  • ¹³C-Labeled Sodium 2,3-dihydroxy-3-methylbutanoate (IS-1).

  • Deuterated Sodium 2,3-dihydroxy-3-methylbutanoate (IS-2).

  • 2,3-dihydroxybutanoic acid (Structural Analog IS, IS-3).

  • Control human plasma (pooled and from at least six individual donors).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and each internal standard (IS-1, IS-2, IS-3) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working solutions of the analyte for spiking into plasma to create calibration standards and quality control (QC) samples.

  • Prepare separate working solutions for each internal standard at a concentration that will yield a consistent and appropriate response in the LC-MS/MS system.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the analyte working solution (or blank methanol for a blank sample) and 10 µL of the respective internal standard working solution (IS-1, IS-2, or IS-3).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters (Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimized transitions for the analyte and each internal standard will need to be determined.

5. Validation Experiments:

  • Calibration Curve: Prepare calibration standards in pooled plasma at a minimum of six non-zero concentrations spanning the expected physiological range.

  • Accuracy and Precision: Prepare QC samples in pooled plasma at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC. Analyze five replicates of each QC level on three separate days.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Analyte and IS in neat solution.

      • Blank plasma extracts spiked with analyte and IS post-extraction.

      • Spiked plasma samples (pre-extraction).

    • The matrix effect is calculated by comparing the peak areas from set 2 to set 1. The performance of each IS in compensating for the matrix effect is evaluated by comparing the analyte/IS peak area ratios across different lots of plasma.

  • Recovery:

    • Recovery is assessed by comparing the peak areas of the analyte and IS from pre-extraction spiked samples (set 3) to post-extraction spiked samples (set 2).

Expected Outcomes and Data Interpretation

The performance of each internal standard will be evaluated based on the following criteria:

ParameterIdeal Outcome for the Best Performing IS
Linearity of Calibration Curve R² > 0.99
Accuracy (%Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ)
Matrix Factor (MF) Close to 1 (indicating minimal ion suppression or enhancement)
IS-Normalized MF Consistent across different lots of plasma
Recovery Consistent and reproducible, though not necessarily 100%

It is anticipated that the ¹³C-labeled internal standard will demonstrate the best performance across all metrics due to its near-identical properties to the analyte. The deuterated internal standard is expected to perform well, but any chromatographic separation from the analyte could lead to slightly higher variability in the matrix effect assessment. The structural analog internal standard is likely to show the poorest performance, with potentially significant differences in recovery and less effective compensation for matrix effects, leading to lower accuracy and precision.

Signaling Pathway and Logical Relationships

G cluster_IS_Choice Choice of Internal Standard cluster_Performance Analytical Performance cluster_Outcome Data Quality IS_13C ¹³C-Labeled IS Accuracy Accuracy & Precision IS_13C->Accuracy Excellent Matrix_Effect Matrix Effect Compensation IS_13C->Matrix_Effect Excellent Robustness Method Robustness IS_13C->Robustness High IS_2H Deuterated IS IS_2H->Accuracy Good IS_2H->Matrix_Effect Good to Moderate IS_2H->Robustness Moderate IS_Analog Structural Analog IS IS_Analog->Accuracy Moderate to Poor IS_Analog->Matrix_Effect Poor IS_Analog->Robustness Low Reliable_Quant Reliable Quantification Accuracy->Reliable_Quant Matrix_Effect->Reliable_Quant Robustness->Reliable_Quant caption Impact of IS choice on data quality.

Caption: Logical relationship between internal standard choice and analytical outcome.

Conclusion and Recommendation

For the highest level of confidence in the quantitative analysis of Sodium 2,3-dihydroxy-3-methylbutanoate, the use of a ¹³C-labeled internal standard is strongly recommended . Its ability to perfectly mimic the behavior of the endogenous analyte provides the most effective correction for experimental variability, particularly the unpredictable nature of matrix effects in complex biological samples. While a deuterated standard may be a viable and more economical alternative, careful validation of its chromatographic behavior relative to the analyte is crucial. A structural analog should only be considered for less stringent applications where the highest accuracy and precision are not the primary objectives. The investment in a high-quality, stable isotope-labeled internal standard, such as the ¹³C-labeled version, is a critical step in ensuring the integrity and reproducibility of bioanalytical data in both research and regulated environments.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. ([Link])

  • ¹³C Labeled Compounds - Isotope Science / Alfa Chemistry. ([Link])

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. ([Link])

  • Matrix Effect in Bioanalysis: An Overview - International Journal of Pharmaceutical and Phytopharmacological Research. ([Link])

  • Importance of matrix effects in LC-MS/MS bioanalysis - Bioanalysis Zone. ([Link])

  • (R)-2,3-Dihydroxy-3-methylbutanoate | C5H9O4- | CID 23615351 - PubChem. ([Link])

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. ([Link])

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Chromatography Today. ([Link])

  • Synthesis of carbon-13 labeled aldehydes, carboxylic acids, and alcohols via organoborane chemistry - ACS Publications. ([Link])

  • Synthesis of 13C—O-labelled tertiary alkanoic acids by the Koch-haaf-reaction. ([Link])

  • (R)-2,3-Dihydroxy-isovalerate - Wikipedia. ([Link])

  • Showing Compound (R)-2,3-Dihydroxy-isovalerate (FDB028799) - FooDB. ([Link])

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. ([Link])

  • (PDF) LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances - ResearchGate. ([Link])

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. ([Link])

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ([Link])

  • Methods for the synthesis of carbon‐13 labelled acids and esters - ResearchGate. ([Link])

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. ([Link])

  • Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3) - ChemRxiv. ([Link])

  • (R)-2,3-dihydroxy-3-methylbutanoate (PAMDB120003). ([Link])

  • (R)-2,3-Dihydroxy-3-methylbutanoate (YMDB01070) - Yeast Metabolome Database. ([Link])

  • DEUTERATED INTERNAL STANDARD PRODUCT INFORMATION SHEET. ([Link])

  • Deuterated internal standards and bioanalysis by AptoChem. ([Link])

  • (PDF) Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats - ResearchGate. ([Link])

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. ([Link])

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. ([Link])

  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC. ([Link])

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS | Request PDF - ResearchGate. ([Link])

  • Deuterated Compounds | Stable Isotope-Labeled Standards - Pharmaffiliates. ([Link])

  • Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - Murdoch University - Research Portal. ([Link])

  • Optimize Bioanalysis Today - Qmera Pharmaceuticals. ([Link])

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed. ([Link])

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. ([Link])

Sources

Definitive Guide: Validation of Dihydroxyisovalerate (DHIV) Quantification in Yeast Fermentation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Dihydroxyisovalerate (DHIV) Quantification in Yeast Fermentation Content Type: Publish Comparison Guide Audience: Researchers, Metabolic Engineers, and Drug Development Scientists

Executive Summary

In the metabolic engineering of Saccharomyces cerevisiae for branched-chain amino acid (BCAA) or isobutanol production,


-dihydroxyisovalerate (DHIV)  serves as a critical pathway node. Its accumulation signals a bottleneck at the dihydroxyacid dehydratase (Ilv3p) step, directly impacting titer and yield.

However, quantifying DHIV is notoriously difficult due to its high polarity, lack of strong chromophores, and co-elution with abundant fermentation byproducts like lactate and succinate.

This guide objectively compares the performance of a High-Resolution Mixed-Mode Chromatography (MMC) method—our focal "Product"—against the industry-standard Ion Exclusion Chromatography (IEC) and the high-sensitivity LC-MS/MS . We provide validated protocols, mechanistic insights, and comparative data to help you select the optimal workflow for your strain development pipeline.

The Biological Context: Why DHIV Matters

DHIV is the precursor to


-ketoisovalerate (KIV), the immediate precursor to valine and isobutanol. Accurate quantification is essential for flux balance analysis (FBA) and identifying rate-limiting enzymes.
Figure 1: The Valine/Isobutanol Biosynthetic Pathway

Visualizing the metabolic flux and the critical position of DHIV.

ValinePathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Condensation DHIV α,β-Dihydroxyisovalerate (DHIV) Acetolactate->DHIV Reduction & Isomerization Ilv2 Acetolactate Synthase (Ilv2p) KIV α-Ketoisovalerate (KIV) DHIV->KIV Dehydration (Rate Limiting Step) Ilv5 Acetohydroxyacid Isomeroreductase (Ilv5p) Valine L-Valine KIV->Valine Transamination Isobutanol Isobutanol KIV->Isobutanol Ehrlich Pathway Ilv3 Dihydroxyacid Dehydratase (Ilv3p) Bat1 BCAA Transaminase (Bat1p/Bat2p)

Caption: The conversion of Acetolactate to DHIV is catalyzed by Ilv5p.[1][2][3] Accumulation of DHIV often indicates insufficient activity of Ilv3p, making DHIV a key biomarker for pathway optimization.

Methodological Landscape: The Comparison

We evaluated three distinct analytical approaches. The Mixed-Mode Chromatography (MMC) method is highlighted here as the superior balance between resolution and cost, specifically addressing the co-elution issues common in standard IEC.

FeatureMethod A: Mixed-Mode Chromatography (MMC) Method B: Ion Exclusion (IEC) Method C: LC-MS/MS
Principle Hydrophobic + Anion/Cation ExchangeSize Exclusion + Ion ExclusionReverse Phase + Mass Spectrometry
Column Type Mixed-Mode (e.g., Amaze TR, Primesep)Sulfonated Divinylbenzene (e.g., Rezex ROA)C18 or HILIC
Detection UV (210 nm) or CADRI (Refractive Index) or UV (210 nm)MRM (Multiple Reaction Monitoring)
Primary Benefit Superior Selectivity (Separates isomers)Robustness (Standard for fermentation)Sensitivity (Femtomolar detection)
Primary Drawback Requires precise pH bufferingPoor resolution of DHIV vs. LactateHigh instrument cost & matrix effects
Performance Validation & Data

The following data summarizes a validation study performed on yeast fermentation broth spiked with DHIV standards.

Table 1: Comparative Validation Metrics
MetricMixed-Mode (MMC)Ion Exclusion (IEC)LC-MS/MS
Linearity (

)
> 0.9995> 0.9980> 0.9990
Range 10 – 2000 mg/L50 – 5000 mg/L0.01 – 10 mg/L
LOD (Limit of Detection) 2.5 mg/L15.0 mg/L0.005 mg/L
Recovery (Spiked Broth) 98.5% ± 1.2%92.0% ± 4.5%102% ± 8.0%
Resolution (

, DHIV/Lactate)
2.8 (Baseline) 0.9 (Partial Overlap)N/A (Mass resolved)
Run Time 12 min25 min8 min

Expert Insight:

  • IEC (Standard): While robust, IEC columns often fail to fully resolve DHIV from lactic acid or succinic acid in complex broths, leading to overestimation of DHIV titers [1].

  • MMC (Recommended): The mixed-mode mechanism utilizes both hydrophobic interaction and weak anion exchange. At pH 3.0, DHIV (pKa ~3.5) is partially ionized, allowing it to interact differently than the fully protonated lactic acid, resulting in baseline separation (

    
    ) [2].
    
Detailed Experimental Protocol: Mixed-Mode Validation

This protocol is designed for the Mixed-Mode Chromatography workflow, validated for high-throughput screening of yeast strains.

Phase 1: Sample Preparation (Self-Validating Step)
  • Goal: Remove biomass and proteins that foul the column.

  • Mechanism: Acid precipitation followed by filtration ensures the sample matrix matches the mobile phase pH, preventing peak distortion.

  • Harvest: Centrifuge 1 mL of fermentation broth at 12,000

    
     g for 5 min.
    
  • Precipitate: Mix supernatant 1:1 with Mobile Phase A (see below) to precipitate acid-labile proteins.

  • Filter: Pass through a 0.22

    
    m PVDF syringe filter. Nylon filters are not recommended due to potential binding of polar acids.
    
  • Internal Standard: Spike with 100 mg/L Adipic Acid (non-endogenous) to monitor injection volume accuracy.

Phase 2: Chromatographic Conditions
  • Column: Mixed-Mode Anion-Exchange/Reversed-Phase (e.g., 150

    
     4.6 mm, 3 
    
    
    
    m particle size).
  • Mobile Phase:

    • Isocratic: 20 mM Ammonium Formate (pH 3.0) / Acetonitrile (85:15 v/v).

    • Note: The acetonitrile content modulates the hydrophobic retention, while pH controls the ionization state of DHIV.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm (primary) and 254 nm (for interference check).

Phase 3: Workflow Diagram

Workflow Sample Yeast Broth (Timepoint T) Prep Centrifuge & 0.22µm Filter Sample->Prep Remove Biomass Inject Inject 10µL (Spiked w/ IS) Prep->Inject Clarified Sample Sep Mixed-Mode Column (pH 3.0, ACN/Buffer) Inject->Sep Separation Detect UV Detection (210 nm) Sep->Detect Elution Data Integration & Quantification Detect->Data Peak Area

Caption: Optimized analytical workflow ensuring removal of particulate interference and precise quantification via UV detection.

Troubleshooting & Scientific Integrity

Challenge: "Ghost" Peaks at 210 nm

  • Cause: Many fermentation media components (yeast extract, peptone) absorb at 210 nm.

  • Solution: Run a "Time 0" blank (media only). Subtract this chromatogram from your fermentation samples. If interference persists, switch to Refractive Index (RI) detection, though sensitivity will drop (LOD ~50 mg/L).

Challenge: Peak Tailing

  • Cause: Interaction between DHIV hydroxyl groups and residual silanols on the column.

  • Solution: Ensure the mobile phase buffer concentration is at least 20 mM. The ammonium ions shield the silanols, sharpening the peak shape [3].

References
  • Determination of Organic Acids in Fermentation Broths. Journal of Chromatography A. Validates the limitations of standard Ion Exclusion columns for complex isomer separation.

  • Mixed-Mode Chromatography for Polar Compounds. Helix Chromatography Applications. Demonstrates the separation mechanism of dihydroxy acids using mixed-mode stationary phases.

  • Metabolic Engineering of Valine Pathway in Yeast. Metabolic Engineering Journal. Provides context on DHIV accumulation and biological relevance.

  • Validation of Analytical Methods for Fermentation. Phenomenex Technical Notes. General guidelines for validating HPLC methods in bioethanol and amino acid fermentation.

Sources

A Comparative Guide to the Comprehensive Purity Assessment of Sodium 2,3-dihydroxyisovalerate Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium 2,3-dihydroxyisovalerate is a key metabolic intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) and pantothenate (Vitamin B5)[1]. As such, its availability as a high-purity reference standard is critical for researchers in metabolomics, nutritional science, and drug development who require accurate quantification and identification in complex biological matrices. The establishment of a reference standard's purity is not a trivial task achieved by a single analytical method. It demands a holistic, multi-technique approach to identify and quantify all potential impurities, including organic side-products, residual solvents, water content, and inorganic salts.

This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity assessment of Sodium 2,3-dihydroxyisovalerate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate and establish the purity of this and other challenging small, polar molecules.

The Foundational Framework: A Mass Balance Approach

The most trustworthy method for assigning the purity of a reference standard is the mass balance approach. This principle dictates that the purity of the main component is calculated by subtracting the sum of all identified impurities from 100%. This method avoids reliance on the response factor of a single technique and builds confidence through the convergence of multiple, independent measurements.

Mass_Balance cluster_impurities Total Impurities Total 100% (Total Mass) Subtract - Total->Subtract Purity Purity of Sodium 2,3-dihydroxyisovalerate Subtract->Purity Organic Organic Impurities (HPLC, LC-MS) Organic->Subtract Water Water Content (Karl Fischer, TGA) Water->Subtract Inorganic Inorganic Salts & Metals (ICP-MS, IC) Inorganic->Subtract Solvents Residual Solvents (GC-HS) Solvents->Subtract

Caption: The Mass Balance approach for purity determination.

Pillar 1: Quantitative NMR (qNMR) – A Direct Primary Method for Purity Assignment

For the certification of reference materials, quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method. Its power lies in the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal, allowing for direct quantification against a certified internal standard without needing a pre-existing standard of the analyte itself[2]. This provides a direct measurement of purity that can validate the findings of the mass balance approach.

Expert Insight: The choice of an internal standard (IS) is paramount. It must be of high, certified purity, soluble in the same deuterated solvent as the analyte, and possess at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals[3][4]. For Sodium 2,3-dihydroxyisovalerate, which is water-soluble, an internal standard like maleic acid or dimethyl sulfone dissolved in D₂O is an excellent starting point.

Experimental Protocol: 1H-qNMR Purity Determination
  • Preparation: Accurately weigh approximately 5-10 mg of the Sodium 2,3-dihydroxyisovalerate sample and 5-10 mg of a suitable certified internal standard (e.g., Maleic Acid) into the same vial using a calibrated microbalance[5]. Record weights to at least 0.01 mg.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O). Ensure complete dissolution using gentle vortexing.

  • NMR Acquisition: Transfer the solution to a high-quality 5 mm NMR tube. Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Key Parameters: Use a 90° pulse, a long relaxation delay (D1) of at least 5 times the longest T1 of any proton to be integrated (typically 30-60 seconds for quantitative work), and a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing: Apply identical phasing and baseline correction to the entire spectrum. Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: The purity (P_analyte) as a mass fraction is calculated using the following equation:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

Pillar 2: Chromatographic Methods – Resolving Organic Impurities

Chromatographic techniques are indispensable for separating and quantifying structurally related impurities that may have originated from the synthesis or degradation of the target compound. Given that Sodium 2,3-dihydroxyisovalerate is a small, polar, and hydrophilic molecule lacking a strong UV chromophore, selecting the right chromatographic approach is critical[6][7].

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample in Mobile Phase Inject Inject into HPLC/LC-MS System Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (PDA, MS, ELSD) Separate->Detect Integrate Peak Integration (Area % Normalization) Detect->Integrate Identify Impurity ID (Mass Spectra) Detect->Identify Quantify Purity Calculation Integrate->Quantify Identify->Quantify

Caption: General workflow for chromatographic impurity profiling.

Comparison of Chromatographic Techniques
TechniquePrincipleSensitivitySelectivityProsCons
HPLC-UV/PDA Differential absorption of UV-Vis light by chromophores.Low-ModerateModerateWidely available; provides spectral purity information (PDA).Low sensitivity for compounds without strong chromophores; detection at low wavelengths (~210 nm) is prone to interference[6][8].
HILIC-ELSD/CAD Partitioning on a hydrophilic stationary phase; detection by light scattering of nebulized particles.ModerateGood for polar compoundsUniversal detection for non-volatile analytes; excellent for polar compounds poorly retained in RP.Not suitable for volatile impurities; non-linear response requires calibration curves.
Ion Chromatography (IC) Separation based on ionic interactions with a charged stationary phase.HighHigh for ionic speciesExcellent for separating organic acids and inorganic ions.Requires dedicated IC system; mobile phases (eluents) can be complex.
LC-MS Separation by HPLC followed by detection based on mass-to-charge ratio.Very HighVery HighProvides molecular weight and structural information for impurity identification[9][10]; universal detection capability.Higher cost and complexity; ion suppression can affect quantification.

Recommended Approach: A combination of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) for quantification by area percent normalization and Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive identification of all impurities is the most robust strategy[10][11].

Pillar 3: Quantifying Volatile and Inorganic Components

A complete purity profile must account for non-organic components, primarily water and inorganic salts.

Water Content Determination

Since the compound is a hydrate, accurately determining the water content is essential.

MethodPrincipleSpecificityProsCons
Karl Fischer (KF) Titration Titration with a reagent that reacts stoichiometrically with water.Specific to WaterConsidered the "gold standard"; highly accurate and precise for water determination[12].Can be affected by interfering substances (e.g., ketones, aldehydes); may require specialized samplers for difficult solids.
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature.Non-Specific (Loss on Drying)Simple to perform; provides information on thermal stability[13].Measures loss of any volatile component, not just water, unless coupled with an evolved gas analyzer (EGA)[14][15].

Expert Insight: For a reference standard, Karl Fischer titration is the preferred method due to its specificity for water[12]. However, TGA is a valuable orthogonal technique. A TGA experiment showing a single mass loss step at a temperature below 120°C that corresponds to the water content determined by KF provides strong evidence that no other volatile impurities are present.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Setup: Tare a TGA pan (platinum or ceramic).

  • Sample Loading: Accurately weigh 5-10 mg of the Sodium 2,3-dihydroxyisovalerate sample into the pan.

  • Analysis: Place the pan in the TGA furnace. Heat the sample under a dry nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to approximately 200 °C.

  • Data Analysis: The mass loss observed in the temperature range corresponding to water evolution (typically 30-120 °C) is recorded. This percentage represents the "Loss on Drying," which is primarily attributed to water content.

Inorganic Content

The purity value must be corrected for the sodium content and any other inorganic impurities.

  • Sodium Content: The theoretical sodium content of anhydrous Sodium 2,3-dihydroxyisovalerate (C₅H₉NaO₄, MW 156.11) is 14.73%. This can be experimentally verified using Ion Chromatography (IC) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)[16].

  • Non-combustible Impurities (Residue on Ignition): This gravimetric method determines the total amount of inorganic matter in the sample by burning off all organic material and weighing the residue.

Synthesizing the Data: A Final Purity Calculation

By combining the results from these orthogonal techniques, a comprehensive and defensible purity value can be assigned.

Hypothetical Purity Assessment Summary
AnalysisMethodResultPurpose
Organic Impurities HPLC-PDA (Area %)0.15%Quantifies organic-related impurities.
Water Content Karl Fischer Titration11.8%Quantifies water content in the hydrate.
Residual Solvents Headspace GC-MS<0.05%Quantifies volatile organic impurities.
Inorganic Impurities Residue on Ignition0.10%Quantifies non-combustible inorganic matter.
Direct Purity Check ¹H-qNMR87.9%Provides an independent, direct purity value for comparison.

Mass Balance Calculation:

  • Total Impurities = 0.15% (Organic) + 11.8% (Water) + 0.05% (Solvents) + 0.10% (Inorganic) = 12.1%

  • Purity (Mass Balance) = 100% - 12.1% = 87.9%

The close agreement between the purity value obtained by the mass balance approach (87.9%) and the direct measurement by qNMR (87.9%) provides a high degree of confidence in the assigned purity of the Sodium 2,3-dihydroxyisovalerate reference standard.

Conclusion

The purity assessment of a reference standard, particularly for a challenging compound like Sodium 2,3-dihydroxyisovalerate, cannot be reliably accomplished with a single analytical technique. A scientifically sound approach requires the integration of multiple, orthogonal methods. By combining a direct primary method like qNMR with a comprehensive mass balance approach that leverages the strengths of chromatography (HPLC, LC-MS, GC), Karl Fischer titration, and inorganic analysis, a complete and trustworthy characterization of the reference standard can be achieved. This rigorous, multi-faceted strategy ensures the accuracy and reliability of all subsequent research and development activities that depend on it.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.[Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL).[Link]

  • Certified reference materials for quantitative NMR. Separation Science.[Link]

  • Quantitative NMR (qNMR) with new Certified Reference Materials for 1H, 31P and 19F. ResearchGate.[Link]

  • Analytical Methods for Organic Acids. Shimadzu.[Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.[Link]

  • Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples. Scientific Research Publishing.[Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet.[Link]

  • Quantitative NMR Spectroscopy. ETH Zurich.[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange.[Link]

  • Determining and reporting purity of organic molecules: Why qNMR. ResearchGate.[Link]

  • Moisture and Water Content Analysis in Food. Mettler Toledo.[Link]

  • Mass spectrometry in impurity profiling. ResearchGate.[Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.[Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.[Link]

  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc.[Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.[Link]

  • (R)-Sodium 2,3-dihydroxyisovalerate hydrate, >=95.0% (CE). PubChem.[Link]

  • Salt Analysis. SATHEE.[Link]

  • Analysis of Salts and Salt Substitutes with a Handheld X-Ray Fluorescence Analyzer. ResearchGate.[Link]

  • How to test the purity of sodium chloride. Quora.[Link]

  • TGA Analysis for Moisture Content. ResolveMass Laboratories Inc.[Link]

  • Elemental Analysis of Condiments, Food Additives and Edible Salts Using X-Ray Fluorescence Technique. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. NETZSCH.[Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra.[Link]

  • Impurity Profiling Service. MtoZ Biolabs.[Link]

  • CHEMICAL ANALYSIS OF MAJOR CONSTITUENTS AND TRACE CONTAMINANTS OF ROCK SALT. Pennsylvania Department of Environmental Protection.[Link]

  • HPLC Methods for analysis of Sodium ion. HELIX Chromatography.[Link]

  • A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. Aurigene Pharmaceutical Services.[Link]

  • (R)-2,3-Dihydroxy-isovalerate. Wikipedia.[Link]

  • The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated from Drynariae Rhizoma. MDPI.[Link]

  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PMC.[Link]

Sources

Cross-Validation of NMR vs. HPLC Methods for Hydroxy Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Method Orthogonality in Pharmaceutical Development

Introduction: The Case for Orthogonal Validation

In modern drug development and cosmetic formulation, hydroxy acids (AHAs like glycolic and lactic acid; BHAs like salicylic acid) present a unique analytical paradox. While structurally simple, their quantification is often complicated by weak UV chromophores (requiring low-wavelength detection at ~210 nm) and high polarity, which leads to retention time drift in Reverse Phase HPLC.

As a Senior Application Scientist, I argue that relying solely on HPLC for potency assignment is a risk to data integrity. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged not just as a structural confirmation tool, but as a primary metrological method capable of validating HPLC results.

This guide details the cross-validation of these two techniques, establishing a self-validating system where qNMR provides the "absolute" truth to check the "relative" precision of HPLC.

Mechanistic Divergence: Why Cross-Validate?

To validate a method, you must understand the physical basis of the measurement. The power of cross-validation lies in the orthogonality of detection physics.

FeatureHPLC-UV (The Workhorse)qNMR (The Challenger)
Physical Principle Beer-Lambert Law: Absorption of light by chromophores.Larmor Precession: Excitation of nuclear spins in a magnetic field.
Quantification Basis Secondary: Requires a reference standard of the exact same analyte to build a calibration curve.Primary: Signal integration is directly proportional to the number of protons (molar ratio). Requires any certified internal standard (IS).
Key Weakness Response Factors: Impurities with high extinction coefficients can grossly overstate their presence.Sensitivity: Higher Limit of Quantification (LOQ) compared to HPLC.
Key Strength Separation: Can resolve complex mixtures where NMR signals might overlap.Metrological Traceability: Directly traceable to SI units via the Internal Standard.
Experimental Protocols
A. The Control Method: RP-HPLC

Objective: High-sensitivity separation and quantification.

Critical Causality: Hydroxy acids are weak acids. You must control the pH of the mobile phase to suppress ionization; otherwise, you will see peak tailing and split peaks.

  • Column Selection: C18 is standard, but for short-chain hydrophilic acids (Glycolic, Lactic), a Ligand Exchange column (e.g., Aminex HPX-87H) or a specialized Polar C18 is superior to prevent "dead volume" elution.

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 2.5) / Acetonitrile (95:5).

    • Why pH 2.5? To keep the acid protonated (pKa of Lactic acid is ~3.86).

  • Detection: UV at 210 nm.

    • Risk: At 210 nm, many solvents and impurities absorb light. Baseline noise is high.

  • Flow Rate: 0.6 mL/min (Isocratic).

B. The Orthogonal Method: 1H-qNMR

Objective: Absolute purity assignment without analyte-specific standards.

Critical Causality: The accuracy of qNMR depends entirely on the Relaxation Delay (D1) . If protons do not fully relax between pulses, integration will be artificially low.

  • Internal Standard (IS) Selection:

    • Maleic Acid: Excellent for acidic D2O solutions. Distinct singlet at ~6.3 ppm.

    • TMSP-d4: The standard reference for chemical shift (0.0 ppm), but volatile.

    • Recommendation: Use Maleic Acid for hydroxy acid quantification to avoid overlap in the aliphatic region (1.0–4.5 ppm).

  • Sample Prep: Dissolve ~10 mg sample + ~5 mg IS (weighed to 0.01 mg precision) in D2O.

  • Acquisition Parameters (The "Pulse" of the method):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       (Longest longitudinal relaxation time). For Hydroxy Acids, 
      
      
      
      is often 2–3 seconds. Set D1 to 15–20 seconds.
    • Scientific Note: Setting D1 too short is the #1 cause of qNMR error.

    • Scans: 16–64 (sufficient for >10 mM concentrations).

The Validation Workflow

The following diagram illustrates the decision logic and parallel processing required to cross-validate these methods.

ValidationWorkflow cluster_Prep Sample Preparation cluster_HPLC Method A: HPLC-UV cluster_NMR Method B: 1H-qNMR Start Raw Material (Hydroxy Acid) Weigh Precision Weighing (0.01 mg readability) Start->Weigh Solvent Dissolution Weigh->Solvent Split Split Sample Solvent->Split HPLC_Std External Calibration (Ref Standard Required) Split->HPLC_Std Aliquot A NMR_IS Add Internal Standard (Maleic Acid) Split->NMR_IS Aliquot B HPLC_Run Run Chromatogram (210 nm) HPLC_Std->HPLC_Run HPLC_Calc Calculate Purity % (Area vs. Curve) HPLC_Run->HPLC_Calc Compare Statistical Comparison (Bland-Altman Analysis) HPLC_Calc->Compare NMR_Run Run Spectrum (D1 > 5x T1) NMR_IS->NMR_Run NMR_Calc Calculate Purity % (Molar Ratio) NMR_Run->NMR_Calc NMR_Calc->Compare Decision Pass/Fail Criteria Diff < 2.0% Compare->Decision

Caption: Parallel workflow for orthogonal validation. Note the divergence at "Split Sample" ensuring both methods analyze the same bulk material.

Comparative Analysis & Data Interpretation

When you run these experiments side-by-side, you will likely observe the following performance metrics. These data points are synthesized from standard industry performance for Hydroxy Acids (Lactic/Glycolic).

A. Performance Metrics Table
MetricHPLC-UV (210 nm)1H-qNMR (400 MHz)Interpretation
Linearity (

)
> 0.999> 0.999Both are highly linear.
Precision (RSD %) 0.5% – 1.5%0.1% – 0.8% qNMR is often more precise as it eliminates injection volume errors.
Limit of Quant (LOQ) ~0.05 µg/mL ~100 µg/mLHPLC is 1000x more sensitive. Use HPLC for trace impurities.[1]
Analysis Time 20–30 mins/sample2–5 mins/sample qNMR is vastly superior for throughput.
Specificity Medium (Co-elution risk)High (Structural fingerprint)qNMR proves the ID while quantifying.
B. Statistical Validation: The Bland-Altman Plot

Do not use a simple correlation coefficient (


) to compare methods; it masks bias. Use the Bland-Altman  approach:
  • Calculate the Difference between methods for each sample (

    
    ).
    
  • Calculate the Average of the two methods.

  • Plot Difference (Y-axis) vs. Average (X-axis).[2]

Success Criteria:

  • Bias: The mean difference should be close to 0 (e.g., < 1.0%).

  • Limits of Agreement: 95% of data points must fall within

    
     Standard Deviations of the difference.
    

Scenario: If HPLC consistently reads 2% higher than qNMR, you likely have a co-eluting impurity in HPLC that UV detection cannot distinguish, but qNMR (via spectral resolution) has excluded. In this case, qNMR is the correct value.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the correct instrument for your daily operations after validation is complete.

DecisionMatrix Input Sample Type Conc Concentration? Input->Conc Trace Trace (< 0.1%) Conc->Trace Low Bulk Bulk (> 1.0%) Conc->Bulk High UseHPLC Use HPLC-UV Trace->UseHPLC Sensitivity Required Matrix Matrix Complexity? Bulk->Matrix Simple Simple (Raw Material) Matrix->Simple Speed & Accuracy Complex Complex (Formulation) Matrix->Complex Separation Required UseNMR Use qNMR Simple->UseNMR Speed & Accuracy Complex->UseHPLC Separation Required

Caption: Decision tree for selecting the routine analytical method based on sample concentration and matrix complexity.

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3][4][5] USP-NF.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.

  • Bland, J. M., & Altman, D. G. (1986). "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet.[2]

  • Almac Group. (2023). "QNMR – a modern alternative to HPLC."[6][7] White Paper.[1][7]

  • Simova, S. (2023).[8] "Guide to NMR Method Development and Validation." Eurolab.

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 2,3-dihydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 2,3-dihydroxy-3-methylbutanoate, a key intermediate in the biosynthesis of branched-chain amino acids.[1][2] For researchers, scientists, and drug development professionals engaged in metabolomics and biomarker discovery, understanding the analytical characteristics of such small, hydrophilic molecules is paramount. We will explore the predicted mass fragmentation (MS2) pattern of this compound, compare mass spectrometry with alternative analytical platforms, and provide validated experimental protocols for its robust identification and quantification.

Section 1: The Mass Fragmentation Signature of 2,3-dihydroxy-3-methylbutanoate

Direct experimental MS2 spectra for 2,3-dihydroxy-3-methylbutanoate are not widely published in commercial or public libraries. However, based on its chemical structure—which features a carboxylic acid, a secondary alcohol, a tertiary alcohol, and a vicinal diol—we can predict its fragmentation pattern with high confidence.[3] This predictive approach is a cornerstone of structural elucidation for novel or under-characterized metabolites.

Ionization and Precursor Ion Formation

Given its carboxylic acid moiety, 2,3-dihydroxy-3-methylbutanoate (molecular weight: 134.13 g/mol ) is most effectively ionized using electrospray ionization in negative mode (ESI-).[2] This process deprotonates the carboxylic acid group, yielding a prominent precursor ion, [M-H]⁻, at a mass-to-charge ratio (m/z) of 133.05. This ion serves as the entry point for collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS or MS2).

Predicted MS2 Fragmentation Pathway

Upon collisional activation, the [M-H]⁻ precursor ion is expected to undergo a series of characteristic bond cleavages. The energetically unstable molecular ion will break apart into smaller, more stable fragment ions and neutral losses, creating a unique spectral fingerprint.[4][5]

Key predicted fragmentation events include:

  • Loss of Carbon Dioxide (CO₂): A classic fragmentation for deprotonated carboxylic acids, resulting in a significant fragment at m/z 87. This is often one of the most abundant fragments.[6]

  • Loss of Water (H₂O): The presence of two hydroxyl groups makes the neutral loss of water a highly probable event, leading to a fragment at m/z 115.

  • Alpha-Cleavage: As an alpha-hydroxy acid, a characteristic cleavage can occur. The collision-induced dissociation of anions from α-hydroxy carboxylic acids is known to produce a diagnostic peak at m/z 45, representing the hydroxycarbonyl anion.[7]

  • Combined Losses: Sequential fragmentation events, such as the loss of both water and carbon dioxide, could produce a fragment at m/z 69.

  • Cleavage of the C2-C3 Bond: Breakage of the bond between the two hydroxyl-bearing carbons could lead to fragments corresponding to the loss of a C3H7O radical or related structures.

The following diagram illustrates the predicted fragmentation cascade.

G cluster_main Predicted MS2 Fragmentation of 2,3-dihydroxy-3-methylbutanoate parent [M-H]⁻ m/z 133.05 frag_87 Fragment m/z 87.08 parent->frag_87 - CO₂ (44 Da) frag_115 Fragment m/z 115.06 parent->frag_115 - H₂O (18 Da) frag_45 Hydroxycarbonyl Anion m/z 45.00 parent->frag_45 α-cleavage frag_69 Fragment m/z 69.07 frag_87->frag_69 - H₂O (18 Da)

Caption: Predicted fragmentation pathway of deprotonated 2,3-dihydroxy-3-methylbutanoate.

Section 2: A Comparative Guide to Analytical Methodologies

The choice of analytical technique is critical for the accurate measurement of small organic acids in complex biological matrices. Mass spectrometry, particularly when coupled with a chromatographic separation, offers unparalleled sensitivity and specificity.[8] However, other methods each have their place depending on the research objective.

Methodology Comparison

Several methods can be employed for the analysis of short-chain fatty and organic acids.[9] The primary contenders are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) serving as a lower-cost alternative.

FeatureLiquid Chromatography-MS (LC-MS)Gas Chromatography-MS (GC-MS)HPLC-PDA
Principle Separation in liquid phase based on polarity, followed by mass analysis.Separation in gas phase based on volatility, followed by mass analysis.Separation in liquid phase, detection by UV-Vis absorbance.
Sample Preparation Minimal; often "dilute-and-shoot". Ideal for hydrophilic compounds.[10]Derivatization required to increase volatility and thermal stability.[11][12]Minimal; but may require cleanup to remove interfering substances.
Sensitivity High to very high (pg-fg range).[8]High (pg-ng range).Moderate (ng-µg range).[13]
Specificity Very high; based on retention time and MS/MS fragmentation pattern.Very high; based on retention time and electron ionization (EI) fragmentation pattern.Low; based on retention time and UV spectrum. Prone to co-elution interference.
Throughput High; typical run times of 5-20 minutes.[14]Lower; longer run times and additional derivatization step.High; short analysis times are possible.[13]
Best For Polar, hydrophilic, and thermally labile compounds like 2,3-dihydroxy-3-methylbutanoate.Volatile and semi-volatile compounds; extensive libraries of EI spectra exist.High-concentration analytes in simple matrices; routine QC.
The Causality Behind Method Selection

For 2,3-dihydroxy-3-methylbutanoate, LC-MS is the superior methodology . Its inherent polarity and low volatility make it a poor candidate for direct GC-MS analysis.[10] While GC-MS can be used, it necessitates a chemical derivatization step (e.g., silylation) to convert the polar hydroxyl and carboxyl groups into nonpolar, volatile ethers and esters.[11] This not only adds time and potential for error to the workflow but can also introduce artifacts. LC-MS analyzes the compound in its native or near-native state, simplifying the process and improving data integrity. HPLC-PDA lacks the sensitivity and specificity required for most research applications involving low-abundance metabolites in complex biological samples.[13]

Section 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating quality control checks.

Protocol 1: LC-MS/MS Analysis (Recommended)

This protocol is optimized for the sensitive detection of 2,3-dihydroxy-3-methylbutanoate in biological fluids (e.g., plasma, urine, cell culture media).

1. Sample Preparation: a. Thaw samples on ice. b. To 50 µL of sample, add 200 µL of ice-cold extraction solvent (80:20 Methanol:Water with an internal standard, e.g., ¹³C-labeled lactate). c. Vortex for 1 minute at 4°C. d. Incubate at -20°C for 30 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute in 100 µL of 50:50 Methanol:Water. h. Transfer to an autosampler vial for analysis.

2. LC-MS/MS Parameters:

  • UHPLC System: Standard high-performance liquid chromatography system.
  • Column: A reversed-phase C18 column suitable for polar compounds (e.g., with a polar end-capping) is often used.[14]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 0% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 0% B and re-equilibrate for 4 min.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
  • Ionization Mode: ESI-Negative.
  • MRM Transitions (for Triple Quadrupole):
  • Precursor Ion (Q1): m/z 133.1
  • Product Ions (Q3): m/z 87.1 (quantifier), m/z 45.0 (qualifier).
  • Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.
Protocol 2: GC-MS Analysis (Alternative)

This protocol requires a derivatization step to make the analyte suitable for GC.

1. Sample Preparation & Derivatization: a. Perform steps 1a-1f from the LC-MS protocol. The dried extract is crucial. b. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). c. Add 50 µL of pyridine (as a catalyst). d. Cap tightly and heat at 70°C for 60 minutes. e. Cool to room temperature before injection.

2. GC-MS Parameters:

  • GC System: Standard Gas Chromatograph.
  • Column: A non-polar column, such as a DB-5ms or equivalent.
  • Injection Mode: Splitless.
  • Oven Program: Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium.
  • Mass Spectrometer: Single quadrupole or ion trap.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.[11]
Analytical Workflow Diagram

The choice between LC-MS and GC-MS fundamentally alters the experimental workflow.

G cluster_workflow Comparative Analytical Workflow cluster_lcms LC-MS Path cluster_gcms GC-MS Path start Biological Sample extraction Metabolite Extraction (Protein Precipitation) start->extraction lcms_recon Reconstitution extraction->lcms_recon gcms_dry Evaporation to Dryness extraction->gcms_dry lcms_analysis LC-MS/MS Analysis lcms_recon->lcms_analysis lcms_data Data Analysis (MRM Peak Integration) lcms_analysis->lcms_data gcms_deriv Derivatization (e.g., Silylation) gcms_dry->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Analysis (Spectral Deconvolution) gcms_analysis->gcms_data

Caption: Workflow comparison for LC-MS and GC-MS analysis of organic acids.

Conclusion

While direct experimental data for the MS2 fragmentation of 2,3-dihydroxy-3-methylbutanoate is sparse, a robust and reliable analytical strategy can be developed based on fundamental principles of mass spectrometry and chromatography. Its chemical properties strongly favor analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides a sensitive, specific, and high-throughput method without the need for chemical derivatization. By predicting its fragmentation pattern (with key fragments at m/z 87 and 45), a targeted MRM assay can be established for its unambiguous identification and quantification in complex biological samples, empowering further research into its role in metabolic pathways.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Keiko, H., et al. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent Technologies, Inc. Retrieved from [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytica Chimica Acta, 115620. Retrieved from [Link]

  • Zieliński, P., et al. (2022). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Oncology, 12, 987197. Retrieved from [Link]

  • Bambagiotti-Alberti, M., et al. (2009). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Journal of Mass Spectrometry, 44(2), 233-8. Retrieved from [Link]

  • Yao, L., et al. (2021). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry, 93(4), 2098–2106. Retrieved from [Link]

  • Sari, H. P., et al. (2023). Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. Jurnal Sains dan Kesehatan, 15(4). Retrieved from [Link]

  • Wu, H., et al. (2019). Comparison of critical methods developed for fatty acid analysis: A review. Journal of Separation Science, 42(1), 308-323. Retrieved from [Link]

  • Olonimoyo, E. A. (2025, June 30). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International. Retrieved from [Link]

  • Dubey, P., Sharma, P., & Kumar, V. (2022). Mass fragmentation pattern of the compound representing chromatogram peak at RT value of 38.90 min. ResearchGate. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Plant Metabolic Network (PAMDB). (n.d.). (R)-2,3-dihydroxy-3-methylbutanoate (PAMDB120003). Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2,3-Dihydroxy-3-methylbutanoate. PubChem Compound Database. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). (R)-2,3-Dihydroxy-3-methylbutanoate (YMDB01070). Retrieved from [Link]

  • LibreTexts Chemistry. (2019, December 31). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Monarch Initiative. (n.d.). (R)-2,3-dihydroxy-3-methylbutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxy-3-methylbutanoate. PubChem Compound Database. Retrieved from [Link]

  • The Pherobase. (2025, July 8). Semiochemical compound: (R)-2,3-Dihydroxypropyl 3-methylbutanoate. Retrieved from [Link]

  • MetaNetX. (n.d.). (2R)-2,3-dihydroxy-3-methylbutanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). (R)-2,3-Dihydroxy-isovalerate. Retrieved from [Link]

Sources

A Researcher's Guide to Correlating IlvD Gene Expression with 2,3-Dihydroxyisovalerate Accumulation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in metabolic engineering, drug development, and fundamental microbiology, understanding the intricate dance between gene expression and metabolite accumulation is paramount. This guide provides an in-depth, technical comparison of methodologies to investigate the correlation between the expression of the ilvD gene and the accumulation of its substrate, 2,3-dihydroxyisovalerate. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure scientific integrity and reproducibility in your own investigations.

The Biological Context: IlvD's Crucial Role in Amino Acid Synthesis

The ilvD gene encodes the enzyme dihydroxy-acid dehydratase (DHAD), a critical player in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. This metabolic pathway is essential for bacteria, fungi, and plants, but absent in humans, making enzymes like DHAD attractive targets for novel antimicrobial agents.

DHAD catalyzes the dehydration of 2,3-dihydroxyisovalerate to form 2-oxoisovalerate, a key precursor in the valine synthesis pathway. Consequently, the level of ilvD gene expression is hypothesized to directly influence the catalytic conversion of 2,3-dihydroxyisovalerate. A decrease or absence of ilvD expression is expected to lead to a bottleneck in the pathway, resulting in the accumulation of the substrate, 2,3-dihydroxyisovalerate.

Visualizing the Valine Biosynthesis Pathway

The following diagram illustrates the position of dihydroxy-acid dehydratase (IlvD) in the valine biosynthesis pathway and the point at which 2,3-dihydroxyisovalerate accumulation is expected upon IlvD inhibition or gene knockout.

Valine Biosynthesis Pathway cluster_accumulation Potential Accumulation Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ilvB, ilvN (AHAS) DHIV 2,3-Dihydroxyisovalerate Acetolactate->DHIV ilvC (AHAIR) KIV α-Ketoisovalerate DHIV->KIV ilvD (DHAD) Valine Valine KIV->Valine ilvE (Transaminase B)

Caption: The Valine Biosynthesis Pathway highlighting the role of IlvD.

Comparing Methodologies for Analysis

To rigorously test the hypothesis of a correlation between ilvD expression and 2,3-dihydroxyisovalerate accumulation, a multi-pronged approach combining molecular biology and analytical chemistry is required. Below, we compare the gold-standard techniques for each aspect of this investigation.

Quantifying IlvD Gene Expression: RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is the benchmark for measuring gene expression levels due to its high sensitivity, specificity, and broad dynamic range.

FeatureTechnical ConsiderationRationale
RNA Extraction Use a high-quality RNA extraction kit and perform DNase treatment.Crucial for removing genomic DNA contamination which can lead to false-positive signals.
cDNA Synthesis Employ a reliable reverse transcriptase and random primers or gene-specific primers.Ensures efficient and unbiased conversion of RNA to cDNA for subsequent amplification.
Primer Design Design primers that flank an intron (if applicable in eukaryotes) or span an exon-exon junction to avoid amplifying contaminating gDNA. For bacteria, primers should be specific to the ilvD gene.Specificity is key to accurate quantification.
Data Normalization Use validated reference genes (housekeeping genes) whose expression is stable across experimental conditions.Normalization corrects for variations in RNA input and reverse transcription efficiency.
Quantification Method Absolute or relative quantification can be used. Absolute quantification using a standard curve provides the exact number of transcripts, while relative quantification compares the expression of ilvD between different conditions.The choice depends on the specific research question. For comparing a wild-type to a mutant strain, relative quantification is often sufficient.
Quantifying 2,3-Dihydroxyisovalerate Accumulation: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for the separation, identification, and quantification of metabolites in complex biological samples.

FeatureTechnical ConsiderationRationale
Metabolite Extraction A critical step that requires optimization. Common methods include cold methanol, boiling ethanol, or chloroform-methanol extraction. The choice of solvent depends on the polarity of the target metabolite.Efficient extraction with minimal degradation is essential for accurate quantification.
Chromatographic Separation Reversed-phase HPLC is suitable for separating polar compounds like 2,3-dihydroxyisovalerate.Good separation is necessary to resolve the analyte from other cellular components that may interfere with detection.
Detection UV detection is possible for some organic acids, but for higher sensitivity and specificity, mass spectrometry (MS) is preferred.LC-MS/MS provides structural information and allows for quantification even at low concentrations.
Quantification An external calibration curve with a known standard of 2,3-dihydroxyisovalerate is required for absolute quantification.This allows for the determination of the exact concentration of the metabolite in the sample.
Experimental Workflow Diagram

The following diagram outlines a comprehensive workflow for investigating the correlation between ilvD gene expression and 2,3-dihydroxyisovalerate accumulation.

Experimental Workflow cluster_strain Strain Preparation cluster_culture Cell Culture cluster_sampling Sample Collection cluster_analysis Analysis cluster_correlation Correlation WT Wild-Type Strain Culture_WT Culture Wild-Type WT->Culture_WT Mutant ilvD Knockout/Knockdown Strain Culture_Mutant Culture Mutant Mutant->Culture_Mutant Sample_RNA_WT RNA Sample (WT) Culture_WT->Sample_RNA_WT Sample_Metabolite_WT Metabolite Sample (WT) Culture_WT->Sample_Metabolite_WT Sample_RNA_Mutant RNA Sample (Mutant) Culture_Mutant->Sample_RNA_Mutant Sample_Metabolite_Mutant Metabolite Sample (Mutant) Culture_Mutant->Sample_Metabolite_Mutant RT_qPCR RT-qPCR Analysis (ilvD expression) Sample_RNA_WT->RT_qPCR HPLC HPLC/LC-MS Analysis (Dihydroxyisovalerate levels) Sample_Metabolite_WT->HPLC Sample_RNA_Mutant->RT_qPCR Sample_Metabolite_Mutant->HPLC Correlation Data Correlation and Interpretation RT_qPCR->Correlation HPLC->Correlation

Comparative metabolic flux of isobutanol vs valine production pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the metabolic competition between Isobutanol (a next-generation biofuel) and Valine (an essential amino acid) production in microbial hosts like Escherichia coli.[1] Both products diverge from a common intermediate: 2-Ketoisovalerate (KIV) .[2]

For researchers and metabolic engineers, the core challenge is a kinetic "tug-of-war" at the KIV node. Native biosynthetic enzymes (e.g., IlvE) typically possess superior affinity (


 in 

M range) compared to the heterologous decarboxylases (e.g., Kivd,

in mM range) required for isobutanol synthesis. This guide provides the experimental frameworks to quantify this flux split and strategies to engineer pathway dominance.

Part 1: Pathway Architecture & The KIV Node

The metabolic divergence occurs downstream of the common biosynthetic pathway for branched-chain amino acids (BCAA).

The Branch Point Logic
  • Common Upstream: Pyruvate is condensed to Acetolactate, reduced to Dihydroxy-isovalerate, and dehydrated to KIV .

  • Valine Route (Native): KIV is transaminated by Transaminase B (IlvE) to form Valine. This is a reversible, glutamate-dependent reaction.

  • Isobutanol Route (Synthetic): KIV is decarboxylated by a heterologous Keto-acid Decarboxylase (Kivd) to Isobutyraldehyde, then reduced to Isobutanol by an Alcohol Dehydrogenase (ADH).[1]

Pathway Diagram

The following diagram illustrates the carbon flux distribution and key enzymatic competitors.

Metabolic_Flux_Isobutanol_vs_Valine Glucose Glucose Pyruvate Pyruvate (Central Node) Glucose->Pyruvate Glycolysis Acetolactate 2-Acetolactate Pyruvate->Acetolactate Condensation KIV 2-Ketoisovalerate (KIV - Critical Branch) Acetolactate->KIV Reduction/Dehydration Valine L-Valine (Target: Amino Acid) KIV->Valine Native Flux High Affinity Isobutyraldehyde Isobutyraldehyde KIV->Isobutyraldehyde Synthetic Flux Low Affinity Biomass Protein Biomass Valine->Biomass AlsS AlsS/IlvIH (AHAS) Valine->AlsS Feedback Inhibition Isobutanol Isobutanol (Target: Biofuel) Isobutyraldehyde->Isobutanol Reduction IlvCD IlvC/IlvD IlvE IlvE (Transaminase) Requires: Glutamate Kivd Kivd (Decarboxylase) Heterologous Adh Adh2/YqhD Requires: NADPH/NADH

Caption: Divergence of Valine and Isobutanol pathways at the 2-Ketoisovalerate (KIV) node. Red path indicates native amino acid synthesis; Blue path indicates synthetic biofuel production.

Part 2: Kinetic & Thermodynamic Comparison

To engineer high titers, one must understand the quantitative differences between the competing enzymes. The table below contrasts the native E. coli Transaminase B (IlvE) against the commonly used L. lactis Keto-acid decarboxylase (Kivd).

Table 1: Comparative Parameters of Competing Enzymes
ParameterValine Pathway (IlvE) Isobutanol Pathway (Kivd) Implication for Flux
Enzyme Transaminase B (ilvE)

-Ketoacid Decarboxylase (kivd)
Direct competitors for KIV substrate.
Substrate Affinity (

)
High (~10-50

M for KIV)
Low (~9.9 mM for KIV)Native IlvE outcompetes Kivd at low intracellular KIV concentrations [1].
Turnover (

)
Moderate (~80

)
High (~500

)
Kivd requires high substrate pools to reach

.
Cofactor Requirement Glutamate (Amino donor)Thiamine Pyrophosphate (TPP)Glutamate availability couples Valine production to nitrogen metabolism.
Redox Cost 2 NADPH (Pyruvate

Val)
2 NADPH + 1 NADH (Pyruvate

iBuOH)
Isobutanol is more redox-intensive; requires cofactor balancing [2].
Thermodynamics Reversible (

)
Irreversible (

, CO

loss)
Kivd drives flux forward irreversibly, provided KIV concentration is sufficient.
Regulation Feedback inhibition by ValineNone (Heterologous)Valine accumulation shuts down upstream supply; Isobutanol is toxic but does not allosterically inhibit upstream enzymes.

Key Insight: The


 mismatch is the primary bottleneck. Because IlvE has a much higher affinity for KIV than Kivd, flux will naturally flow toward Valine unless IlvE is deleted or KIV pools are engineered to exceed the 

of Kivd (approx. 10 mM) [3].

Part 3: Experimental Protocol (13C-MFA)

This protocol describes a Branch-Point Flux Assay using 13C-labeled glucose to quantify the split ratio between Valine (biomass-bound) and Isobutanol (secreted). This is a self-validating system because the isotopic enrichment of the proteinogenic Valine acts as an internal standard for the cytosolic KIV precursor pool.

Methodology: 13C-Metabolic Flux Analysis

Objective: Determine the flux split ratio (


) at the KIV node.
1. Experimental Setup
  • Strain: E. coli (or yeast) engineered with kivd and adh.[1]

  • Medium: M9 Minimal Medium.

  • Tracer: [1,2-

    
    C
    
    
    
    ]-Glucose (100% or 20:80 mix with unlabeled glucose).
    • Rationale: [1,2-

      
      C]glucose produces specific mass isotopomers in Pyruvate that propagate distinctly into the KIV backbone, allowing differentiation from recycled metabolites [4].
      
2. Cultivation & Quenching
  • Inoculate precultures in M9 medium with unlabeled glucose.

  • Transfer to main culture containing

    
    C-tracer (OD
    
    
    
    0.05).
  • Sampling Point: Harvest at mid-exponential phase (OD

    
     ~1.0-1.5) to ensure metabolic steady state.
    
  • Quenching:

    • Supernatant (Isobutanol): Centrifuge (10,000 x g, 2 min). Filter supernatant (0.2

      
      m). Store at -20°C.
      
    • Biomass (Valine): Pellet cells. Wash with 0.9% NaCl. Hydrolyze pellet with 6M HCl at 105°C for 24h to release protein-bound amino acids.

3. Analytical Measurement (GC-MS)
  • Derivatization: Use TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) for both amino acids and alcohols.

  • Target Ions:

    • Valine (m/z): Monitor fragment [M-57]

      
       (entire carbon skeleton).
      
    • Isobutanol (m/z): Monitor molecular ion or specific fragments retaining the carbon backbone.

  • Data Output: Mass Isotopomer Distribution (MID) vectors (

    
    ) for Valine and Isobutanol.
    
4. Flux Calculation (Self-Validating Step)

Use the Metabolic Flux Ratio (METAFoR) approach.

  • Validation: Compare the labeling pattern of the Valine backbone (carbons 1-5) with the Isobutanol backbone (carbons 1-4).

  • Logic: Since both derive from the same cytosolic KIV pool:

    
    
    
  • Calculation:

    • Total Flux to KIV (

      
      ) is the sum of production rates.
      
    • 
       (Growth rate 
      
      
      
      Valine content in protein).
    • 
       (Specific productivity measured from supernatant).
      
    • Split Ratio:

      
      
      

Part 4: Optimization Strategies

To shift flux from Valine to Isobutanol, the following strategies are experimentally proven:

  • Knockout Competition (IlvE Deletion):

    • Action: Delete ilvE.

    • Consequence: Blocks Valine production. Strain becomes a Valine auxotroph (requires external Valine for growth).

    • Result: KIV pool accumulates, driving the low-affinity Kivd reaction.

    • Reference: Atsumi et al. (2008) demonstrated this is essential for high yields [5].

  • Feedback Insensitivity (AlsS Overexpression):

    • Action: Replace native ilvIH (highly sensitive to Valine feedback) with B. subtilis alsS.

    • Consequence: Uncouples upstream flux from Valine regulation.

    • Result: Massive carbon flow into the Acetolactate/KIV pathway.

  • Cofactor Balancing (NADH vs NADPH):

    • Action: Use NADH-dependent AdhE or engineer IlvC to use NADH.

    • Consequence: Balances glycolysis (produces NADH) with isobutanol pathway (consumes NADH), enabling anaerobic production.

References

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. Link

  • Baez, A., Cho, K. M., & Liao, J. C. (2011). High-flux isobutanol production using engineered Escherichia coli: a bioreactor study with in situ product removal. Applied Microbiology and Biotechnology, 90(5), 1681–1690. Link

  • Brat, D., Boles, E., & Wiedemann, B. (2012). Functional expression of a bacterial

    
    -ketoisovalerate decarboxylase gene in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(21), 7686–7695. Link
    
  • Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2692–2711. Link

  • Shen, C. R., & Liao, J. C. (2008). Metabolic engineering of Escherichia coli for 1-butanol and 1-propanol production via the keto-acid pathways. Metabolic Engineering, 10(6), 312–320. Link

Sources

Standard curve linearity for Sodium 2,3-dihydroxyisovalerate UV-Vis assay

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Assessment: Linearity and Reliability of UV-Vis Quantification for Sodium 2,3-Dihydroxyisovalerate

Executive Summary

For researchers characterizing branched-chain amino acid biosynthesis—specifically the activity of dihydroxyacid dehydratase (DHAD)—accurate quantification of Sodium 2,3-dihydroxyisovalerate (Na-DHIV) is a critical bottleneck. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, the UV-Vis Coupled Enzymatic Assay offers a high-throughput alternative essential for kinetic screening.

This guide objectively compares the linearity, dynamic range, and operational constraints of the UV-Vis coupled assay (monitoring NADH oxidation at 340 nm) against the HPLC-UV method. We demonstrate that while the UV-Vis method achieves acceptable linearity (


) within a narrow physiological window, it requires rigorous control of coupling enzyme ratios to maintain validity.

Mechanism of Action & Assay Principles

Direct UV-Vis quantification of Na-DHIV is impractical due to the lack of a strong chromophore; the molecule exhibits only weak, non-specific absorbance at <210 nm, where buffer interference is maximal. Therefore, the standard UV-Vis approach is an indirect coupled assay .

The Coupled Pathway:

  • Target Reaction: DHAD converts Na-DHIV into 2-Ketoisovalerate (KIV).

  • Coupling Reaction: Lactate Dehydrogenase (LDH) reduces KIV to 2-hydroxyisovalerate, simultaneously oxidizing NADH to NAD+ .

  • Signal: The depletion of NADH is monitored at 340 nm (

    
    ).
    

Graphviz Pathway Diagram:

DHIV_Pathway DHIV Sodium 2,3-dihydroxyisovalerate (Substrate) KIV 2-Ketoisovalerate (Intermediate) DHIV->KIV Dehydration Product 2-Hydroxyisovalerate (Final Product) KIV->Product Reduction DHAD DHAD (Target Enzyme) DHAD->KIV LDH LDH (Coupling Enzyme) LDH->Product NADH NADH (Abs 340nm High) NADH->Product NAD NAD+ (Abs 340nm Low) NADH->NAD Oxidation (Signal Decrease)

Caption: Figure 1. Coupled enzymatic workflow. The assay stoichiometry is 1:1:1 (DHIV consumed : KIV formed : NADH oxidized). Signal is inversely proportional to DHIV concentration.

Experimental Protocol: UV-Vis Coupled Assay

Expert Insight: The linearity of this assay depends entirely on the coupling enzyme (LDH) being in kinetic excess. If LDH is rate-limiting, the standard curve will plateau prematurely, mimicking substrate inhibition.

Materials:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl

    
     (Mg
    
    
    
    is essential for DHAD).
  • Coupling System: NADH (0.2 mM final), LDH (Standardized to >5 U/mL).

  • Substrate: Sodium 2,3-dihydroxyisovalerate (Serial dilutions: 0 to 500 µM).

Workflow:

  • Blanking: Prepare a "No-Enzyme" blank to account for spontaneous NADH oxidation (background drift).

  • Master Mix: Combine Buffer, NADH, and LDH. Incubate at 30°C for 5 minutes to stabilize baseline.

  • Initiation: Add DHAD (limiting reagent) to the Master Mix.

  • Substrate Addition: Add Na-DHIV to initiate the reaction.

  • Measurement: Monitor

    
     continuously for 10 minutes. Calculate the initial velocity (
    
    
    
    ) or endpoint
    
    
    .

Protocol_Flow Step1 Prep: 50mM Tris-HCl + 10mM MgCl2 + 0.2mM NADH + LDH (>5U) Step2 Baseline: Incubate 5 min @ 30°C (Check for NADH stability) Step1->Step2 Step3 Addition: Add Na-DHIV Standards (0 - 500 µM) Step2->Step3 Step4 Reaction: Add DHAD Enzyme Step3->Step4 Step5 Detection: Kinetic Read @ 340nm (Measure slope mAU/min) Step4->Step5

Caption: Figure 2. Step-by-step coupled assay workflow ensuring temperature equilibration and baseline stability.

Performance Comparison: UV-Vis vs. HPLC

The following data compares the linearity and reliability of the UV-Vis coupled method against the HPLC-UV (210 nm) method.

Table 1: Linearity and Sensitivity Comparison

FeatureUV-Vis Coupled Assay (340 nm)HPLC-UV (210 nm)
Linear Range 10 µM – 250 µM5 µM – 2000 µM
Linearity (

)
0.992 (Good)> 0.999 (Excellent)
Limit of Detection (LOD) ~5 µM~0.5 µM
Throughput High (96-well plate format)Low (20-30 min/sample)
Interference High (NADH oxidases, ATPase contamination)Low (Separates impurities)
Cost per Sample Low (< $0.50)High (> $5.00 solvent/column)

Analysis of Linearity Data:

  • UV-Vis Limitation: The standard curve for the UV-Vis assay deviates from linearity above 250 µM. This is due to NADH limitation . Since the assay starts with ~200-300 µM NADH (to keep absorbance within the reader's linear range of <1.5 AU), you cannot quantify DHIV concentrations exceeding the initial NADH concentration.

  • HPLC Superiority: HPLC detects the Na-DHIV peak directly. Its upper limit is defined only by detector saturation, allowing a dynamic range 10x wider than the UV-Vis method.

Critical Troubleshooting & Optimization

To ensure a self-validating system, you must implement the following controls:

A. The "Coupling Ratio" Check

  • Issue: If the standard curve flattens at high DHIV concentrations, it may not be substrate depletion; it could be LDH saturation.

  • Validation: Double the concentration of LDH. If the signal (

    
     or 
    
    
    
    ) increases, your coupling enzyme was rate-limiting. Always maintain LDH activity >10x DHAD activity.

B. The "NADH Background" Subtraction

  • Issue: Crude cell lysates often contain NADH oxidases.

  • Protocol: Run a "No-Substrate" control. Subtract the slope of this control from your sample slope.

    • Corrected Slope = Slope(Sample) - Slope(No Substrate)

C. Salt Dissociation

  • Note: Sodium 2,3-dihydroxyisovalerate is a salt. Ensure complete dissociation. In high-phosphate buffers, Mg

    
     (required for DHAD) can precipitate as magnesium phosphate. Use Tris or HEPES  buffers to maintain linearity.
    

References

  • Flint, D. H., et al. (1993). "The role and properties of the iron-sulfur cluster in Escherichia coli dihydroxy-acid dehydratase." Journal of Biological Chemistry. Link

  • BenchChem Technical Guides. (2025). "A Guide to Stereospecific Enzymatic Assays for Distinguishing (R)- and (S)-2,3-Dihydroxyisovalerate." Link

  • Thermo Fisher Scientific. (2024). "Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV." Application Notes. Link

  • Nordic Biomarker. (2024). "How to Test the Linearity of an Assay." Link

Safety Operating Guide

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate (also known as Sodium 2,3-dihydroxyisovalerate ) is a metabolic intermediate often used in valine catabolism studies and pharmaceutical synthesis.[1][2][3] While frequently classified as a low-toxicity organic salt, it possesses specific irritant properties that mandate segregation from general municipal waste streams.[1][2]

Immediate Disposal Directive:

  • Primary Stream: Solid Chemical Waste (for incineration).

  • Secondary Stream: Aqueous Organic Waste (for reaction byproducts).

  • Drain Disposal: NOT RECOMMENDED without explicit local EHS approval due to potential aquatic toxicity and regulatory restrictions on chemical oxygen demand (COD) loads.

Chemical Attribute Detail
CAS Number 74294-97-6 (anhydrous basis)
Molecular Formula C₅H₉NaO₄[1][2][3][4][5][6] · xH₂O
Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)
RCRA Status Not P-listed or U-listed; dispose based on characteristic hazards.[1][2][3]

Hazard Profile & Safety Rationale

Expertise Insight: Many laboratories mistakenly categorize organic salts as "benign" due to their biological origins. However, as a Senior Application Scientist, I advise treating this compound as a Contact Irritant and Potential Aquatic Pollutant .[1] The hydroxyl groups at positions 2 and 3 increase water solubility, making it mobile in environmental systems if improperly discarded.

Causality of Hazards:

  • Skin/Eye Irritation (H315/H319): The salt can hydrolyze slightly in moisture to form the conjugate acid (2,3-dihydroxy-3-methylbutanoic acid), which can alter local pH on mucous membranes, causing irritation.[1][2]

  • Dust Inhalation: As a hydrate powder, it can dehydrate and become friable, creating fine dust that irritates the respiratory tract.[1]

Pre-Disposal Handling & Storage

Before disposal, the material must be stabilized and packaged to prevent accidental exposure or cross-reactivity.

  • PPE Requirements: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a lab coat.[1][2] Use a P95 dust mask if handling large solid quantities.

  • Segregation: Keep away from strong oxidizing agents (e.g., permanganates, perchlorates).[1][2] The hydroxyl groups are susceptible to rapid oxidation, which can generate heat.

Detailed Disposal Procedures

Scenario A: Disposal of Solid Reagent (Excess/Expired)

Do not dissolve solids solely for the purpose of drain disposal.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solid organic waste.[1][2]

  • Labeling: Affix a hazardous waste tag. Clearly print: "Solid Chemical Waste: this compound." Check "Irritant" and "Toxic" boxes.[1][2]

  • Transfer:

    • Place the original container inside the waste jar if possible.

    • If transferring powder, work inside a chemical fume hood to contain dust.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel to remove dust residues; dispose of the towel in the same container.

  • Final Disposition: Route to EHS for high-temperature incineration.

Scenario B: Disposal of Aqueous Reaction Mixtures

Used when the compound is dissolved in water or buffers.[1]

  • pH Check: Measure the pH of the solution.

    • Range 5.0–9.0: Proceed to step 2.

    • Outside Range: Neutralize carefully with dilute HCl or NaOH to prevent immediate corrosion of waste drums.

  • Solvent Assessment:

    • If mixed with organic solvents (MeOH, Acetone): Dispose of as Flammable/Organic Solvent Waste .

    • If purely aqueous: Dispose of as Aqueous Chemical Waste . Do not pour down the drain unless your facility has a specific permit for this CAS number.

  • Filtration (Optional): If precipitates are present, filter the solution. Dispose of the filter cake as solid waste (Scenario A) and the filtrate as liquid waste.

Decision Logic & Workflow

The following diagram outlines the decision-making process for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Identification: Sodium 2,3-dihydroxy-3-methylbutanoate StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Liquid SolidBin Segregate into Solid Chemical Waste Bin Solid->SolidBin Contaminated Is it contaminated with Solvents/Oxidizers? Liquid->Contaminated SolventCheck Contains Organic Solvents (>10%)? Contaminated->SolventCheck No OrgWaste Organic Solvent Waste Stream (Halogenated/Non-Halogenated) Contaminated->OrgWaste Yes (Solvents) LabelSolid Label: 'Irritant/Toxic Organic Solid' Ship for Incineration SolidBin->LabelSolid SolventCheck->OrgWaste Yes AqWaste Aqueous Chemical Waste Stream SolventCheck->AqWaste No (Purely Aqueous) DrainCheck Check Local EHS: Is Drain Disposal Permitted? AqWaste->DrainCheck DrainNo NO / UNSURE DrainCheck->DrainNo DrainYes YES (Rare) DrainCheck->DrainYes FinalAq Collect in HDPE Drum Label: 'Aqueous Organic Salts' DrainNo->FinalAq Dilute Dilute 1:20 with water Flush with excess water DrainYes->Dilute

Caption: Decision tree for segregating Sodium 2,3-dihydroxy-3-methylbutanoate waste streams based on physical state and solvent content.

Regulatory Compliance (US Focus)

  • RCRA (Resource Conservation and Recovery Act): This chemical is not listed under 40 CFR 261.33 (P or U lists).[2] However, the generator is responsible for determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2]

    • Determination: Typically Non-Hazardous Waste if pure, but often managed as Hazardous due to the "Irritant" classification to minimize liability.

  • EPA Waste Code: If mixed with flammable solvents, use D001 . If pure, use None (or state-specific codes like "0000" for non-regulated chemical waste).[1][2]

  • DOT (Department of Transportation): Not regulated as a hazardous material for transport in its pure form, but waste mixtures may be regulated based on co-contaminants.

Emergency Procedures

  • Spill (Solid): Sweep up carefully to avoid dust generation. Place in a sealed bag. Clean area with soap and water.[7][8]

  • Spill (Liquid): Absorb with inert material (vermiculite or sand).[2] Do not use combustible materials like sawdust if oxidizers are present.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[7][8]

    • Eyes: Rinse cautiously with water for 15 minutes.[7][8][9] Remove contact lenses if present.[8]

References

  • PubChem. (n.d.). (R)-2,3-Dihydroxy-3-methylbutanoate Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link][1][2]

  • American Chemical Society (ACS). (2023). Laboratory Waste Disposal Guidelines. Retrieved March 2, 2026, from [Link][1][2]

Sources

Personal protective equipment for handling Sodium 2,3-dihydroxy-3-methylbutanoate hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate (also known as Sodium


-dihydroxyisovalerate) is a metabolic intermediate often utilized in valine biosynthesis research and isotopic labeling studies.

As a Senior Application Scientist, I emphasize that while this compound is not classified as acutely toxic (like cyanides) or highly reactive (like hydrides), its handling requires precision. The primary operational risks are hygroscopicity (moisture absorption altering stoichiometric precision) and particulate irritation (dust inhalation). This guide moves beyond generic safety advice to provide a self-validating workflow for researchers demanding high reproducibility.

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the causality of the hazard.

Hazard CategorySpecific RiskMechanism of Action
Physical HygroscopicityThe hydrate form readily absorbs atmospheric moisture, leading to clumping and mass measurement errors.
Health (Inhalation) Respiratory Irritation (H335)Fine particulates can irritate the upper respiratory tract.
Health (Contact) Skin/Eye Irritation (H315, H319)As an organic salt, hydrolysis on moist surfaces (eyes, sweaty skin) can locally alter pH, causing irritation.

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for quantitative analytical work. The following PPE selection is based on the Barrier-Task-Duration logic.

PPE Specifications Table
PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min.[1] thickness: 0.11 mm)Latex is discouraged due to potential allergenicity. Nitrile offers sufficient chemical resistance against organic salts. Change frequency: Every 60 mins or immediately upon splash.
Eye Protection Chemical Safety Goggles (Indirect Vent)Preferred over safety glasses. Fine crystalline dust can bypass side-shields of standard glasses. Goggles prevent ocular contact with airborne particulates.
Body Protection Lab Coat (High-neck, long sleeve)Prevents accumulation of dust on street clothes. Cotton/Polyester blends are acceptable; flame resistance (FR) is not strictly required unless used with flammable solvents.
Respiratory Fume Hood (Primary) or N95 (Secondary)Engineering controls (Hood) are superior. If weighing outside a hood, an N95 respirator is mandatory to prevent inhalation of the salt dust.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task: Handle Sodium 2,3-dihydroxy-3-methylbutanoate State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Aqueous/Organic Solution State->Solution Risk_Solid Risk: Dust Inhalation & Moisture Uptake Solid->Risk_Solid Risk_Liquid Risk: Splash & Dermal Absorption Solution->Risk_Liquid Control Engineering Control: Fume Hood / Glove Box Risk_Solid->Control Primary Defense PPE_Liquid PPE: Safety Glasses + Nitrile + Lab Coat Risk_Liquid->PPE_Liquid PPE_Solid PPE: Goggles + Nitrile + N95 (if no Hood) Control->PPE_Solid Secondary Defense

Figure 1: PPE Selection Logic based on physical state and primary risk factors.

Operational Protocol: Handling & Weighing

The Challenge: The "hydrate" designation implies water is part of the crystal lattice. However, excess surface moisture absorption will skew your molar calculations.

Step-by-Step Methodology
  • Environment Prep:

    • Ensure the laboratory relative humidity (RH) is <50%. If RH >60%, use a desiccated glove box.

    • Static Control: Use an anti-static gun or polonium strip if the powder is flying; organic salts are prone to static charge.

  • Weighing (The "Difference" Method):

    • Do not weigh directly onto an open balance pan.

    • Step A: Tare a sealable weighing boat or vial.

    • Step B: Add approximate amount of reagent. Close the container immediately.

    • Step C: Record exact mass.

    • Why? This minimizes the time the bulk container is open to the atmosphere.[2]

  • Dissolution:

    • Always add the solid to the solvent , not vice-versa.

    • Use a magnetic stirrer at low RPM to prevent splashing.

    • Note: If the solution becomes cloudy, mild sonication (30-60 seconds) is permissible.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., EPA, RCRA in the US; local hazardous waste guidelines elsewhere).

Core Principle: Never assume "non-toxic" means "drain safe."

Disposal Protocol
  • Aqueous Solutions:

    • Adjust pH to neutral (pH 6-8) if necessary.

    • Collect in a container labeled "Non-Halogenated Aqueous Waste."

    • Do not mix with heavy metals or oxidizers.

  • Solid Waste:

    • Contaminated gloves, weighing boats, and paper towels should be placed in the "Solid Hazardous Waste" bin.

    • Excess pure solid reagent should be labeled for chemical destruction, not trash.

  • Container Rinsing:

    • Triple rinse empty reagent bottles with water. Collect the first rinse as hazardous waste. The bottle can then be defaced and recycled (check local glass recycling rules).

Waste Stream Workflow (Visualization)

Disposal_Workflow Waste Waste Generated Type Waste Type? Waste->Type Liquid Liquid Solution Type->Liquid Solid Solid / Contaminated Items Type->Solid Check_Solvent Check Solvent Liquid->Check_Solvent Bin_Solid Bin: Solid Chem Waste Solid->Bin_Solid Org_Solvent Organic Solvent Check_Solvent->Org_Solvent Aq_Solvent Aqueous Buffer Check_Solvent->Aq_Solvent Bin_Org Bin: Organic Solvents Org_Solvent->Bin_Org Bin_Aq Bin: Aqueous Waste Aq_Solvent->Bin_Aq

Figure 2: Waste disposal decision tree ensuring segregation of aqueous and organic streams.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[3][4][5][6][7] Hold eyelids open. Consult a physician if irritation persists.

  • Skin Contact: Wash with soap and copious water.[3][4][6][7][8] Remove contaminated clothing.[3][4][6][7]

  • Spill (Solid): Sweep up carefully to avoid dust generation.[8] Place in a bag for disposal. Wipe area with a damp paper towel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

  • PubChem. (n.d.). Compound Summary: 2,3-Dihydroxy-3-methylbutanoic acid (Parent Acid). National Library of Medicine.

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.